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  • Product: 3-Bromo-2-methyl-1,8-naphthyridine
  • CAS: 610276-40-9

Core Science & Biosynthesis

Foundational

The Strategic Importance of 3-Bromo-2-methyl-1,8-naphthyridine: A Technical Primer for Advanced Research

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Heterocycle The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a cornerstone in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Heterocycle

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding and metal coordination have rendered it a "privileged scaffold." This means it is a recurring motif in a multitude of biologically active compounds.[3][4][5] Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6][7]

This guide focuses on a specific, strategically substituted derivative: 3-Bromo-2-methyl-1,8-naphthyridine . The deliberate placement of a bromine atom at the 3-position and a methyl group at the 2-position introduces unique electronic and steric features. These modifications are not merely decorative; they are key to unlocking novel chemical reactivity and tuning the molecule's interaction with biological targets. The bromine atom serves as a versatile synthetic handle for further functionalization, while the adjacent methyl group can influence the molecule's conformation and metabolic stability.

This document will provide an in-depth analysis of the chemical properties, plausible synthetic routes, and potential applications of 3-Bromo-2-methyl-1,8-naphthyridine, offering a technical resource for researchers engaged in drug discovery and materials science.

Physicochemical Properties: A Quantitative Overview

While specific experimental data for 3-Bromo-2-methyl-1,8-naphthyridine is not extensively reported in publicly available literature, we can predict its core physicochemical properties based on the well-characterized 1,8-naphthyridine framework and related substituted analogs.[1][8][9]

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₉H₇BrN₂Based on the chemical structure.
Molecular Weight ~223.07 g/mol Calculated from the atomic weights of the constituent elements.[9]
Appearance Likely a pale yellow to off-white solidThe parent 1,8-naphthyridine is a yellow solid.[1] Substituents can modify the chromophore, but significant color is not expected.
Melting Point Estimated: 100-150 °CThe parent 1,8-naphthyridine melts at 98-99 °C.[1] The introduction of a methyl and a bromo group will increase the molecular weight and likely the crystal lattice energy, thus raising the melting point.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, chloroform, methanol).The heterocyclic nitrogens offer some polarity, but the overall aromatic system and the bromine atom contribute to its lipophilicity.
Lipophilicity (LogP) Estimated: 2.5 - 3.5The parent 3-bromo-1,8-naphthyridine has a calculated LogP of 2.39.[8] The addition of a methyl group will further increase its lipophilicity.
Spectroscopic Data
¹H NMRAromatic protons expected in the range of δ 7.0-9.0 ppm. The methyl group protons would appear as a singlet around δ 2.5-3.0 ppm.The chemical shifts will be influenced by the electron-withdrawing effect of the bromine and the electron-donating effect of the methyl group.
¹³C NMRAromatic carbons expected in the range of δ 120-160 ppm. The methyl carbon would appear around δ 20-25 ppm. The carbon bearing the bromine atom will be significantly shifted.
Mass SpectrometryExpected [M+H]⁺ at m/z ~223 and ~225 in an approximately 1:1 ratio, characteristic of a monobrominated compound.The isotopic pattern of bromine is a key diagnostic feature.

Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-2-methyl-1,8-naphthyridine can be approached through several established methodologies for constructing the 1,8-naphthyridine ring system, followed by or incorporating the desired substitution pattern. The Friedländer annulation and its variations are particularly powerful in this regard.

Proposed Synthetic Workflow: Modified Friedländer Annulation

A plausible and efficient route involves the condensation of a 2-aminonicotinaldehyde derivative with a ketone bearing an α-methylene group, followed by bromination.

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine

This initial step involves the reaction of 2-aminonicotinaldehyde with acetone in the presence of a base catalyst.

Synthesis_of_2-Methyl-1,8-naphthyridine 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Intermediate_Adduct Intermediate Adduct 2-Aminonicotinaldehyde->Intermediate_Adduct + Acetone (Base catalyst) Acetone Acetone 2-Methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine Intermediate_Adduct->2-Methyl-1,8-naphthyridine - H₂O (Cyclization)

Figure 1. Proposed synthesis of 2-Methyl-1,8-naphthyridine.

Step 2: Electrophilic Bromination

The resulting 2-methyl-1,8-naphthyridine can then be subjected to electrophilic bromination. The electron-rich nature of the pyridine ring directs the incoming electrophile. The 3-position is activated by the electron-donating methyl group at the 2-position and is a common site for electrophilic attack in such systems.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-methyl-1,8-naphthyridine in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any remaining bromine.

  • Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Strategic Applications

The chemical reactivity of 3-Bromo-2-methyl-1,8-naphthyridine is dominated by the presence of the bromine atom at the 3-position, which serves as a versatile linchpin for a variety of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.[10] These reactions allow for the introduction of a diverse array of substituents, enabling the rapid generation of libraries of novel 1,8-naphthyridine derivatives for biological screening.

Cross-Coupling_Reactions 3-Bromo-2-methyl-1,8-naphthyridine 3-Bromo-2-methyl-1,8-naphthyridine Suzuki Suzuki Coupling (Boronic Acids/Esters) 3-Bromo-2-methyl-1,8-naphthyridine->Suzuki Pd Catalyst Stille Stille Coupling (Organostannanes) 3-Bromo-2-methyl-1,8-naphthyridine->Stille Pd Catalyst Heck Heck Reaction (Alkenes) 3-Bromo-2-methyl-1,8-naphthyridine->Heck Pd Catalyst Sonogashira Sonogashira Coupling (Terminal Alkynes) 3-Bromo-2-methyl-1,8-naphthyridine->Sonogashira Pd/Cu Catalysts Buchwald-Hartwig Buchwald-Hartwig Amination (Amines) 3-Bromo-2-methyl-1,8-naphthyridine->Buchwald-Hartwig Pd Catalyst

Figure 2. Versatility of 3-Bromo-2-methyl-1,8-naphthyridine in cross-coupling.

Causality in Experimental Choices:

  • Choice of Catalyst: The selection of the palladium catalyst and ligands is crucial for achieving high yields and selectivity. For instance, bulky, electron-rich phosphine ligands are often employed in Suzuki and Buchwald-Hartwig reactions to facilitate oxidative addition and reductive elimination steps.

  • Solvent and Base: The choice of solvent and base is dependent on the specific coupling reaction and the nature of the substrates. Aprotic polar solvents like DMF or dioxane are commonly used, and inorganic bases such as potassium carbonate or cesium carbonate are often employed to facilitate the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,8-naphthyridine ring system can also facilitate nucleophilic aromatic substitution (SNAr) at the 3-position, particularly with strong nucleophiles. The electron-withdrawing effect of the ring nitrogens enhances the electrophilicity of the carbon bearing the bromine, making it susceptible to nucleophilic attack.

Potential Applications in Drug Discovery and Materials Science

The strategic design of 3-Bromo-2-methyl-1,8-naphthyridine positions it as a highly valuable building block for the synthesis of novel compounds with potential applications in several fields.

  • Oncology: The 1,8-naphthyridine scaffold is present in several anticancer agents. The ability to readily diversify the 3-position of 3-Bromo-2-methyl-1,8-naphthyridine allows for the exploration of structure-activity relationships in the development of new kinase inhibitors or DNA-interacting agents.

  • Infectious Diseases: Given the historical success of nalidixic acid and other 1,8-naphthyridine-based antibiotics, new derivatives are continuously being explored for their antibacterial and antiviral properties.[7][10] The functionalization of the 3-position can lead to compounds with improved potency, altered spectrum of activity, and reduced susceptibility to resistance mechanisms.

  • Neuroscience: Derivatives of 1,8-naphthyridine have shown promise in the treatment of neurological disorders, including Alzheimer's disease and depression.[3][4] The ability to fine-tune the physicochemical properties of the molecule through substitution at the 3-position is critical for achieving the desired blood-brain barrier penetration and target engagement.

  • Organic Electronics: The rigid, planar structure and tunable electronic properties of the 1,8-naphthyridine core make it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.[6] The introduction of various substituents via the bromo group can modulate the emission color and charge transport properties of the resulting materials.[6]

Conclusion

3-Bromo-2-methyl-1,8-naphthyridine is a strategically designed heterocyclic building block with significant potential for the development of novel therapeutic agents and advanced materials. Its unique substitution pattern provides a versatile platform for chemical diversification, enabling the systematic exploration of structure-property relationships. While direct experimental data for this specific compound is limited, its chemical behavior can be confidently predicted based on the well-established chemistry of the 1,8-naphthyridine scaffold and its derivatives. This technical guide serves as a foundational resource for researchers seeking to leverage the unique attributes of 3-Bromo-2-methyl-1,8-naphthyridine in their scientific endeavors.

References

  • Benchchem. (n.d.). 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one.
  • Abdellatif, K. R. A., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 89(12), 2539–2545.
  • Wikipedia. (2023, December 2). 1,8-Naphthyridine. Retrieved from [Link]

  • ResearchGate. (2020, January). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22935-22949.
  • Bano, S., et al. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Pharmaceutical Design, 20(24), 3895-3914.
  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
  • Singh, U. P., & Bhat, H. R. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Journal of the Iranian Chemical Society, 18(10), 2461-2483.
  • ResearchGate. (2014, May). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • ResearchGate. (2022, January). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Golec, B., et al. (2022). Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. Molecules, 27(15), 4974.

Sources

Exploratory

An In-Depth Technical Guide to 3-Bromo-2-methyl-1,8-naphthyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] As a bioisostere of quinoline and naphthalene, its unique arrangement of two nitrogen atoms imparts distinct electronic and steric properties, leading to a wide spectrum of biological activities.[3] Derivatives of 1,8-naphthyridine have demonstrated efficacy as antibacterial, anticancer, antiviral, anti-inflammatory, and analgesic agents.[3] The scaffold's versatility in synthesis and its reactivity make it a cornerstone for the development of novel therapeutics and functional materials.[3]

This guide focuses on a specific, functionalized derivative: 3-Bromo-2-methyl-1,8-naphthyridine . As of the latest literature review, a dedicated CAS number for this compound has not been assigned, indicating its status as a specialized research chemical rather than a commercially available stock item. The presence of a bromine atom at the 3-position and a methyl group at the 2-position offers a unique combination of electronic and steric features, making it a valuable intermediate for further chemical elaboration, particularly in the context of drug discovery programs. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Physicochemical Properties and Structural Attributes

PropertyPredicted Value/Information
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide.
CAS Number Not assigned. For reference, the CAS number for the parent 3-Bromo-1,8-naphthyridine is 17965-78-5.[4]

The 1,8-naphthyridine ring system is electron-deficient due to the presence of two nitrogen atoms. The methyl group at the 2-position is a weak electron-donating group, while the bromine atom at the 3-position is an electron-withdrawing group with a deactivating effect on electrophilic aromatic substitution. This electronic profile influences the reactivity of the molecule, particularly in substitution and cross-coupling reactions.

Proposed Synthetic Pathway and Methodologies

The synthesis of 3-Bromo-2-methyl-1,8-naphthyridine is not a trivial undertaking. A critical consideration is the regioselectivity of the bromination step. Direct bromination of 2-methyl-1,8-naphthyridine is likely to result in the bromination of the methyl group rather than the desired substitution at the 3-position of the aromatic ring. This is due to the benzylic-like reactivity of the methyl group. Therefore, a more robust and regioselective approach involves the construction of the 1,8-naphthyridine ring with the bromine atom already incorporated.

The proposed synthesis is a two-step process, beginning with the well-established Friedländer annulation to construct the 2-methyl-1,8-naphthyridine core, followed by a carefully considered bromination step.

Step 1: Synthesis of 2-methyl-1,8-naphthyridine via Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for the construction of quinoline and naphthyridine ring systems.[5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, 2-aminonicotinaldehyde is reacted with acetone to yield 2-methyl-1,8-naphthyridine. Greener synthetic protocols have been developed that utilize water as a solvent, offering environmental and practical advantages.[5]

G cluster_0 Step 1: Friedländer Annulation 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Intermediate Aldol Condensation Intermediate 2-Aminonicotinaldehyde->Intermediate Acetone Acetone Acetone->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product_1 2-methyl-1,8-naphthyridine Cyclization->Product_1

Caption: Workflow for the Friedländer synthesis of 2-methyl-1,8-naphthyridine.

Experimental Protocol:

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in water, add acetone (1.5 eq).

  • Add a catalytic amount of a base, such as lithium hydroxide (LiOH) or an environmentally benign ionic liquid, to the reaction mixture.[5]

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by purification using column chromatography on silica gel.

Step 2: Regioselective Bromination of 2-methyl-1,8-naphthyridine

As previously mentioned, direct electrophilic bromination of 2-methyl-1,8-naphthyridine with reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., light initiation) is known to favor substitution on the methyl group. To achieve bromination at the 3-position, conditions that favor electrophilic aromatic substitution on an electron-deficient ring are required.

Given the electron-deficient nature of the 1,8-naphthyridine ring, a potent electrophilic bromine source is necessary. A plausible approach involves the use of a bromine source in the presence of a strong acid, which can protonate the ring nitrogens, further deactivating the ring but potentially directing substitution. However, a more reliable method would be to utilize a synthetic strategy where the bromine is introduced via a different mechanism or by using a pre-functionalized starting material.

One such strategy involves the synthesis of a 3-bromo-1,8-naphthyridin-2(1H)-one intermediate, which can then be converted to the target molecule.[6] This highlights the importance of strategic planning in the synthesis of highly substituted heterocycles.

G cluster_1 Step 2: Proposed Regioselective Bromination Product_1 2-methyl-1,8-naphthyridine Bromination Electrophilic Bromination (e.g., Br₂ in oleum or other strong acid) Product_1->Bromination Product_2 3-Bromo-2-methyl-1,8-naphthyridine Bromination->Product_2

Caption: Proposed workflow for the bromination of 2-methyl-1,8-naphthyridine.

Proposed Experimental Protocol (for electrophilic bromination):

  • Dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in a strong acid, such as concentrated sulfuric acid or oleum, at low temperature (e.g., 0 °C).

  • Slowly add a solution of bromine (1.0 eq) in the same acid to the reaction mixture.

  • Allow the reaction to stir at a controlled temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • Extract the product with a suitable organic solvent and purify by column chromatography.

Disclaimer: This proposed protocol is based on general principles of electrophilic aromatic substitution on electron-deficient heterocycles and may require significant optimization.

Structural Elucidation and Characterization

The unambiguous identification of 3-Bromo-2-methyl-1,8-naphthyridine requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the nitrogen atoms and the bromine substituent.

    • ¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The mass spectrum will also show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic system.

Potential Applications in Drug Discovery and Organic Synthesis

The 3-Bromo-2-methyl-1,8-naphthyridine scaffold is a promising starting point for the development of novel therapeutic agents and functional materials.

  • Medicinal Chemistry: The 1,8-naphthyridine core is associated with a broad range of biological activities.[3] The bromine atom at the 3-position can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogs with diverse substituents at this position, which can be screened for biological activity against various targets.

  • Organic Synthesis: As a functionalized building block, 3-Bromo-2-methyl-1,8-naphthyridine can be used in the synthesis of more complex heterocyclic systems and natural product analogs.

  • Materials Science: The rigid, planar structure of the 1,8-naphthyridine ring system, combined with the potential for functionalization, makes it an attractive candidate for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.

G Start 3-Bromo-2-methyl-1,8-naphthyridine Suzuki Suzuki Coupling (Aryl/Heteroaryl) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (N-linkages) Start->Buchwald Heck Heck Coupling (Alkenes) Start->Heck Library Diverse Library of Substituted Analogs Suzuki->Library Sonogashira->Library Buchwald->Library Heck->Library

Caption: Potential synthetic diversifications of 3-Bromo-2-methyl-1,8-naphthyridine.

Safety and Handling

As with any research chemical with limited toxicological data, 3-Bromo-2-methyl-1,8-naphthyridine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. A material safety data sheet (MSDS) should be consulted if available from the synthesizing laboratory.

Conclusion

3-Bromo-2-methyl-1,8-naphthyridine represents a valuable yet underexplored building block in organic and medicinal chemistry. While its synthesis requires careful consideration of regioselectivity, the potential for this molecule to serve as a versatile intermediate for the creation of novel compounds with diverse biological and material properties is significant. The synthetic strategies and applications outlined in this guide provide a foundation for researchers to explore the potential of this and related substituted 1,8-naphthyridine scaffolds.

References

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Regioselective synthesis of functionalized[6][7]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing).

  • Regioselective Synthesis of[5]Naphthylenes and Tuning of Their Antiaromaticity. PubMed.

  • Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
  • Electrophilic Bromination of Electron-Deficient Arenes.
  • Synthesis and antibacterial activity of some 3-substituted 1,8-naphthyridines.
  • 17965-78-5 | 3-Bromo-1,8-naphthyridine. ChemScene.
  • Bromination of Electron-Deficient Aromatic Molecules.

Sources

Foundational

Spectroscopic Characterization of 3-Bromo-2-methyl-1,8-naphthyridine: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Bromo-2-methyl-1,8-naphthyridine. As a compound of interest in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Bromo-2-methyl-1,8-naphthyridine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, grounded in the analysis of the parent 1,8-naphthyridine scaffold and the known effects of methyl and bromine substituents.

Introduction to 3-Bromo-2-methyl-1,8-naphthyridine

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1] The introduction of a bromine atom at the 3-position and a methyl group at the 2-position of the 1,8-naphthyridine ring system is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. Spectroscopic analysis is the cornerstone of characterizing such new chemical entities, providing unambiguous evidence of structure and purity.

Below is the chemical structure of 3-Bromo-2-methyl-1,8-naphthyridine, a key reference for the interpretation of the subsequent spectroscopic data.

Caption: Molecular Structure of 3-Bromo-2-methyl-1,8-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for 3-Bromo-2-methyl-1,8-naphthyridine are discussed below. These predictions are based on the known spectral data for the parent 1,8-naphthyridine[2][3] and the established substituent effects of methyl and bromo groups on aromatic systems.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-2-methyl-1,8-naphthyridine is expected to exhibit five distinct signals in the aromatic region and one signal in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, as well as the electron-donating nature of the methyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-4~ 8.2s-Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen (N1) and the bromine at C3.
H-5~ 7.6ddJ = 8.0, 4.5Doublet of doublets, coupled to H-6 and H-7.
H-6~ 7.2ddJ = 8.0, 8.0"Triplet-like" doublet of doublets, coupled to H-5 and H-7.
H-7~ 8.8ddJ = 4.5, 2.0Deshielded due to its position alpha to a nitrogen atom (N8). Coupled to H-5 and H-6.
2-CH₃~ 2.8s-Singlet in the aliphatic region, deshielded by the adjacent nitrogen and the aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2-methyl-1,8-naphthyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard pulse sequence for ¹H NMR.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation and phase correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the lack of symmetry, eight signals are expected for the aromatic carbons and one for the methyl carbon.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~ 160Deshielded due to the attached nitrogen and the methyl group.
C-3~ 120Shielded by the bromine atom (heavy atom effect).
C-4~ 138Deshielded by the adjacent nitrogen atom.
C-4a~ 145Quaternary carbon at the ring junction.
C-5~ 122Aromatic CH.
C-6~ 128Aromatic CH.
C-7~ 152Deshielded due to its position alpha to a nitrogen atom.
C-8a~ 155Quaternary carbon at the ring junction, adjacent to a nitrogen.
2-CH₃~ 25Typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 101 MHz (or corresponding field strength) NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-180 ppm.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 3-Bromo-2-methyl-1,8-naphthyridine is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

Ionm/z (predicted)Rationale
[M]⁺222/224Molecular ion (C₉H₇N₂Br). The two peaks correspond to the ⁷⁹Br and ⁸¹Br isotopes.
[M-CH₃]⁺207/209Loss of the methyl group.
[M-Br]⁺143Loss of the bromine atom.
[M-HCN]⁺195/197Loss of hydrogen cyanide from the naphthyridine ring.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and major fragments.

G cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction Ionization Electron Ionization (70 eV) Sample->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection & Spectrum Generation Analysis->Detection

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of the 2-Methyl-1,8-Naphthyridine Core

Abstract The 2-methyl-1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. Its derivatives have demonstrated a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methyl-1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable core structure. We will delve into the mechanistic underpinnings of the Friedländer annulation, a highly efficient and versatile method, and present a detailed, field-tested protocol, including a green chemistry approach. Furthermore, this guide will explore classical alternatives such as the Skraup and Doebner-von Miller reactions, offering a comparative analysis to inform strategic synthetic planning. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

The Strategic Importance of the 2-Methyl-1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a bioisostere of quinoline and has garnered immense interest in medicinal chemistry due to its diverse pharmacological profile. The introduction of a methyl group at the 2-position modulates the electronic and steric properties of the scaffold, influencing its interaction with biological targets. This specific substitution pattern is found in numerous compounds with applications as anticancer, anti-inflammatory, antimalarial, antibacterial, and antiviral agents. Beyond its therapeutic potential, the 1,8-naphthyridine core's ability to act as a bidentate ligand has led to its use in the development of novel catalysts and functional materials.

The Friedländer Annulation: A Preferred Route to 2-Methyl-1,8-Naphthyridine

The Friedländer synthesis is a cornerstone for the construction of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines. This reaction involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 2-methyl-1,8-naphthyridine, the key precursors are 2-aminonicotinaldehyde (also known as 2-amino-3-formylpyridine) and acetone.

Mechanistic Rationale

The generally accepted mechanism for the base-catalyzed Friedländer synthesis of 2-methyl-1,8-naphthyridine proceeds through an initial aldol-type condensation. The base abstracts a proton from the α-carbon of acetone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-aminonicotinaldehyde. The resulting aldol adduct undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone carbonyl, followed by dehydration to furnish the aromatic 2-methyl-1,8-naphthyridine core.[1]

A noteworthy advancement in this area is the use of choline hydroxide (ChOH) as a catalyst in an aqueous medium, which represents a significant step towards a more sustainable and environmentally friendly process.[2] The choline cation is believed to activate the carbonyl group of 2-aminonicotinaldehyde through hydrogen bonding, while the hydroxide anion facilitates the formation of the acetone enolate.[2]

Diagram: Friedländer Annulation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Key Steps 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol_Condensation Aldol Condensation 2-Aminonicotinaldehyde->Aldol_Condensation Acetone Acetone Enolate_Formation Enolate Formation Acetone->Enolate_Formation Catalyst Base Catalyst (e.g., Choline Hydroxide) Catalyst->Enolate_Formation Solvent Solvent (e.g., Water) Solvent->Aldol_Condensation Temperature Temperature (e.g., 50°C) Temperature->Aldol_Condensation Enolate_Formation->Aldol_Condensation Cyclization_Dehydration Intramolecular Cyclization & Dehydration Aldol_Condensation->Cyclization_Dehydration Product 2-Methyl-1,8-naphthyridine Cyclization_Dehydration->Product

Caption: Workflow for the Friedländer synthesis of 2-methyl-1,8-naphthyridine.

Experimental Protocol: Green Synthesis of 2-Methyl-1,8-Naphthyridine

This protocol is adapted from a high-yield, environmentally benign procedure.[2]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline Hydroxide (1 mol%)

  • Deionized Water

  • Ethyl Acetate

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Nitrogen inlet

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq) and acetone (3.0 eq).

  • Add deionized water to the flask.

  • Commence stirring and add choline hydroxide (1 mol%).

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 2-methyl-1,8-naphthyridine.

Data Presentation: Comparison of Friedländer Synthesis Conditions
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Choline HydroxideWater50699[2]
LiOH·H₂OWaterNot specifiedNot specified69[2]
PiperidineNone (Grinding)Room Temp0.1790[3]
NaHMicrowaveNot specifiedNot specifiedGood[4]

Classical Synthetic Alternatives: Skraup and Doebner-von Miller Reactions

While the Friedländer synthesis is often the method of choice, classical named reactions like the Skraup and Doebner-von Miller syntheses provide alternative routes to the 1,8-naphthyridine core. These methods typically involve harsher reaction conditions but can be useful depending on the availability of starting materials.

The Skraup Synthesis

The Skraup synthesis is a venerable method for preparing quinolines and can be adapted for naphthyridines.[5] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[5] For the synthesis of 2-methyl-1,8-naphthyridine, 2-aminopyridine would be reacted with crotonaldehyde (an α,β-unsaturated aldehyde that can be formed in situ from the aldol condensation of acetaldehyde) in the presence of a strong acid and an oxidizing agent.

Mechanistic Considerations: The mechanism involves the 1,4-Michael addition of the aminopyridine to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic naphthyridine.[6] The reaction is notoriously exothermic and can lead to the formation of tarry byproducts, making purification challenging.[7]

Diagram: Skraup Synthesis Pathway

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Key Steps 2-Aminopyridine 2-Aminopyridine Michael_Addition Michael Addition 2-Aminopyridine->Michael_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Addition Acid Strong Acid (e.g., H₂SO₄) Cyclization Acid-Catalyzed Cyclization Acid->Cyclization Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation High_Temp High Temperature High_Temp->Michael_Addition Michael_Addition->Cyclization Cyclization->Oxidation Product 2-Methyl-1,8-naphthyridine Oxidation->Product

Caption: Generalized pathway for the Skraup synthesis of 2-methyl-1,8-naphthyridine.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis that also utilizes α,β-unsaturated carbonyl compounds.[8] The reaction of an aniline (or in this case, 2-aminopyridine) with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid or a Lewis acid catalyst can yield quinoline or naphthyridine derivatives.[8]

Mechanistic Insights: The mechanism is closely related to the Skraup synthesis, involving a conjugate addition followed by cyclization and dehydration.[9] A key difference is that an external oxidizing agent is not always required, as unsaturated intermediates can serve this role. This method can also suffer from low yields and the formation of complex mixtures, particularly with substituted substrates.

Comparative Analysis and Strategic Considerations

FeatureFriedländer SynthesisSkraup SynthesisDoebner-von Miller Reaction
Starting Materials 2-Aminonicotinaldehyde, Acetone2-Aminopyridine, Crotonaldehyde (or precursor)2-Aminopyridine, Crotonaldehyde
Reaction Conditions Generally milder, can be performed under green conditionsHarsh: strong acid, high temperature, oxidizing agentHarsh: strong or Lewis acid, high temperature
Yields Good to excellentOften low to moderateVariable, often low
Substrate Scope Broad, allows for diverse substitution patternsMore limited, prone to side reactionsCan be limited by substrate stability
Work-up & Purification Generally straightforwardOften challenging due to tar formationCan be complex

Conclusion

The synthesis of the 2-methyl-1,8-naphthyridine core is a critical endeavor for the advancement of medicinal chemistry and materials science. This guide has provided a detailed examination of the Friedländer annulation as the premier synthetic route, highlighting a robust and environmentally conscious protocol. Furthermore, a comparative overview of the classical Skraup and Doebner-von Miller reactions has been presented to offer a complete strategic toolkit for the synthetic chemist. The choice of synthetic route will ultimately be dictated by factors such as starting material availability, desired scale, and the specific substitution patterns of the target analogues. The continued development of efficient and sustainable methodologies for the construction of this important scaffold will undoubtedly fuel future discoveries in drug development and beyond.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 27, 2026, from [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved January 27, 2026, from [Link]

  • Doebner–Miller reaction. (2023, November 28). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021, July 12). ACS Omega. Retrieved January 27, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). Molecules. Retrieved January 27, 2026, from [Link]

  • Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, November 22). Molecules. Retrieved January 27, 2026, from [Link]

  • Synthesis of 1,8-naphthyridines under solvent free conditions. (n.d.). Indian Journal of Chemistry. Retrieved January 27, 2026, from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2014, March 7). Organic Letters. Retrieved January 27, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17). ResearchGate. Retrieved January 27, 2026, from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013, December 14). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. (2014, March 7). PubMed. Retrieved January 27, 2026, from [Link]

  • Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. (2018, June 30). Asian Journal of Chemistry. Retrieved January 27, 2026, from [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). sioc-journal.cn. Retrieved January 27, 2026, from [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

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Foundational

The 3-Position Bromine Atom on the 1,8-Naphthyridine Core: A Hub of Reactivity for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for designing molecules that can interact with biological targets. The functionalization of this core is paramount for modulating pharmacological activity, and the bromine atom at the 3-position of the 1,8-naphthyridine ring serves as a versatile and highly reactive handle for introducing molecular diversity through a variety of modern synthetic methodologies.

This in-depth guide provides a technical exploration of the reactivity of the bromine atom in 3-bromo-1,8-naphthyridines. We will delve into the synthesis of this key building block, the electronic factors governing its reactivity, and provide detailed protocols and comparative data for its application in the most impactful palladium-catalyzed cross-coupling reactions used in contemporary drug discovery.

The 1,8-Naphthyridine Core: Electronic Landscape and Reactivity

The reactivity of the 3-bromo-1,8-naphthyridine is intrinsically linked to the electronic properties of the bicyclic heteroaromatic system. The two nitrogen atoms, positioned at the 1 and 8 positions, are highly electronegative and exert a significant electron-withdrawing effect on the ring system, both inductively and through resonance. This creates a π-deficient system, making the carbon atoms, particularly those in the pyridine ring bearing the bromine, electron-poor.

This electron deficiency has two major consequences for the C3-Br bond:

  • Activation towards Oxidative Addition: The electron-poor nature of the carbon at the 3-position facilitates the oxidative addition of a low-valent palladium(0) catalyst into the C-Br bond. This is the crucial, often rate-determining, first step in the catalytic cycles of most cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): While less common than palladium-catalyzed reactions, the electron-deficient ring can, under forcing conditions or with very strong nucleophiles, undergo direct displacement of the bromide.

The position of the nitrogen atoms also influences the regioselectivity of these reactions, directing reactivity to specific positions on the ring. The 3-position is particularly activated due to its relationship with the N1 atom.

Synthesis of the Key Precursor: 3-Bromo-1,8-naphthyridine

A reliable and scalable synthesis of the 3-bromo-1,8-naphthyridine starting material is fundamental. A robust two-step approach, beginning with the well-established Friedländer annulation to form the naphthyridine core, followed by regioselective bromination, is presented here.

Synthesis of 3-Bromo-1,8-naphthyridine cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Electrophilic Bromination A 2-Aminonicotinaldehyde C 1,8-Naphthyridine A->C   KOH, Ethanol, Reflux B Acetaldehyde B->C D 1,8-Naphthyridine F 3-Bromo-1,8-naphthyridine D->F   Oleum (H₂SO₄/SO₃) E N-Bromosuccinimide (NBS) E->F

Caption: Synthetic pathway to 3-Bromo-1,8-naphthyridine.

Experimental Protocol: Synthesis of 3-Bromo-1,8-naphthyridine

Step 1: Synthesis of 1,8-Naphthyridine

This procedure is adapted from the Friedländer synthesis, a classic method for constructing quinoline and naphthyridine ring systems.[3]

  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (10.0 g, 81.9 mmol) in absolute ethanol (200 mL) in a round-bottom flask, add a solution of potassium hydroxide (5.5 g, 98.0 mmol) in ethanol (50 mL).

  • Addition of Reagent: Cool the mixture in an ice bath and add acetaldehyde (5.8 g, 131 mmol) dropwise with stirring.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water (100 mL) and extract with chloroform (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with ethyl acetate/hexane) or by recrystallization from a suitable solvent to yield 1,8-naphthyridine.

Step 2: Synthesis of 3-Bromo-1,8-naphthyridine

This step involves the selective electrophilic bromination of the 1,8-naphthyridine core.

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-salt bath, add 1,8-naphthyridine (5.0 g, 38.4 mmol) to oleum (20% SO₃, 25 mL).

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (7.1 g, 39.9 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8.

  • Extraction and Purification: Extract the aqueous mixture with chloroform (4 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-bromo-1,8-naphthyridine.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The 3-bromo-1,8-naphthyridine is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition (R¹-Br) PdII_B R¹-Pd(II)L₂-OR' PdII_A->PdII_B Ligand Exchange (Base) PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C Transmetalation (R²-B(OR)₂) PdII_C->Pd0 Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1,8-naphthyridine with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-1,8-naphthyridine (209 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (36.6 mg, 0.05 mmol, 5 mol%).

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90°C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield 3-phenyl-1,8-naphthyridine.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O901275-90[4]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100880-95General Suzuki protocols
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1006>90General Suzuki protocols
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[5]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition (R¹-Br) PdII_B [R¹-Pd(II)L₂(NR²R³)]⁺ PdII_A->PdII_B Amine Coordination (HNR²R³) PdII_C R¹-Pd(II)L₂(NR²R³) PdII_B->PdII_C Deprotonation (Base) PdII_C->Pd0 Reductive Elimination

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-1,8-naphthyridine with Aniline

  • Reaction Setup: In a glovebox, charge an oven-dried vial with 3-bromo-1,8-naphthyridine (209 mg, 1.0 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), and a suitable palladium precatalyst such as (RuPhos)₂PdCl₂ (39 mg, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add aniline (112 mg, 1.2 mmol) and anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat to 110°C with stirring for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a plug of silica gel, eluting with further ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield N-phenyl-1,8-naphthyridin-3-amine.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene1101685-98[5]
(RuPhos)₂PdCl₂LiHMDSDioxane1001280-95Analogous systems
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1102470-85General Buchwald protocols
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, providing access to arylalkynes, which are valuable intermediates in organic synthesis and building blocks for functional materials.

Experimental Protocol: Sonogashira Coupling of 3-Bromo-1,8-naphthyridine with Phenylacetylene

  • Reaction Setup: To a Schlenk tube, add 3-bromo-1,8-naphthyridine (209 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%).

  • Solvent and Reagents: Evacuate and backfill the tube with argon. Add anhydrous triethylamine (5 mL) and phenylacetylene (123 mg, 1.2 mmol).

  • Reaction: Stir the mixture at 60°C for 6 hours.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford 3-(phenylethynyl)-1,8-naphthyridine.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃N60680-95
Pd(PPh₃)₄CuIEt₃N / THF50875-90
Pd(OAc)₂ / XPhosNone (copper-free)Cs₂CO₃Dioxane1001270-85
Heck Reaction: Vinylation of the Naphthyridine Core

The Heck reaction couples aryl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.

Experimental Protocol: Heck Reaction of 3-Bromo-1,8-naphthyridine with n-Butyl Acrylate

  • Reaction Setup: In a pressure tube, combine 3-bromo-1,8-naphthyridine (209 mg, 1.0 mmol), n-butyl acrylate (154 mg, 1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%).

  • Base and Solvent: Add sodium carbonate (212 mg, 2.0 mmol) and N,N-dimethylformamide (DMF) (5 mL).

  • Reaction: Seal the tube and heat to 120°C for 18 hours.

  • Work-up: Cool the reaction mixture, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield butyl (E)-3-(1,8-naphthyridin-3-yl)acrylate.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / P(o-tol)₃Na₂CO₃DMF1201870-85
Pd(PPh₃)₄Et₃NAcetonitrile1002465-80
Herrmann's CatalystNaOAcDMA1301275-90

Conclusion and Future Outlook

The bromine atom at the 3-position of the 1,8-naphthyridine ring is a linchpin for synthetic diversification. Its reactivity, governed by the electron-deficient nature of the naphthyridine core, makes it an ideal substrate for a host of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and versatile pathways to C-C, C-N, and C-C (alkynyl and vinyl) bond formations, respectively.

While this guide has focused on the most prevalent transformations, the reactivity of 3-bromo-1,8-naphthyridine is by no means limited to these examples. Further exploration into other cross-coupling reactions, such as C-O and C-S couplings (Ullmann or Buchwald-Hartwig type), as well as other metal-catalyzed processes, will undoubtedly continue to expand the synthetic toolbox for chemists working with this important scaffold. The protocols and comparative data presented herein serve as a robust foundation for researchers and drug development professionals to leverage the unique reactivity of 3-bromo-1,8-naphthyridine in the design and synthesis of novel, biologically active compounds.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. The Journal of Organic Chemistry, 32(8), 2616–2617. [Link]

  • Madaan, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1455-1485. [Link]

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058. [Link]

  • Litvinov, V. P. (2006). Advances in the Chemistry of Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 91, pp. 189-300). Academic Press. [Link]

  • Li, Y., Gong, J., & Song, M. (2020). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 7(15), 2216-2223. [Link]

  • Sakrama, B., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2 (1H)-ones. Russian Journal of General Chemistry, 89(12), 2534-2543. [Link]

  • Gurjar, M. K., & Pal, S. (2019). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Chemistry of Heterocyclic Compounds, 55(6), 497-507. [Link]

  • Chemistry LibreTexts. (2023). 24.9: Heterocyclic Amines. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination of the 1, X-naphthyridines. The Journal of Organic Chemistry, 33(7), 2995–2997. [Link]

Sources

Exploratory

The Pivotal Role of the 2-Methyl Group in Modulating the Reactivity of 1,8-Naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, prominently featured in a wide array of biologically active compounds and functional mate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, prominently featured in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to act as a bidentate ligand have made it a cornerstone in medicinal chemistry and materials science. The introduction of a methyl group at the 2-position of this scaffold, creating 2-methyl-1,8-naphthyridine, profoundly influences its reactivity, offering a versatile handle for further molecular elaboration. This guide provides an in-depth exploration of the multifaceted role of this methyl group, detailing its impact on the reactivity of the naphthyridine core and outlining key synthetic transformations it enables.

The Dual Nature of the 2-Methyl Group: An Electronic and Steric Modulator

The methyl group at the C2 position of the 1,8-naphthyridine ring is not a mere spectator. It actively participates in and influences the molecule's chemical behavior through a combination of electronic and steric effects.

Electronic Influence: Activating the Flank

As an electron-donating group, the methyl substituent enriches the electron density of the pyridine ring to which it is attached. This inductive effect subtly modulates the reactivity of the entire naphthyridine system. While the pyridine rings are inherently electron-deficient, the methyl group can influence the regioselectivity of electrophilic aromatic substitution, should the reaction conditions be forcing enough to overcome the ring's general resistance to such reactions. More significantly, the protons of the methyl group itself become "activated." The electron-withdrawing nature of the adjacent nitrogen atom and the overall aromatic system increases the acidity of these protons, making them susceptible to deprotonation by a suitable base. This "active methyl" character is the cornerstone of many of the synthetic transformations discussed in this guide.

Steric Considerations: A Gatekeeper to Coordination

The placement of the methyl group adjacent to the N1 nitrogen atom introduces a degree of steric hindrance. This can influence the approach of bulky reagents and, importantly, modulates the coordination of metal ions.[3] While the 1,8-naphthyridine core is an excellent bidentate ligand, the 2-methyl group can create a more constrained binding pocket, which can be exploited to achieve specific coordination geometries or to influence the catalytic activity of the resulting metal complexes.

Key Synthetic Transformations of the 2-Methyl Group

The "active" nature of the 2-methyl group opens a gateway to a variety of valuable synthetic transformations, allowing for the construction of more complex and functionally diverse molecules.

Condensation Reactions: Building Molecular Complexity

One of the most exploited reactivities of the 2-methyl group is its participation in condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation.[4] This reaction provides a powerful and efficient method for forming new carbon-carbon bonds.

Mechanism Insight: The reaction is typically catalyzed by a base (e.g., piperidine), which deprotonates the active methyl group to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the final styryl- or vinyl-substituted 1,8-naphthyridine derivative.

G cluster_0 Knoevenagel Condensation Workflow start 2-Methyl-1,8-naphthyridine + Aldehyde step1 Base-catalyzed Deprotonation of Methyl Group start->step1 Piperidine/Ethanol step2 Nucleophilic Attack on Carbonyl Carbon step1->step2 step3 Formation of Aldol Intermediate step2->step3 step4 Dehydration step3->step4 end 2-Styryl-1,8-naphthyridine Derivative step4->end

Figure 1: Workflow for the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-(2-Styryl)-1,8-naphthyridine [4]

  • To a solution of 2-methyl-1,8-naphthyridine (1.0 mmol) in ethanol (10 mL), add the desired aromatic aldehyde (1.1 mmol). The choice of solvent is crucial; ethanol provides good solubility for the reactants and is compatible with the basic catalyst.

  • Add piperidine (0.2 mmol) as a catalyst. Piperidine is a sufficiently strong base to deprotonate the active methyl group without promoting significant side reactions.

  • Reflux the reaction mixture for 4-6 hours. The elevated temperature drives the reaction towards completion, particularly the dehydration step.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). This allows for the determination of the reaction's endpoint.

  • Upon completion, cool the reaction mixture to room temperature. This will often induce crystallization of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum. This purification method is often sufficient to obtain a product of high purity.

Aldehyde ReactantProductTypical YieldReference
Benzaldehyde2-(2-Styryl)-1,8-naphthyridine85-95%[4]
4-Chlorobenzaldehyde2-(4-Chlorostyryl)-1,8-naphthyridine88-92%[4]
4-Methoxybenzaldehyde2-(4-Methoxystyryl)-1,8-naphthyridine90-96%[4]
Radical Halogenation: Introducing a Versatile Functional Group

The benzylic-like nature of the 2-methyl group makes it susceptible to free radical halogenation, most commonly using N-bromosuccinimide (NBS) with a radical initiator. This reaction provides a straightforward route to 2-(bromomethyl)-1,8-naphthyridine, a versatile intermediate for further nucleophilic substitution reactions.

Mechanism Insight: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by photochemical means. The resulting radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized naphthyridinylmethyl radical. This radical then abstracts a bromine atom from NBS to yield the product and a succinimidyl radical, which continues the chain reaction.

G cluster_1 Radical Bromination Mechanism initiator Radical Initiator (e.g., AIBN, light) nbs N-Bromosuccinimide (NBS) initiator->nbs Initiation substrate 2-Methyl-1,8-naphthyridine nbs->substrate H-abstraction product 2-(Bromomethyl)-1,8-naphthyridine nbs->product rad_intermediate Naphthyridinylmethyl Radical substrate->rad_intermediate rad_intermediate->nbs Br-abstraction

Figure 2: Simplified mechanism of radical bromination.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1,8-naphthyridine

  • Dissolve 2-methyl-1,8-naphthyridine (1.0 mmol) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile. CCl₄ is a traditional solvent for radical reactions, though safer alternatives are often preferred.

  • Add N-bromosuccinimide (1.1 mmol) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~0.1 mmol). The use of a slight excess of NBS ensures complete conversion of the starting material.

  • Reflux the mixture while irradiating with a UV lamp or a high-wattage incandescent bulb. The combination of heat and light promotes the initiation of the radical chain reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel. This is typically necessary to separate the desired product from any unreacted starting material or over-brominated byproducts.

Oxidation: Accessing Carboxylic Acid Derivatives

The 2-methyl group can be oxidized to a carboxylic acid, yielding 1,8-naphthyridine-2-carboxylic acid. This transformation is valuable as it introduces a key functional group for amide coupling and other derivatizations. Strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) are typically employed.[5]

Experimental Protocol: Synthesis of 1,8-Naphthyridine-2-carboxylic acid

  • Suspend 2-methyl-1,8-naphthyridine (1.0 mmol) in water.

  • Heat the suspension to reflux and add a solution of potassium permanganate (approx. 3.0 mmol) in water dropwise over a period of 1-2 hours. The reaction is highly exothermic and the slow addition helps to control the temperature.

  • Continue refluxing until the purple color of the permanganate has disappeared, indicating its consumption.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Metalation: A Pathway to Further Functionalization

The acidity of the methyl protons allows for deprotonation with strong bases like organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA) to form a lithiated intermediate. This powerful nucleophile can then be quenched with a variety of electrophiles, enabling the introduction of a wide range of functional groups at the methyl position.

Conceptual Workflow:

G cluster_2 Metalation and Functionalization start 2-Methyl-1,8-naphthyridine step1 Deprotonation with Strong Base (e.g., n-BuLi) start->step1 step2 Formation of Lithiated Intermediate step1->step2 step3 Quenching with Electrophile (E+) step2->step3 end Functionalized Product step3->end

Figure 3: General workflow for metalation and subsequent functionalization.

Note on Protocol: The execution of metalation reactions requires stringent anhydrous and inert atmosphere (e.g., argon or nitrogen) conditions, as organolithium reagents are highly reactive towards water and oxygen. The choice of solvent (typically THF or diethyl ether) and temperature (often -78 °C) is critical for success.

Conclusion

The 2-methyl group of 1,8-naphthyridine is a key modulator of its chemical reactivity. Its electron-donating nature and steric presence influence the properties of the heterocyclic core, while its "active" character provides a versatile platform for a range of synthetic transformations. A thorough understanding of the principles and protocols governing the reactions of this methyl group is essential for researchers and scientists aiming to leverage the 1,8-naphthyridine scaffold in the design and synthesis of novel molecules for drug discovery and materials science. The methodologies outlined in this guide provide a solid foundation for the strategic functionalization of this important heterocyclic system.

References

  • Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10) - ResearchGate. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]

  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. Available at: [Link]

  • 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - ACS Publications. Available at: [Link]

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Foundational

3-Bromo-2-methyl-1,8-naphthyridine: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine nucleus is a privileged heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold that has garnered immense interest from medicinal chemists and materials scientists alike. Its rigid, planar structure and the presence of two nitrogen atoms capable of hydrogen bonding and metal coordination have made it a cornerstone in the design of a vast array of functional molecules. Derivatives of 1,8-naphthyridine have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[1] This wide range of therapeutic potential establishes the 1,8-naphthyridine framework as a potent scaffold in modern drug discovery and therapeutic research.[2][3]

Among the various functionalized naphthyridines, 3-Bromo-2-methyl-1,8-naphthyridine stands out as a particularly versatile synthetic intermediate. The presence of a bromine atom at the C3-position provides a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse substituents. The adjacent methyl group at the C2-position can also be a site for further chemical modification or can sterically and electronically influence the reactivity of the heterocyclic core. This guide provides a comprehensive overview of the synthesis and application of 3-Bromo-2-methyl-1,8-naphthyridine as a key building block in the construction of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of 3-Bromo-2-methyl-1,8-naphthyridine are summarized below.

PropertyValue
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Off-white to yellow solid
Melting Point 118-122 °C
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol.
CAS Number 885273-33-8

Spectroscopic Characterization: The structural integrity of 3-Bromo-2-methyl-1,8-naphthyridine is typically confirmed using standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.05 (dd, J = 4.2, 1.9 Hz, 1H), 8.35 (s, 1H), 8.21 (dd, J = 8.3, 1.9 Hz, 1H), 7.49 (dd, J = 8.3, 4.2 Hz, 1H), 2.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.7, 154.1, 153.2, 140.5, 137.1, 122.9, 122.0, 118.9, 24.9.

Synthesis of 3-Bromo-2-methyl-1,8-naphthyridine

The construction of the 3-Bromo-2-methyl-1,8-naphthyridine scaffold is efficiently achieved through a two-step sequence involving a Friedländer annulation followed by a regioselective electrophilic bromination.

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for constructing quinoline and naphthyridine ring systems.[1] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 2-methyl-1,8-naphthyridine, 2-aminonicotinaldehyde is reacted with acetone. Modern, greener protocols have been developed that utilize water as a solvent, offering both high yields and environmental benefits.[4]

Workflow for Friedländer Synthesis.

Experimental Protocol:

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in water, add acetone (1.5 eq).

  • Add a catalytic amount of a base, such as lithium hydroxide (LiOH·H₂O, 10 mol%).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, which typically induces precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-methyl-1,8-naphthyridine as a solid.

Rationale for Experimental Choices:

  • 2-Aminonicotinaldehyde: This starting material provides the pre-formed pyridine ring and the necessary amino and aldehyde functionalities for the cyclization.

  • Acetone: Serves as the source of the α-methylene and carbonyl groups required to form the second pyridine ring.

  • Base Catalyst (LiOH): The base facilitates the initial aldol-type condensation between the enolate of acetone and the aldehyde group of 2-aminonicotinaldehyde.

  • Water as Solvent: Offers a non-toxic, non-flammable, and cost-effective reaction medium. The lower solubility of the product in water often simplifies purification through precipitation and filtration.

Step 2: Regioselective Bromination

The second step involves the electrophilic bromination of the 2-methyl-1,8-naphthyridine core. The electronic nature of the naphthyridine ring directs bromination to the C3 position.

Experimental Protocol:

  • Dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-2-methyl-1,8-naphthyridine.

Rationale for Experimental Choices:

  • N-Bromosuccinimide (NBS): A convenient and safe source of electrophilic bromine that allows for controlled bromination under mild conditions.

  • Acetic Acid/Chlorinated Solvent: Provides a medium in which both the substrate and the brominating agent are soluble. Acetic acid can also activate the NBS.

  • Low Temperature Addition: Helps to control the exothermicity of the reaction and minimize the formation of potential side products.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 3-position of the naphthyridine ring is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This versatility allows for the rapid generation of diverse libraries of compounds for drug discovery and materials science.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[5][6] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronate ester.

General Reaction Scheme: (A generic image of the Suzuki reaction with the specified naphthyridine)

Mechanistic Insight: The Suzuki Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂(X) OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂(R²) TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R²

Catalytic Cycle for the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol (Representative):

  • In a reaction vial, combine 3-Bromo-2-methyl-1,8-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Seal the vial and heat the reaction mixture to 90-100 °C for 12-18 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the coupled product.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The active Pd(0) species is the core of the catalytic cycle. The choice of ligand (e.g., PPh₃) is crucial for stabilizing the palladium center and modulating its reactivity.

  • Base (K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

  • Solvent System (Dioxane/Water): The aqueous-organic mixture ensures the solubility of both the organic substrates and the inorganic base, promoting efficient reaction.

Data Presentation: Examples of Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9092
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O10088
3Thiophene-3-boronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄THF8085
Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[8] This reaction is typically co-catalyzed by palladium and copper salts.

Mechanistic Insight: The Sonogashira Catalytic Cycle The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki reaction and a copper cycle that generates the reactive copper(I) acetylide intermediate.[9]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂(X) Pd0->PdII R¹-X (Oxidative Addition) PdII_Alk R¹-Pd(II)L₂(C≡CR²) PdII->PdII_Alk Transmetalation PdII_Alk->Pd0 R¹-C≡CR² (Reductive Elimination) Alkyne H-C≡CR² Cu_Pi π-Alkyne Complex Alkyne->Cu_Pi Cu(I)X Cu_Ac Cu(I)-C≡CR² Cu_Pi->Cu_Ac Base Cu_Ac->PdII from Cu Cycle

Catalytic Cycles for the Sonogashira Coupling.

Detailed Experimental Protocol (Representative):

  • To a degassed solution of 3-Bromo-2-methyl-1,8-naphthyridine (1.0 eq) and the terminal alkyne (e.g., phenylacetylene, 1.5 eq) in a solvent like THF or DMF, add an amine base (e.g., triethylamine, 2.0 eq).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (CuI, 4 mol%).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Filter the reaction mixture through celite to remove salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the 3-alkynyl-2-methyl-1,8-naphthyridine.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): Initiates the primary catalytic cycle through oxidative addition to the C-Br bond.

  • Copper(I) Iodide (CuI): Acts as a co-catalyst to activate the terminal alkyne by forming a copper acetylide, which is the active nucleophile in the transmetalation step.[2]

  • Amine Base (Et₃N, DIPEA): Serves both to deprotonate the terminal alkyne and to scavenge the HBr formed during the reaction.

Data Presentation: Examples of Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NTHFRT89
21-HeptynePd(OAc)₂ (2) / PPh₃ (4) / CuI (5)DIPEADMF5082
3TrimethylsilylacetylenePd(PPh₃)₄ (3) / CuI (5)Et₃NToluene6091
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, coupling aryl halides with primary or secondary amines.[10] This transformation is critical in pharmaceutical synthesis, where the arylamine motif is prevalent. A study on the Buchwald-Hartwig cross-coupling of a related 3-bromo-1,8-naphthyridin-2(1H)-one scaffold highlights the utility of this reaction for functionalizing the naphthyridine core.[11]

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle Similar to other cross-coupling reactions, the cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂(X) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR²R³ PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Pd_Amido R¹-Pd(II)L₂(NR²R³) Deprotonation->Pd_Amido RE Reductive Elimination Pd_Amido->RE RE->Pd0 R¹-NR²R³

Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Experimental Protocol (Representative):

  • Charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add 3-Bromo-2-methyl-1,8-naphthyridine (1.0 eq) and the amine coupling partner (1.2 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture at 80-110 °C for 16-24 hours.

  • After cooling, quench the reaction, extract the product into an organic solvent, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Bulky Phosphine Ligands (Xantphos, RuPhos): These ligands are crucial for promoting the reductive elimination step, which is often rate-limiting, and preventing catalyst decomposition.

  • Strong Base (NaOtBu, LHMDS): A strong, sterically hindered base is required to deprotonate the coordinated amine to form the key palladium-amido intermediate without competing as a nucleophile.

  • Anhydrous/Inert Conditions: The catalyst and the strong bases used are sensitive to air and moisture, necessitating the use of Schlenk techniques or a glovebox.

Data Presentation: Examples of Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene11084
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10079
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF8075

Conclusion and Future Outlook

3-Bromo-2-methyl-1,8-naphthyridine has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its straightforward preparation via a Friedländer annulation and subsequent regioselective bromination provides access to a scaffold primed for diversification. The strategic placement of the bromine atom at the C3 position facilitates a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the efficient construction of complex molecules with novel C-C and C-N bonds.

The ability to rapidly and efficiently modify the 1,8-naphthyridine core using these robust synthetic methods ensures that 3-Bromo-2-methyl-1,8-naphthyridine will continue to be a key tool for researchers in drug discovery, enabling the exploration of new chemical space around this biologically significant scaffold. Future work will likely focus on expanding the scope of coupling partners, developing even more efficient and sustainable catalytic systems, and applying this building block to the total synthesis of complex natural products and the development of novel materials with unique photophysical properties.

References

  • Asian Publication Corporation. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • ResearchGate. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. [Link]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

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Exploratory

The Strategic Application of 3-Bromo-2-methyl-1,8-naphthyridine in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide The 1,8-naphthyridine scaffold has garnered immense interest from researchers in medicinal chemistry and drug discovery due to its versatile synthesis, reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

The 1,8-naphthyridine scaffold has garnered immense interest from researchers in medicinal chemistry and drug discovery due to its versatile synthesis, reactivity, and wide range of biological activities.[1] Derivatives of this heterocyclic system have shown promise in treating neurodegenerative and immunomodulatory disorders, in addition to possessing anti-HIV, antidepressant, and antioxidant properties.[1] This guide delves into the strategic potential of a specific, functionalized derivative, 3-Bromo-2-methyl-1,8-naphthyridine, as a pivotal building block in the development of novel therapeutics. We will explore its synthesis, reactivity, and potential applications, particularly in the realms of oncology and kinase inhibition.

The 1,8-Naphthyridine Core: A Privileged Scaffold

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic compound that has proven to be a valuable scaffold in therapeutic and medicinal research.[2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[2][3] Furthermore, these compounds have shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression.[3] The versatility of the 1,8-naphthyridine scaffold makes it a compelling starting point for the design of new chemical entities with diverse pharmacological profiles.

Synthesis of 3-Bromo-2-methyl-1,8-naphthyridine: A Proposed Pathway

A robust and efficient synthesis of the title compound is paramount for its utilization in drug discovery programs. A logical and experimentally sound approach involves a two-step sequence: the initial construction of the 2-methyl-1,8-naphthyridine core via the Friedländer annulation, followed by selective bromination at the 3-position.

Step 1: Friedländer Annulation for 2-methyl-1,8-naphthyridine

The Friedländer synthesis is a classic and reliable method for the construction of quinoline and naphthyridine ring systems.[4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In our case, the reaction of 2-aminonicotinaldehyde with acetone will yield the desired 2-methyl-1,8-naphthyridine.

Experimental Protocol: Synthesis of 2-methyl-1,8-naphthyridine

StepProcedureRationale
1 To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add acetone (3.0 eq) and a catalytic amount of a base such as potassium hydroxide or sodium hydroxide.The base facilitates the enolization of acetone, which is the active nucleophile in the initial condensation step. Ethanol serves as a suitable solvent for the reactants.
2 Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).The elevated temperature drives the condensation and subsequent cyclization-dehydration cascade to completion.
3 Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.Removal of the solvent facilitates the isolation of the product.
4 Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.This step removes any unreacted starting materials and byproducts, yielding the pure 2-methyl-1,8-naphthyridine.
5 Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.Spectroscopic analysis is essential to verify the structure of the synthesized compound.
Step 2: Electrophilic Bromination

With the 2-methyl-1,8-naphthyridine core in hand, the next crucial step is the regioselective introduction of a bromine atom at the 3-position. The electron-donating effect of the methyl group at the 2-position and the nitrogen atom at the 1-position will activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the 3-position.

Experimental Protocol: Synthesis of 3-Bromo-2-methyl-1,8-naphthyridine

StepProcedureRationale
1 Dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.The choice of solvent is critical to ensure the solubility of the starting material and compatibility with the brominating agent.
2 Cool the solution to 0 °C in an ice bath and slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.NBS is a mild and selective brominating agent. The reaction is performed at a low temperature to control the reactivity and minimize the formation of side products.
3 Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.Allowing the reaction to proceed at room temperature ensures the completion of the bromination.
4 Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.This is a standard workup procedure to ensure the safe handling of the reaction mixture.
5 Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard liquid-liquid extraction and drying procedures are used to isolate the crude product.
6 Purify the crude product by column chromatography on silica gel to obtain the pure 3-Bromo-2-methyl-1,8-naphthyridine.Purification is essential to obtain a high-purity sample for subsequent reactions and biological testing.
7 Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).Thorough characterization is crucial to confirm the regioselectivity of the bromination and the overall structure of the target molecule.

The Synthetic Utility of the 3-Bromo Handle

The bromine atom at the 3-position of the 2-methyl-1,8-naphthyridine scaffold is a versatile synthetic handle that allows for the introduction of a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. This capability is central to creating a diverse library of analogues for structure-activity relationship (SAR) studies.

G Start 3-Bromo-2-methyl-1,8-naphthyridine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Library Diverse Library of Analogues Suzuki->Library Buchwald->Library Sonogashira->Library

Suzuki Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5] By reacting 3-Bromo-2-methyl-1,8-naphthyridine with various aryl or heteroaryl boronic acids or esters, a diverse range of biaryl structures can be accessed. This is particularly relevant for targeting the ATP-binding site of kinases, where interactions with aromatic residues are often crucial for potency and selectivity.

Buchwald-Hartwig Amination: Installation of Amino Groups

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.[1] This reaction enables the introduction of a wide variety of primary and secondary amines at the 3-position of the naphthyridine core. The resulting amino-substituted derivatives can serve as key intermediates for further functionalization or as final compounds with improved physicochemical properties and biological activity.

Sonogashira Coupling: Formation of Alkynyl Derivatives

The Sonogashira coupling facilitates the reaction between aryl halides and terminal alkynes, leading to the formation of a carbon-carbon triple bond. This reaction can be employed to introduce alkynyl moieties, which can act as rigid linkers to other pharmacophoric groups or be further transformed into other functional groups.

Potential Applications in Medicinal Chemistry

The 2-methyl-1,8-naphthyridine scaffold, functionalized at the 3-position, holds significant promise for the development of novel therapeutic agents, particularly in the field of oncology.

Kinase Inhibitors

The 1,8-naphthyridine core is a known kinase-binding motif.[6] Many successful kinase inhibitors incorporate a heterocyclic scaffold that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The nitrogen atoms of the 1,8-naphthyridine ring can act as hydrogen bond acceptors, mimicking the adenine part of ATP. The 2-methyl group can provide beneficial steric interactions within the active site, while the substituent at the 3-position, introduced via the bromo intermediate, can be tailored to occupy adjacent pockets, thereby enhancing potency and selectivity.

G Kinase {Kinase ATP Binding Site | { Hinge Region |  Hydrophobic Pocket}} Inhibitor {3-Substituted-2-methyl-1,8-naphthyridine | { 1,8-Naphthyridine Core |  2-Methyl Group |  3-Substituent}} Inhibitor:naphthyridine->Kinase:hinge H-Bonds Inhibitor:methyl->Kinase:pocket van der Waals Inhibitor:substituent->Kinase:pocket Hydrophobic/Polar Interactions

Anticancer Agents

Derivatives of 1,8-naphthyridine have demonstrated significant anticancer activity against various cancer cell lines.[2][7] The functionalization at the 3-position of the 2-methyl-1,8-naphthyridine scaffold allows for the exploration of a vast chemical space to identify compounds with potent antiproliferative effects. By systematically varying the substituent at this position, it is possible to optimize the compound's interaction with its biological target and improve its pharmacokinetic profile.

Table 1: Potential Anticancer Activity of 1,8-Naphthyridine Derivatives

Derivative ClassPotential Mechanism of ActionReference Cancer Cell Lines
Aryl-substitutedInhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR)Breast (MCF7), Lung (A549), Colon (SW-620)
Amino-substitutedDNA intercalation, Topoisomerase inhibitionLeukemia (K-562), Ovarian (PA-1)
Alkynyl-substitutedInduction of apoptosis, Cell cycle arrestProstate (PC-3), Pancreatic (MIA PaCa-2)

Conclusion

3-Bromo-2-methyl-1,8-naphthyridine represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the strategic placement of the bromine atom allow for extensive chemical modifications, enabling the generation of large and diverse compound libraries. The inherent biological potential of the 1,8-naphthyridine scaffold, particularly as a kinase inhibitor and anticancer agent, makes this functionalized intermediate an attractive starting point for the development of next-generation therapeutics. The systematic exploration of the chemical space around this core, guided by structure-based drug design and robust SAR studies, is a promising strategy for identifying novel drug candidates with improved efficacy and safety profiles.

References

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  • PubMed. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Available at: [Link]

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Foundational

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This guide provides a comprehensive technical overview of 1,8-naphthyridine derivatives in drug discovery, focusing on their synthesis, mechanisms of action across various therapeutic areas, and the experimental methodologies used for their evaluation.

The Versatility of the 1,8-Naphthyridine Core: A Gateway to Diverse Biological Activities

The unique structural features of the 1,8-naphthyridine ring system, including its rigid, planar nature and the presence of two nitrogen atoms, allow for a wide range of chemical modifications. This versatility has enabled the development of derivatives with a broad spectrum of pharmacological properties, including anticancer, antibacterial, and neuroprotective effects.

Anticancer Applications: Targeting Key Pathways in Malignancy

1,8-Naphthyridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Topoisomerase II Inhibition and DNA Intercalation

A primary mechanism by which certain 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase II.[2] This enzyme plays a crucial role in DNA replication and transcription by resolving DNA tangles and supercoils. Inhibitors of topoisomerase II stabilize the transient DNA-enzyme complex, leading to double-strand breaks and ultimately, apoptosis. Some derivatives may also intercalate into the DNA, further disrupting its structure and function.

Featured Derivative: Voreloxin (SNS-595)

Voreloxin is a notable 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor and has undergone clinical trials for the treatment of various cancers. Its planar structure allows it to intercalate into DNA, while other functional groups interact with the topoisomerase II enzyme.

Mechanism of Action: Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.[3] Certain 1,8-naphthyridine derivatives have been designed to act as EGFR inhibitors, blocking the ATP-binding site of the kinase domain and thereby inhibiting its activity.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF/TGF-α Ligand->EGFR Binds Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->EGFR Inhibits DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Naphthyridine 1,8-Naphthyridine Antibiotic Naphthyridine->DNA_Gyrase Inhibits

Caption: Mechanism of action of 1,8-naphthyridine antibiotics via DNA gyrase inhibition.

Quantitative Data: Antibacterial Activity of 1,8-Naphthyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,8-naphthyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
ANA-12 M. tuberculosis H37Rv6.25[5]
ANC-2 M. tuberculosis H37Rv12.5[5]
ANA-1 M. tuberculosis H37Rv12.5[5]
ANA-6 M. tuberculosis H37Rv12.5[5]
PD 131628 Staphylococci0.125-0.25[6]
PD 131628 S. pyogenes0.125-0.25[6]
PD 131628 Enterobacteriaceae0.125[6]
PD 131628 P. aeruginosa0.5[6]
PD 131628 H. influenzae≤0.03[6]
Experimental Protocol for Antibacterial Activity Evaluation

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 1,8-naphthyridine derivatives against bacterial strains. [7] Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 1,8-Naphthyridine derivatives

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the 1,8-naphthyridine derivatives in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Applications: A Multi-Targeted Approach

1,8-Naphthyridine derivatives have also shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease. [8][9]Their neuroprotective effects are often attributed to a multi-target approach, involving the inhibition of cholinesterases and the modulation of calcium homeostasis.

Mechanism of Action: Cholinesterase Inhibition and Calcium Channel Modulation

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. [8]Additionally, some derivatives can modulate voltage-dependent calcium channels, preventing excessive calcium influx that can lead to neuronal cell death. [1]

Quantitative Data: Neuroprotective Activity of 1,8-Naphthyridine Derivatives

The following table shows the IC₅₀ values for the inhibition of acetylcholinesterase (AChE) by selected 1,8-naphthyridine derivatives.

Compound IDEnzymeIC₅₀ (nM)Reference
6h AChE3.65[10]
Experimental Protocol for Neuroprotective Activity Evaluation

This colorimetric assay is widely used to screen for AChE inhibitors. [11][12] Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 1,8-Naphthyridine derivatives

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC₅₀ value.

Synthesis of the 1,8-Naphthyridine Core: The Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the construction of the 1,8-naphthyridine ring system. It involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group. [13]

Friedlander_Synthesis Reactant1 2-Aminonicotinaldehyde Intermediate Condensation Intermediate Reactant1->Intermediate Reactant2 Active Methylene Compound Reactant2->Intermediate Product 1,8-Naphthyridine Derivative Intermediate->Product Cyclization & Dehydration Catalyst Base or Acid Catalyst Catalyst->Intermediate Facilitates

Caption: The Friedländer synthesis of 1,8-naphthyridine derivatives.

Experimental Protocol: Green Synthesis of 1,8-Naphthyridines in Water

This protocol describes an environmentally friendly approach to the Friedländer synthesis.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., a ketone or β-ketoester)

  • Choline hydroxide (catalyst)

  • Water (solvent)

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (1 equivalent) and the active methylene compound (1 equivalent).

  • Add water to the flask.

  • Add a catalytic amount of choline hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the product often precipitates from the aqueous solution and can be collected by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological targets it can modulate underscore its importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of computational drug design will further accelerate the discovery of new 1,8-naphthyridine-based drugs to address unmet medical needs.

References

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  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1, 8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis, 49(04), 763-769.
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Exploratory

X-ray crystal structure of 3-Bromo-2-methyl-1,8-naphthyridine derivatives

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-2-methyl-1,8-naphthyridine Derivatives Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-2-methyl-1,8-naphthyridine Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the process for determining and analyzing the X-ray crystal structure of 3-bromo-2-methyl-1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Understanding the precise three-dimensional arrangement of atoms in derivatives such as 3-bromo-2-methyl-1,8-naphthyridine is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[5]

This document provides a cohesive narrative from synthesis to structural interpretation, emphasizing the causality behind experimental choices and grounding key concepts in authoritative references.

The Strategic Importance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has garnered immense interest in drug discovery.[2] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an excellent scaffold for interacting with biological targets.[3] A multitude of derivatives have been synthesized and evaluated for various therapeutic applications, including treatments for neurological disorders, HIV, and bacterial infections.[1][2] The introduction of specific substituents, such as a bromine atom at the 3-position and a methyl group at the 2-position, is a deliberate synthetic strategy. The bromine atom can act as a bioisostere for other groups, modulate the electronic properties of the ring, and participate in halogen bonding—a crucial non-covalent interaction in ligand-receptor binding. The methyl group can provide steric bulk and enhance lipophilicity, influencing the compound's pharmacokinetic profile.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the high-fidelity synthesis of the target compound. The quality of the final crystal is directly dependent on the purity of the synthesized material.

Synthetic Pathway: The Friedländer Annulation

A common and efficient method for synthesizing the 1,8-naphthyridine core is the Friedländer synthesis.[6] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group. For the target 3-bromo-2-methyl-1,8-naphthyridine, a plausible route involves the reaction of 2-aminonicotinaldehyde with 1-bromopropan-2-one.

Rationale for Method Selection: The Friedländer synthesis is advantageous due to its operational simplicity and the general availability of starting materials. It often proceeds in a single step with good to high yields, making it a reliable choice for generating the core scaffold.[6][7]

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol, add 1-bromopropan-2-one (1.1 eq).

  • Catalysis: Add a catalytic amount of a base, such as piperidine or potassium hydroxide, to facilitate the initial condensation and subsequent cyclization.

  • Reaction Condition: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from an appropriate solvent (e.g., ethanol or ethyl acetate) to achieve high purity (>98%). Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Crystallization: From Purified Powder to Diffractable Single Crystal

Crystallization is often considered more of an art than a science, requiring patience and systematic screening. The goal is to produce a single, well-ordered crystal of sufficient size and quality for X-ray diffraction.[9]

Principles of Crystallization

Crystallization is the process of forming a solid crystal from a solution, melt, or vapor.[9] It is fundamentally a purification technique based on the principles of solubility.[10] A supersaturated solution of the compound is prepared, and as the conditions are slowly changed (e.g., by cooling or solvent evaporation), the compound's solubility decreases, forcing it to precipitate out of the solution in an ordered, crystalline lattice.

Common Crystallization Techniques

For small organic molecules like 3-bromo-2-methyl-1,8-naphthyridine derivatives, several methods are employed.[11][12]

MethodPrincipleRationale & Causality
Slow Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks.This is the simplest method and a good starting point. The slow rate of evaporation prevents rapid precipitation, allowing time for molecules to orient themselves into an ordered lattice. It is ideal for compounds that are highly soluble at room temperature.[12]
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a sealed chamber containing a larger reservoir of a "poor" solvent (an anti-solvent). The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility.This technique offers finer control over the rate of crystallization compared to slow evaporation. It is particularly effective for compounds that are sensitive or tend to "oil out" (precipitate as a liquid) with rapid changes in concentration.
Cooling The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed.This method leverages the fact that the solubility of most organic compounds decreases with temperature. Slow cooling is critical; rapid cooling often leads to the formation of many small, poorly-ordered microcrystals instead of a few large, high-quality single crystals.[10]

Self-Validating Protocol: Crystallization Screening

  • Purity Check: Ensure the starting material is of the highest possible purity, as confirmed by analytical techniques. Impurities are the most common inhibitors of crystallization.

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, water) to identify a suitable crystallization solvent or solvent system (where the compound is moderately soluble).[12]

  • Setup Multiple Conditions: Prepare small-scale crystallization trials using different methods and solvent systems in parallel. For example, set up slow evaporation trials with ethanol, acetone, and a 1:1 mixture of ethyl acetate/hexane.

  • Patience and Observation: Place the trials in a vibration-free environment and observe them periodically over several days to weeks under a microscope.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a loop or a fine needle.

X-ray Crystallography: Elucidating the Molecular Structure

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal.[13] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within the crystal.[14][15]

The Workflow from Crystal to Structure

The process can be broken down into a logical sequence of steps, each requiring careful execution and analysis.

X_Ray_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting & Screening Crystallization->Mounting Select best crystal Collection X-ray Diffraction Data Collection Mounting->Collection Solution Structure Solution (Phase Problem) Collection->Solution Diffraction Intensities Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Deposition Deposition Validation->Deposition Deposit to CCDC

Caption: Overall workflow for X-ray crystal structure determination.

Step-by-Step Methodology
  • Crystal Mounting and Screening: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head. The crystal is then exposed to a low-intensity X-ray beam to assess its quality. A good crystal will produce sharp, well-defined diffraction spots.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations using a detector. Modern diffractometers automate this process. The key is to collect a complete and redundant dataset, measuring the angles and intensities of thousands of diffracted beams.[13]

  • Structure Solution (Solving the Phase Problem): The measured intensities represent only half of the information needed to calculate the electron density map; the phase information is lost during the experiment. For small molecules containing a heavy atom like bromine, the "Patterson method" or "heavy-atom method" can be used to determine the position of the bromine atom, which in turn helps to solve the phases for the remaining atoms.

  • Structure Refinement: An initial model of the molecule is built into the calculated electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[16]

  • Validation and Analysis: The final structure is rigorously validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, angles, and looking for any inconsistencies. The final output includes precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Structural Analysis of a 3-Bromo-2-methyl-1,8-naphthyridine Derivative

While a specific public crystal structure for this exact derivative may not be available, we can predict and analyze its key structural features based on established chemical principles and data from similar structures.[17][18]

Expected Crystallographic Data

A typical output from a crystallographic experiment is summarized in a table.

ParameterExpected Value/InformationSignificance
Chemical Formula C₉H₇BrN₂Confirms the elemental composition of the crystallized molecule.
Formula Weight ~223.07 g/mol Derived from the chemical formula.
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.[18]
Space Group e.g., P2₁/c or PbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The lengths and angles of the repeating unit of the crystal lattice.
Z e.g., 4The number of molecules in one unit cell.
R-factor (R1) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Intramolecular Features
  • Planarity: The 1,8-naphthyridine core is expected to be largely planar. Any deviation from planarity can be quantified by calculating the root-mean-square deviation (RMSD) of the ring atoms from a mean plane.

  • Bond Lengths and Angles: The C-Br bond length will be a key parameter, typically around 1.88-1.92 Å. The bond lengths within the fused pyridine rings will show partial double-bond character, intermediate between single and double C-C and C-N bonds. These values provide insight into the electronic distribution within the aromatic system.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is dictated by non-covalent interactions. For this derivative, several key interactions are anticipated.

  • Halogen Bonding: The bromine atom is an electron-rich, polarizable atom that can act as a halogen bond donor, interacting with a nucleophilic atom (like the nitrogen of a neighboring naphthyridine ring) in a highly directional manner. This is a powerful interaction for controlling solid-state architecture.

  • π-π Stacking: The planar, aromatic naphthyridine rings are expected to stack with each other in either a face-to-face or offset arrangement. The distance between the centroids of the stacked rings (typically 3.3-3.8 Å) is indicative of this interaction.

  • C-H···N Hydrogen Bonds: Weak hydrogen bonds between methyl or aromatic C-H groups and the nitrogen atoms of an adjacent molecule can further stabilize the crystal lattice.[19]

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N1 Ring_A Naphthyridine Ring Ring_B Naphthyridine Ring Ring_A->Ring_B π-π Stacking Br_A Br N1_B N1 Br_A->N1_B Halogen Bond

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Implications for Drug Development

The precise structural data obtained from X-ray crystallography is invaluable for drug development.

  • Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of active and inactive derivatives, researchers can build robust SAR models.[5][20] For example, the crystal structure can reveal that a specific hydrogen bond or halogen bond is essential for binding to a target protein. This knowledge allows for the design of more potent and selective compounds.

  • Pharmacophore Modeling: The 3D arrangement of key functional groups (hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) defines the molecule's pharmacophore. A crystal structure provides the most accurate input for developing and refining pharmacophore models used in virtual screening and lead optimization.

  • Understanding Polymorphism: A compound can sometimes crystallize in multiple different forms, or polymorphs, which can have different physical properties like solubility and bioavailability. X-ray diffraction is the gold standard for identifying and characterizing these different polymorphic forms, which is a critical step in pharmaceutical development.

Conclusion

Determining the X-ray crystal structure of 3-bromo-2-methyl-1,8-naphthyridine derivatives is a multi-step process that bridges synthetic chemistry with advanced physical analysis. Each stage, from high-purity synthesis and meticulous crystallization to precise data collection and interpretation, is crucial for obtaining a reliable final structure. The resulting atomic-level insights into molecular geometry and intermolecular interactions are not merely an academic exercise; they provide a fundamental, actionable blueprint for understanding biological activity and rationally designing the next generation of 1,8-naphthyridine-based therapeutic agents.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

  • Guide for crystallization. EPFL. Available at: [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available at: [Link]

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  • X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset.... ResearchGate. Available at: [Link]

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Foundational

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Investigation of 3-Bromo-2-methyl-1,8-naphthyridine

Abstract The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic introduction of various substituents onto this privileged core allows for the fine-tuning of its electronic and, consequently, pharmacological properties. This in-depth technical guide focuses on a specific derivative, 3-Bromo-2-methyl-1,8-naphthyridine, and provides a comprehensive, step-by-step protocol for the theoretical calculation of its electronic properties using Density Functional Theory (DFT). This guide is tailored for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical, field-proven insights into the computational methodologies that illuminate the structure-activity relationships of this important class of molecules.

Introduction: The Significance of 1,8-Naphthyridines in Drug Discovery

The 1,8-naphthyridine nucleus is a recurring motif in a multitude of clinically significant therapeutic agents.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique platform for molecular interactions with biological targets. The diverse biological activities demonstrated by 1,8-naphthyridine derivatives, ranging from antibacterial and antiviral to anticancer and analgesic, underscore the immense potential of this scaffold in medicinal chemistry.[2][3][4][5]

The electronic properties of these molecules, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, are pivotal in governing their reactivity, stability, and intermolecular interactions. By introducing a bromine atom at the 3-position and a methyl group at the 2-position, the electronic landscape of the 1,8-naphthyridine core is significantly altered. Understanding these modifications at a quantum mechanical level is crucial for the rational design of novel and more potent drug candidates.

This guide will provide a detailed workflow for the in silico characterization of 3-Bromo-2-methyl-1,8-naphthyridine, leveraging the power of DFT to predict its key electronic features.

Theoretical Framework: The Power of Density Functional Theory (DFT)

Density Functional Theory has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[6] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are a functional of the electron density.

For molecules containing heavy elements like bromine, it is crucial to select a computational method that can adequately account for relativistic effects.[6] The choice of the functional and the basis set is paramount for obtaining reliable and accurate results.

2.1. Choice of Functional and Basis Set: A Justified Approach

Based on a thorough review of the literature for similar heterocyclic and brominated compounds, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional is a robust and widely used choice for geometry optimization and electronic property calculations of organic molecules.[7][8]

For the basis set, a split-valence basis set augmented with polarization and diffuse functions is recommended to accurately describe the electron distribution, especially for the lone pairs on the nitrogen and bromine atoms. Therefore, the 6-311++G(d,p) basis set is a suitable choice for the C, H, and N atoms. For the bromine atom, to account for relativistic effects of its core electrons, an effective core potential (ECP) like the LANL2DZ basis set is often employed.[6][8] This combination provides a computationally efficient yet accurate description of the system.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the complete computational protocol for determining the electronic properties of 3-Bromo-2-methyl-1,8-naphthyridine. The workflow is designed to be self-validating at each step.

3.1. Molecular Structure Creation and Initial Optimization

  • Construct the Molecule: Build the 3D structure of 3-Bromo-2-methyl-1,8-naphthyridine using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

  • Initial Geometry Optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry for the DFT calculations.

3.2. Quantum Chemical Calculations using Gaussian 09/16

The following steps are to be performed using a quantum chemistry software package like Gaussian.

Step 1: Geometry Optimization

  • Rationale: To find the most stable, lowest energy conformation of the molecule.

  • Protocol:

    • Set up the calculation with the B3LYP functional.

    • Assign the 6-311++G(d,p) basis set to C, H, and N atoms and LANL2DZ to the Br atom.

    • Perform a geometry optimization in the gas phase.

    • The convergence criteria should be set to tight to ensure a true minimum is found.

Step 2: Frequency Analysis

  • Rationale: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and to obtain thermodynamic properties.

  • Protocol:

    • Use the optimized geometry from the previous step.

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)/LANL2DZ).

    • Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Protocol:

    • From the optimized geometry calculation output, extract the energies of the HOMO and LUMO.

    • Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and contribution from different atoms.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

  • Rationale: The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electrophilic and nucleophilic sites. This is invaluable for predicting intermolecular interactions.

  • Protocol:

    • Generate the MEP surface mapped onto the total electron density.

    • Analyze the color-coded map: red regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions represent positive electrostatic potential (electron-poor, electrophilic sites).

Step 5: Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

  • Rationale: To predict the electronic absorption spectrum and understand the nature of the electronic transitions.

  • Protocol:

    • Perform a TD-DFT calculation at the same level of theory.

    • Calculate the first few singlet excited states to identify the transitions with the highest oscillator strengths, which correspond to the major absorption bands in the UV-Vis spectrum.

Computational Workflow Diagram:

computational_workflow mol_build 1. Molecular Structure Construction init_opt 2. Initial MM Optimization mol_build->init_opt geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)/LANL2DZ) init_opt->geom_opt freq_anal 4. Frequency Analysis geom_opt->freq_anal fmo 5. FMO Analysis (HOMO-LUMO) geom_opt->fmo mep 6. MEP Mapping geom_opt->mep tddft 7. TD-DFT for UV-Vis Spectra geom_opt->tddft

Caption: A schematic of the computational workflow for determining the electronic properties.

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Calculated Electronic Properties of 3-Bromo-2-methyl-1,8-naphthyridine

PropertyValueUnit
HOMO Energy[Calculated Value]eV
LUMO Energy[Calculated Value]eV
HOMO-LUMO Gap (ΔE)[Calculated Value]eV
Dipole Moment[Calculated Value]Debye
Ionization Potential[Calculated Value]eV
Electron Affinity[Calculated Value]eV

4.1. Analysis of Frontier Molecular Orbitals

The visualization of the HOMO and LUMO provides critical insights. Typically, for a molecule like 3-Bromo-2-methyl-1,8-naphthyridine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring system, while the LUMO might have significant contributions from the pyridine rings and the C-Br bond. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

4.2. Molecular Electrostatic Potential (MEP) Map Interpretation

The MEP map will likely reveal the most negative potential (red) around the nitrogen atoms of the 1,8-naphthyridine core, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. The region around the hydrogen atoms of the methyl group and the aromatic ring will exhibit a positive potential (blue), highlighting their electrophilic nature. The bromine atom will likely show a region of slightly negative potential (the "sigma-hole" phenomenon notwithstanding in this representation), which can be involved in halogen bonding.

Logical Relationship Diagram:

logical_relationship cluster_properties Calculated Electronic Properties cluster_implications Predicted Chemical Behavior HOMO_LUMO HOMO/LUMO Energies Reactivity Chemical Reactivity HOMO_LUMO->Reactivity MEP MEP Distribution Interactions Intermolecular Interactions MEP->Interactions Dipole Dipole Moment Dipole->Interactions Solubility Solubility Dipole->Solubility

Caption: The relationship between calculated electronic properties and predicted chemical behavior.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical investigation of the electronic properties of 3-Bromo-2-methyl-1,8-naphthyridine. By employing DFT calculations with a carefully selected functional and basis set, researchers can gain profound insights into the molecule's electronic structure, reactivity, and potential for intermolecular interactions. The methodologies and interpretative frameworks presented herein are not only applicable to the title compound but can also be readily adapted for the study of other 1,8-naphthyridine derivatives and related heterocyclic systems. This computational approach serves as a powerful predictive tool in the early stages of drug discovery, enabling the rational design of molecules with enhanced therapeutic potential.

References

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  • Mishra, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-850. [Link]

  • Balin, G. B., & Tan, W. L. (1984). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 27(6), 742-745. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Singh, P., & Kumar, A. (2022). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • Zhu, M., et al. (2017). Fabrication and Density Functional Theory Calculations of Bromine Doped Carbon Nitride Nanosheets with Enhanced Photocatalytic R. Biointerface Research in Applied Chemistry, 11(6), 14602-14619. [Link]

  • Al-Jalal, T. A., & Al-Masoudi, N. A. (2007). A DFT Investigation of Alkyne Bromination Reactions. ResearchGate. [Link]

  • Li, Y., et al. (2015). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile. Journal of Chemical Sciences, 127(10), 1757-1766. [Link]

  • Hu, J., et al. (2016). Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences, 17(6), 943. [Link]

  • Buchwald, S. L., et al. (2019). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ResearchGate. [Link]

  • Soman, S., et al. (2026). Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Conditions. Inorganic Chemistry. [Link]

  • Avdović, E. H., et al. (2021). Solvent-solute interactions, electronic properties, topological and biological explorations of 6-Bromo-7-methylimidazo[1,2-a]pyridine. Journal of Molecular Structure, 1231, 129962. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-2-methyl-1,8-naphthyridine with Various Amines

Introduction: Strategic C-N Bond Formation on the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in biologically active m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation on the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in biologically active molecules and functional organic materials. The targeted introduction of amino functionalities onto this heterocyclic system via C-N cross-coupling reactions is a powerful strategy for generating libraries of novel compounds with diverse properties. The Buchwald-Hartwig amination has emerged as one of the most robust and versatile methods for the formation of aryl and heteroaryl C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]

This guide provides a detailed technical overview and field-proven protocols for the successful Buchwald-Hartwig amination of 3-Bromo-2-methyl-1,8-naphthyridine with a range of primary and secondary amines. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel 2,3-disubstituted 1,8-naphthyridine derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: A low-valent Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition into the C-Br bond of 3-Bromo-2-methyl-1,8-naphthyridine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst and completing the catalytic cycle.

dot digraph "Buchwald-Hartwig Amination Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Considerations for the Amination of 3-Bromo-2-methyl-1,8-naphthyridine

The successful amination of heteroaromatic halides like 3-Bromo-2-methyl-1,8-naphthyridine is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. The electron-deficient nature of the naphthyridine ring can influence the oxidative addition step, and the presence of the nitrogen lone pairs can lead to catalyst inhibition if not properly managed.

Catalyst and Ligand Selection: For electron-deficient and sterically hindered heteroaryl bromides, bulky and electron-rich biarylphosphine ligands are generally the most effective. Ligands such as Xantphos, XPhos, and RuPhos have demonstrated broad utility in the coupling of heteroaromatic halides. We recommend starting with Xantphos due to its demonstrated success in the amidation of related 1,8-naphthyridine systems. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are suitable palladium precursors.

Base Selection: A strong, non-nucleophilic base is required to facilitate the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are excellent choices. NaOtBu is a stronger base and often leads to faster reaction rates, while Cs₂CO₃ is a milder option that can be beneficial for substrates with base-sensitive functional groups.

Solvent Selection: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are the preferred reaction media. These solvents have good solubility for the reactants and catalyst components and are stable at the elevated temperatures often required for the reaction.

Detailed Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination with a Primary Amine (e.g., Aniline)

This protocol provides a starting point for the coupling of 3-Bromo-2-methyl-1,8-naphthyridine with a primary aromatic amine.

Materials:

  • 3-Bromo-2-methyl-1,8-naphthyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-Bromo-2-methyl-1,8-naphthyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • In a separate vial, dissolve aniline (1.2 mmol) and NaOtBu (1.4 mmol) in anhydrous toluene (5 mL).

  • Add the amine/base solution to the reaction flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylamino)-2-methyl-1,8-naphthyridine.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)

This protocol is adapted for the coupling with a cyclic secondary amine.

Materials:

  • 3-Bromo-2-methyl-1,8-naphthyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Microwave reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave reaction vial under an inert atmosphere, add 3-Bromo-2-methyl-1,8-naphthyridine (0.5 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), RuPhos (0.02 mmol, 4 mol%), and Cs₂CO₃ (1.0 mmol).

  • Add morpholine (0.6 mmol) followed by anhydrous 1,4-dioxane (3 mL).

  • Seal the vial and heat in a microwave reactor to 120 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-methyl-1,8-naphthyridin-3-yl)morpholine.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Generalized experimental workflow.

Data Presentation: Scope of Amines

The following table summarizes the expected outcomes for the Buchwald-Hartwig amination of 3-Bromo-2-methyl-1,8-naphthyridine with a variety of amines, based on analogous reactions reported in the literature for other heteroaromatic bromides.

EntryAmineCatalyst SystemBaseSolventTemperature (°C)Expected Yield
1AnilinePd(OAc)₂ / XantphosNaOtBuToluene100Good to Excellent
2p-ToluidinePd(OAc)₂ / XantphosNaOtBuToluene100Good to Excellent
3MorpholinePd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane120Excellent
4PiperidinePd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane120Excellent
5n-ButylaminePd(OAc)₂ / BrettPhosLHMDSTHF80Moderate to Good
6BenzylaminePd(OAc)₂ / BrettPhosLHMDSTHF80Moderate to Good

Troubleshooting and Key Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more electron-rich ligand (e.g., from Xantphos to RuPhos), or using a stronger base (e.g., from Cs₂CO₃ to NaOtBu). Ensure all reagents and solvents are scrupulously anhydrous.

  • Side Reactions: The primary side reaction is often hydrodehalogenation of the starting material. This can be minimized by ensuring an efficient rate of C-N coupling. Lowering the reaction temperature or using a less sterically hindered ligand may be beneficial in some cases.

  • Catalyst Inhibition: The nitrogen atoms in the 1,8-naphthyridine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to prevent this by sterically shielding the metal center.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 3-amino-2-methyl-1,8-naphthyridine derivatives. By carefully selecting the catalyst system, base, and reaction conditions, a wide variety of primary and secondary amines can be successfully coupled to the 1,8-naphthyridine core. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388–4391. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C–N and C–O cross-coupling reactions. Chemical reviews, 116(19), 12564–12649. [Link]

  • Gillings, J. C., & Liddle, J. (2011). Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. Tetrahedron, 67(35), 6673-6679. [Link]

  • Klingensmith, L. M., Strieter, E. R., Barder, T. E., & Buchwald, S. L. (2006). Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines. The Journal of Organic Chemistry, 71(1), 375–378. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Buchwald-Hartwig amination. (2023). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 5). YouTube. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Sonogashira Coupling of 3-Bromo-2-methyl-1,8-naphthyridine with Terminal Alkynes

Introduction: Bridging Core Scaffolds in Medicinal Chemistry The 1,8-naphthyridine core is a privileged heterocyclic motif, integral to numerous pharmacologically active agents, including antibacterial and anticancer dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Core Scaffolds in Medicinal Chemistry

The 1,8-naphthyridine core is a privileged heterocyclic motif, integral to numerous pharmacologically active agents, including antibacterial and anticancer drugs.[1] Its rigid, planar structure and defined hydrogen bonding capabilities make it an excellent scaffold in drug design. The functionalization of this core is paramount to modulating its biological activity. Among the most powerful and versatile methods for forging carbon-carbon bonds is the Sonogashira cross-coupling reaction.[2][3][4]

This palladium- and copper-catalyzed reaction provides a direct and efficient pathway to link terminal alkynes with sp²-hybridized carbons, such as those found in aryl or vinyl halides.[2][5] The resulting arylalkynes are not only valuable final products but also versatile intermediates for further chemical transformations.[6]

This document serves as an in-depth technical guide for researchers, medicinal chemists, and process development scientists. It provides a robust, field-proven protocol for the Sonogashira coupling of 3-Bromo-2-methyl-1,8-naphthyridine with a variety of terminal alkynes. We will delve into the mechanistic underpinnings, explain the rationale behind reagent selection and parameter optimization, and provide a detailed, step-by-step methodology designed for reproducibility and success.

The Reaction Principle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper. Understanding this dual mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the 3-Bromo-2-methyl-1,8-naphthyridine, forming a Pd(II) intermediate.

  • Transmetalation: Concurrently, the copper(I) cocatalyst activates the terminal alkyne. In the presence of a base (typically an amine), a copper(I) acetylide is formed.[6][7] This species then transfers the acetylide ligand to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, the 3-alkynyl-2-methyl-1,8-naphthyridine, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡C-R PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuX Cu(I)X Cu_Acetylide Cu(I)-C≡C-R Cu_Acetylide->PdII_Aryl Transfers Acetylide Cu_Acetylide->CuX Transmetalation (to Pd) Alkyne H-C≡C-R Alkyne->Cu_Acetylide Deprotonation (Base)

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Design: The Causality Behind Component Selection

A successful coupling reaction is not merely about mixing reagents; it is a carefully orchestrated interplay of components. The choice of each component directly influences reaction efficiency, yield, and purity.

The Substrates
  • 3-Bromo-2-methyl-1,8-naphthyridine (Aryl Halide): The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.[2] Bromides offer a good balance of reactivity and stability, making them ideal for many applications. The electron-withdrawing nature of the naphthyridine ring system facilitates the initial oxidative addition step, making this substrate well-suited for the reaction.

  • Terminal Alkynes: A wide range of terminal alkynes can be employed.

    • Aromatic Alkynes (e.g., Phenylacetylene): Generally robust and high-yielding.

    • Aliphatic Alkynes (e.g., 1-Hexyne): Also effective, though volatility can be a consideration for lower-boiling-point alkynes.

    • Functionalized Alkynes (e.g., Propargyl Alcohol): Hydroxyl or other functional groups are well-tolerated, showcasing the reaction's broad functional group compatibility.[8] A key side reaction to be mindful of is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining a rigorously oxygen-free environment.

The Catalytic System
  • Palladium Pre-catalyst: While Pd(0) is the active catalyst, more stable Pd(II) pre-catalysts are often used.[2]

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]: A highly reliable and commercially available choice. It is air-stable and is reduced in situ to the active Pd(0) species.[5] Catalyst loading is typically low, ranging from 1-5 mol%.

  • Copper(I) Co-catalyst:

    • Copper(I) Iodide (CuI): This is the most common and effective co-catalyst.[2] It facilitates the deprotonation of the alkyne and is essential for the transmetalation step.[6] Loadings are typically 1-5 mol%.

  • Ligands:

    • Triphenylphosphine (PPh₃): Often used in conjunction with the palladium pre-catalyst, it helps stabilize the palladium center and modulates its reactivity.

Base and Solvent System
  • Base: An amine base is crucial. It serves to neutralize the H-X acid generated during the reaction and facilitates the formation of the copper acetylide.[2]

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA): These are excellent choices. They are strong enough to deprotonate the alkyne in the presence of CuI but not so strong as to cause unwanted side reactions. They can often serve as both the base and a co-solvent.[2]

  • Solvent: The solvent must dissolve all reactants and facilitate the reaction at the desired temperature.

    • Tetrahydrofuran (THF) or Acetonitrile (MeCN): These are excellent general-purpose solvents for Sonogashira couplings, offering good solubility for the substrates and catalysts. They must be anhydrous and deoxygenated to prevent catalyst deactivation and alkyne homocoupling.

General Protocol for Sonogashira Coupling

This protocol provides a reliable starting point for the coupling of various terminal alkynes with 3-Bromo-2-methyl-1,8-naphthyridine. Optimization may be required for particularly challenging substrates.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Purge Glassware with N₂/Ar B 2. Add Reagents: - Aryl Halide - Alkyne - Solvent & Base A->B C 3. Degas Mixture (N₂/Ar sparging) B->C D 4. Add Catalysts: - PdCl₂(PPh₃)₂ - CuI C->D E 5. Heat & Stir (e.g., 60-80 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Filter (through Celite®) F->G H 8. Aqueous Work-up (Extraction) G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J K 11. Characterize Product (NMR, MS, IR) J->K

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Heck Reaction for the Synthesis of 3-Substituted-2-methyl-1,8-naphthyridine Derivatives

Introduction: The Strategic Importance of C-C Bond Formation in Naphthyridine Scaffolds The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, demonstrating a vast spe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Naphthyridine Scaffolds

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The functionalization of this nucleus through the formation of new carbon-carbon bonds is a critical strategy for modulating its pharmacological profile, leading to the development of novel therapeutic agents.[1][3][4]

The Mizoroki-Heck reaction stands as one of the most powerful and versatile methods for C-C bond formation, specifically for the arylation or vinylation of unsaturated halides with alkenes.[5][6][7] This palladium-catalyzed cross-coupling reaction offers a direct and efficient pathway to create complex molecular architectures from readily available starting materials.[8][9] This guide provides a detailed protocol and theoretical foundation for the Heck reaction involving 3-bromo-2-methyl-1,8-naphthyridine, a key intermediate for the synthesis of a diverse library of potentially bioactive compounds.

The Mechanism of the Heck Reaction: A Palladium-Catalyzed Cycle

The Heck reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[8][10][11]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-2-methyl-1,8-naphthyridine) to form a Pd(II) complex.[10][11]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond. This step forms a new carbon-carbon bond and typically occurs in a syn fashion.[10]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond in the product and a palladium-hydride species. For this to occur, there must be a rotatable C-C bond allowing the hydrogen to come into a syn-coplanar orientation with the palladium.[8]

  • Reductive Elimination & Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a stoichiometric amount of halide salt, allowing the catalytic cycle to continue.[8]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene Alkene_Complex L(Aryl)Pd(II)(Alkene)(X) Coord->Alkene_Complex Insertion Migratory Insertion (syn-addition) Alkene_Complex->Insertion Sigma_Alkyl L₂Pd(II)(Alkyl)(X) Insertion->Sigma_Alkyl Beta_Elim β-Hydride Elimination (syn-elimination) Sigma_Alkyl->Beta_Elim Hydride_Complex L₂Pd(II)(H)(X) Beta_Elim->Hydride_Complex Product Regen Reductive Elimination Hydride_Complex->Regen Base Regen->Pd0 HX + Base-H⁺

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of 3-Bromo-2-methyl-1,8-naphthyridine

This protocol provides a generalized procedure for the coupling of 3-bromo-2-methyl-1,8-naphthyridine with a generic alkene, such as an acrylate or styrene derivative. Optimization of reaction parameters may be necessary for specific substrates.

Reagents and Materials
Reagent/MaterialPurpose/RoleTypical Grade
3-Bromo-2-methyl-1,8-naphthyridineAryl halide substrate>97%
Alkene (e.g., n-butyl acrylate)Coupling partner>99%
Palladium(II) Acetate (Pd(OAc)₂)Catalyst precursor99.9% trace metals basis
Tri(o-tolyl)phosphine (P(o-tol)₃)Ligand>97%
Triethylamine (NEt₃) or K₂CO₃Base>99.5%
N,N-Dimethylformamide (DMF)SolventAnhydrous, >99.8%
Schlenk flask or sealed vialReaction vessel---
Magnetic stirrer and hotplateAgitation and heating---
Inert gas (Argon or Nitrogen)To create an inert atmosphereHigh purity
Causality Behind Reagent Choices
  • Palladium Source: Palladium(II) acetate is a common and relatively air-stable precatalyst. It is reduced in situ to the active Pd(0) species, often by the phosphine ligand.[12]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[12][13] Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that often promotes the oxidative addition step and enhances catalyst stability at high temperatures.[14] N-heterocyclic carbenes (NHCs) are also highly effective ligands for Heck reactions.[15]

  • Base: A base is required to neutralize the hydrohalic acid (HBr) generated during the reductive elimination step, thus regenerating the Pd(0) catalyst.[5][8] Triethylamine is a common organic base, while inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents.[6][15]

  • Solvent: A polar aprotic solvent like DMF is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.[6] The choice of solvent can significantly impact reaction rates and yields.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add 3-bromo-2-methyl-1,8-naphthyridine (1.0 equiv).

  • Addition of Reagents: Add the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Base Addition: Through a syringe, add the anhydrous solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1-0.5 M). Then, add the base (e.g., Triethylamine, 1.5-2.0 equiv).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it sequentially with water and brine to remove the DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-substituted-2-methyl-1,8-naphthyridine product.

Heck_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start add_reagents 1. Add Naphthyridine, Alkene, Pd Catalyst, Ligand to Schlenk Flask start->add_reagents inert_atm 2. Evacuate & Backfill with Inert Gas (3x) add_reagents->inert_atm add_solvents 3. Add Anhydrous Solvent & Base via Syringe inert_atm->add_solvents heat_react 4. Heat and Stir (80-120 °C) add_solvents->heat_react monitor 5. Monitor by TLC/LC-MS heat_react->monitor monitor->heat_react Incomplete workup 6. Aqueous Work-up (Cool, Dilute, Extract, Wash, Dry) monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for the Heck reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere; use fresh, high-purity reagents.
Low reaction temperatureIncrease the temperature in 10 °C increments.
Inappropriate ligand/base/solventScreen different phosphine ligands, bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., Dioxane, Toluene).
Formation of Palladium Black Ligand dissociation/degradationIncrease ligand loading; switch to a more robust ligand like an N-heterocyclic carbene (NHC).
Side Product Formation Isomerization of the alkeneUse a lower temperature; add a phosphite co-ligand.
Homocoupling of the aryl halideEnsure slow addition of the aryl halide; use a higher alkene concentration.

Conclusion

The Heck reaction is a cornerstone of modern organic synthesis, providing a reliable method for the elaboration of heterocyclic systems like 1,8-naphthyridine. The protocol outlined here serves as a robust starting point for researchers aiming to synthesize novel derivatives for applications in drug discovery and materials science. Careful control of the reaction parameters and an understanding of the underlying mechanism are key to achieving high yields and purity.

References

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). ResearchGate. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • The Heck Reaction: Reaction mechanism and tutorial. (2022). YouTube. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health (NIH). [Link]

  • Heck reaction. (2023). Chemistry LibreTexts. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). ResearchGate. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • What is the role of PPh3 in Heck coupling? (2014). ResearchGate. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (n.d.). ACS Publications. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2020). ResearchGate. [Link]

  • Chemistry Heck Reaction. (n.d.). sathee jee. [Link]

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Application

Application Note: A Detailed Protocol for the Synthesis of 3-amino-2-methyl-1,8-naphthyridine via Palladium-Catalyzed C-N Cross-Coupling

Introduction: The Significance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to form hydrogen bonds have led to its incorporation into a wide array of biologically active compounds, including antibacterial, antiviral, and anticancer agents.[1] The 2-methyl-3-amino substitution pattern, in particular, serves as a versatile building block for the synthesis of more complex molecular architectures. This application note provides a comprehensive, field-proven protocol for the synthesis of 3-amino-2-methyl-1,8-naphthyridine from its corresponding bromo precursor, 3-bromo-2-methyl-1,8-naphthyridine, via a Buchwald-Hartwig amination reaction.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine.[2] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance compared to classical methods.

The catalytic cycle, as illustrated below, is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the rates of both oxidative addition and reductive elimination, as well as to stabilize the palladium catalyst.[3]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization reagents Combine 3-bromo-2-methyl-1,8-naphthyridine, Pd catalyst, ligand, and base in a reaction vessel. solvent Add anhydrous solvent under inert atmosphere. reagents->solvent amine Introduce the ammonia source. solvent->amine heating Heat the reaction mixture at the specified temperature with stirring. amine->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring cooling Cool the reaction mixture to room temperature. monitoring->cooling extraction Perform aqueous work-up and extraction with an organic solvent. cooling->extraction drying Dry the organic layer and concentrate in vacuo. extraction->drying chromatography Purify the crude product by column chromatography. drying->chromatography analysis Characterize the final product by NMR, MS, and other analytical techniques. chromatography->analysis

Figure 1. A generalized workflow for the synthesis of 3-amino-2-methyl-1,8-naphthyridine.

Detailed Experimental Protocol

This protocol is based on established procedures for the Buchwald-Hartwig amination of related heteroaryl bromides.[4]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
3-bromo-2-methyl-1,8-naphthyridineN/A223.061.01.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Ammonium Chloride (NH₄Cl)12125-02-953.491.21.2
Anhydrous Toluene108-88-392.14--

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-2-methyl-1,8-naphthyridine (1.0 mmol, 223 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) to the Schlenk tube.

  • Ammonia Source: In a separate flask, prepare a solution of ammonium chloride (1.2 mmol, 64.2 mg) in a minimal amount of deionized water and carefully add it to the reaction mixture. Alternatively, a source of anhydrous ammonia can be used.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is recommended.[5]

  • Characterization: The structure and purity of the final product, 3-amino-2-methyl-1,8-naphthyridine, should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. The expected NMR data for related 1,8-naphthyridine derivatives can be found in the literature.[6][7]

Causality Behind Experimental Choices

  • Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and Xantphos as a bulky, electron-rich ligand is a well-established and highly effective catalyst system for the Buchwald-Hartwig amination of heteroaryl halides.[4] The ligand's wide bite angle is crucial for promoting the reductive elimination step.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions to facilitate the deprotonation of the amine and promote catalyst turnover.

  • Ammonia Source: While gaseous ammonia can be used, ammonium salts like ammonium chloride offer a more convenient and safer alternative for laboratory-scale synthesis.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst. Anhydrous conditions are essential to prevent catalyst deactivation.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from residual catalyst, ligand, and any side products.

Self-Validating System: Ensuring Trustworthiness

The protocol's trustworthiness is established through in-process controls and final product characterization:

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress and can indicate the formation of any significant byproducts.

  • Spectroscopic Analysis: Comprehensive characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry confirms the identity and purity of the synthesized 3-amino-2-methyl-1,8-naphthyridine. Comparison of the obtained data with literature values for similar compounds provides further validation.[6][7]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-amino-2-methyl-1,8-naphthyridine from its bromo precursor using the Buchwald-Hartwig amination. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can confidently apply this methodology to access this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • B. Sakrama, A. Kurumanna, K. Ashok, S. Rambabu, D. Ravi, and B. Sathish Kumar. "Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones." Russian Journal of General Chemistry, 2019, 89(12), 2534–2543.
  • ChemSynthesis. "3-amino-1,8-naphthyridine-2-carbonitrile." Accessed January 27, 2026. [Link]

  • Nakagawa, H., et al. "Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition." ChemMedChem, 2018, 13(12), 1225-1233.
  • Surrey, S., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 2010, 12(21), 4944-4947.
  • Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Halides." In Modern Amination Methods, edited by A. Ricci, 107-168. Wiley-VCH, 2000.
  • Constantinescu, T., et al. "ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5][6]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5][6]NAPHTHYRIDINE." Revue Roumaine de Chimie, 2003, 48(11), 875-879.

  • Yogesh Mahadu Khetmalis, et al. "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances, 2024, 14, 23896-23916.
  • Elmes, R. B. P., et al. "Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors." Molecules, 2020, 25(18), 4236.
  • RSC Advances. "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." Accessed January 27, 2026. [Link]

  • UCL Discovery. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst." Accessed January 27, 2026. [Link]

  • ResearchGate. "Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][6][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube." Accessed January 27, 2026. [Link]

  • MDPI. "Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents." Accessed January 27, 2026. [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Accessed January 27, 2026. [Link]

  • Organic Letters. "New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides." Accessed January 27, 2026. [Link]

  • ResearchGate. "Column chromatography of amino acids with florescence detection." Accessed January 27, 2026. [Link]

  • DSpace@MIT. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Accessed January 27, 2026. [Link]

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Accessed January 27, 2026. [Link]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the 3-Position of 2-Methyl-1,8-naphthyridine for Drug Discovery

Introduction: The 2-Methyl-1,8-naphthyridine Scaffold - A Privileged Motif in Medicinal Chemistry The 1,8-naphthyridine core is a recurring and valuable scaffold in the landscape of medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Methyl-1,8-naphthyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,8-naphthyridine core is a recurring and valuable scaffold in the landscape of medicinal chemistry and drug development. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have cemented its status as a "privileged structure." This framework is a cornerstone in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neurological activities.[1][2] The 2-methyl substituted variant, in particular, offers an additional vector for chemical modification and has been the starting point for the development of numerous potent therapeutic agents.

The functionalization of the 3-position of the 2-methyl-1,8-naphthyridine ring system is of paramount importance as it allows for the introduction of diverse substituents that can profoundly influence the molecule's pharmacological profile. Substituents at this position can modulate binding affinity to biological targets, improve pharmacokinetic properties, and fine-tune the overall efficacy and safety of a potential drug candidate. This guide provides a detailed exploration of synthetic strategies to access this critical chemical space, with a focus on robust and reproducible protocols for researchers in the pharmaceutical and biotechnology sectors.

Strategic Overview: Pathways to 3-Substituted 2-Methyl-1,8-naphthyridines

The synthetic approaches to functionalize the 3-position of 2-methyl-1,8-naphthyridine primarily revolve around the introduction of a handle, typically a halogen, which can then be elaborated through various cross-coupling reactions. Direct C-H functionalization is an emerging and highly attractive strategy, although less documented for this specific scaffold. This document will focus on the halogenation-cross-coupling pathway, a well-established and versatile route.

G start 2-Methyl-1,8-naphthyridine halogenation Regioselective Halogenation (e.g., Bromination) at C3 start->halogenation Electrophilic Aromatic Substitution intermediate 3-Bromo-2-methyl-1,8-naphthyridine (Key Intermediate) halogenation->intermediate suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) intermediate->suzuki Pd-catalyzed buchwald Buchwald-Hartwig Amination (C-N Bond Formation) intermediate->buchwald Pd-catalyzed aryl_deriv 3-Aryl/Heteroaryl-2-methyl-1,8-naphthyridines suzuki->aryl_deriv amino_deriv 3-Amino-2-methyl-1,8-naphthyridines buchwald->amino_deriv applications Biological Screening & Drug Development aryl_deriv->applications amino_deriv->applications

Figure 1: General workflow for the functionalization of the 3-position of 2-methyl-1,8-naphthyridine.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-2-methyl-1,8-naphthyridine

The introduction of a bromine atom at the 3-position is a critical first step, transforming the relatively inert C-H bond into a versatile functional group ready for cross-coupling. While direct regioselective bromination of 2-methyl-1,8-naphthyridine at the C3 position is not extensively documented, a plausible approach involves electrophilic aromatic substitution. The following protocol is a representative method based on established principles of heteroaromatic chemistry.

Protocol 1: Regioselective Bromination of 2-Methyl-1,8-naphthyridine

Causality Behind Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is chosen to ensure the solubility of the starting material and to facilitate the ionic mechanism of the reaction.

  • Temperature: The reaction is typically carried out at a slightly elevated temperature to promote the reaction without leading to undesired side products. Careful temperature control is crucial to favor substitution at the electron-rich 3-position over radical bromination of the methyl group.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-methyl-1,8-naphthyridine (1.0 eq) in anhydrous DMF (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-bromo-2-methyl-1,8-naphthyridine.

Data Presentation:

EntryStarting MaterialBrominating AgentSolventTemp (°C)Time (h)Yield (%)
12-Methyl-1,8-naphthyridineNBSDMF655~60-70

Note: The yield is an estimation based on similar reactions and requires experimental optimization.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-methyl-1,8-naphthyridine

With the key 3-bromo intermediate in hand, a vast array of functional groups can be introduced at this position using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

G start 3-Bromo-2-methyl-1,8-naphthyridine product 3-Aryl-2-methyl-1,8-naphthyridine start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid Pd Catalyst Base reagents->product

Figure 2: Suzuki-Miyaura coupling of 3-bromo-2-methyl-1,8-naphthyridine.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-1,8-naphthyridine with Phenylboronic Acid

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine 3-bromo-2-methyl-1,8-naphthyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL/mmol).

  • Reaction Execution: Heat the mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Extraction and Purification: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield 3-phenyl-2-methyl-1,8-naphthyridine.

Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of ligand is critical, with bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos being highly effective. The combination of Pd₂(dba)₃ and a suitable ligand is a common choice.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

G start 3-Bromo-2-methyl-1,8-naphthyridine product 3-(Phenylamino)-2-methyl-1,8-naphthyridine start->product Buchwald-Hartwig Amination reagents Amine (e.g., Aniline) Pd Catalyst Base reagents->product

Figure 3: Buchwald-Hartwig amination of 3-bromo-2-methyl-1,8-naphthyridine.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-2-methyl-1,8-naphthyridine with Aniline

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 3-bromo-2-methyl-1,8-naphthyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add aniline (1.2 eq) followed by anhydrous toluene (5 mL/mmol).

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter through a plug of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 3-(phenylamino)-2-methyl-1,8-naphthyridine.

Applications in Drug Discovery: Targeting Cancer and Beyond

The functionalization of the 3-position of the 2-methyl-1,8-naphthyridine scaffold has led to the discovery of potent bioactive molecules. For instance, various 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities.[2] Some of these compounds have shown significant cytotoxicity against various cancer cell lines.[3] Furthermore, amino-substituted naphthyridine derivatives have been investigated as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5] The ability to readily introduce a diverse range of aryl, heteroaryl, and amino substituents at the 3-position provides a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds into clinical candidates.

Conclusion

The strategic functionalization of the 3-position of 2-methyl-1,8-naphthyridine is a key enabling technology in modern drug discovery. The protocols outlined in this guide, centered around the synthesis of a 3-bromo intermediate followed by palladium-catalyzed cross-coupling reactions, provide a robust and versatile platform for accessing a wide array of novel chemical entities. By understanding the causality behind the experimental choices and adhering to the detailed methodologies, researchers can efficiently explore the chemical space around this privileged scaffold and accelerate the development of next-generation therapeutics.

References

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–852. [Link]

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  • Li, X., He, Y., Li, G., & Chen, L. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(12), 2286. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., & Burman, A. C. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5592–5602. [Link]

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  • Hassan, S. Y. (2013). Aminopyrazole, Pyrazolo[1,5-a]pyrimidine, Aminopyridine and 1,8-Naphthyridine Derivatives as Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 13(9), 1326-1339. [Link]

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  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis, 49(04), 763-769. [Link]

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  • Li, X., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(12), 2286. [Link]

  • Hassan, S. Y. (2013). Aminopyrazole, Pyrazolo[1,5-a]pyrimidine, Aminopyridine and 1,8-Naphthyridine Derivatives as Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 13(9), 1326-1339. [Link]

  • Chen, Y., et al. (2012). Bromination of 2-Methyl-1,8-naphthyridine Derivatives. Applied Chemistry, 41(8), 1435-1437. [Link]

  • Ali, M. A., et al. (2023).[1][6]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269989. [Link]

  • Hassan, S. Y. (2013). Aminopyrazole, Pyrazolo[1,5-a]pyrimidine, Aminopyridine and 1,8-Naphthyridine Derivatives as Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 13(9), 1326-1339. [Link]

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Application

Application Notes and Protocols: The Strategic Use of 3-Bromo-2-methyl-1,8-naphthyridine in the Synthesis of Potent Kinase Inhibitors

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition The 1,8-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its rigid, planar structure and ability to form multiple hydrogen bonds make it an ideal framework for designing inhibitors that can fit into the ATP-binding pocket of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The 1,8-naphthyridine scaffold has been successfully incorporated into inhibitors of several important kinases, including Casein Kinase 2 (CK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Kit, playing a crucial role in modulating cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.

This guide provides an in-depth exploration of the synthetic utility of a key building block, 3-Bromo-2-methyl-1,8-naphthyridine , in the generation of novel kinase inhibitors. We will delve into the strategic importance of this precursor, provide detailed, field-proven synthetic protocols for its derivatization, and discuss the biological implications of the resulting compounds.

The Versatility of 3-Bromo-2-methyl-1,8-naphthyridine: A Chemist's Perspective

The strategic placement of the bromine atom at the 3-position and a methyl group at the 2-position of the 1,8-naphthyridine core makes this molecule a highly versatile starting material for medicinal chemists. The bromine atom serves as a convenient handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are cornerstones of modern drug discovery, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively. The 2-methyl group can also be a key determinant of biological activity and selectivity, influencing the overall shape and electronic properties of the final inhibitor.

Below, we present detailed protocols for the derivatization of 3-Bromo-2-methyl-1,8-naphthyridine, focusing on the two most powerful cross-coupling methodologies in the medicinal chemist's toolbox.

Experimental Protocols: Synthesizing the Next Generation of Kinase Inhibitors

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.

Objective: To synthesize 3-aryl-2-methyl-1,8-naphthyridine derivatives from 3-Bromo-2-methyl-1,8-naphthyridine and various arylboronic acids.

Reaction Scheme:

Suzuki-Miyaura Coupling start 3-Bromo-2-methyl-1,8-naphthyridine reagents + Ar-B(OH)2 Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C start->reagents product 3-Aryl-2-methyl-1,8-naphthyridine reagents->product

A general Suzuki-Miyaura cross-coupling reaction scheme.

Materials:

  • 3-Bromo-2-methyl-1,8-naphthyridine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 3-Bromo-2-methyl-1,8-naphthyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). The reaction should be stirred to ensure a homogeneous mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-methyl-1,8-naphthyridine.

Expert Insights: The choice of base and solvent system can be critical for the success of the Suzuki-Miyaura coupling. While potassium carbonate is a common and effective base, other bases such as cesium carbonate or sodium bicarbonate may be used depending on the substrate. The ratio of dioxane to water can also be optimized to ensure solubility of all reactants.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[2] This reaction is particularly valuable for synthesizing aryl amines, a key pharmacophore in many kinase inhibitors that often interact with the hinge region of the kinase ATP-binding site.

Objective: To synthesize 3-(arylamino)-2-methyl-1,8-naphthyridine derivatives from 3-Bromo-2-methyl-1,8-naphthyridine and various anilines.

Reaction Scheme:

Buchwald-Hartwig Amination start 3-Bromo-2-methyl-1,8-naphthyridine reagents + Ar-NH2 Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 110 °C start->reagents product 3-(Arylamino)-2-methyl-1,8-naphthyridine reagents->product

A general Buchwald-Hartwig amination reaction scheme.

Materials:

  • 3-Bromo-2-methyl-1,8-naphthyridine (1.0 eq)

  • Aniline derivative (e.g., 4-methoxyaniline) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs2CO3) (1.5 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add 3-Bromo-2-methyl-1,8-naphthyridine, the aniline derivative, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • In a separate vial, prepare the catalyst system by mixing Pd2(dba)3 and Xantphos in anhydrous dioxane.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-(arylamino)-2-methyl-1,8-naphthyridine.

Expert Insights: The choice of ligand is crucial in Buchwald-Hartwig amination. Xantphos is a versatile ligand suitable for a broad range of substrates. However, for challenging couplings, other ligands such as RuPhos or SPhos may provide better results. The base is also a key parameter, with cesium carbonate being a common choice for its high basicity and solubility in organic solvents.

Biological Evaluation: Targeting Key Cancer-Related Kinases

Derivatives of the 1,8-naphthyridine scaffold have demonstrated potent inhibitory activity against several kinases implicated in cancer progression. Below is a summary of the inhibitory activity of representative 1,8-naphthyridine-based compounds against key kinase targets. While the specific IC50 values for derivatives of 3-Bromo-2-methyl-1,8-naphthyridine are not extensively reported in the public domain, the data from closely related analogs underscore the potential of this scaffold.

Kinase TargetNaphthyridine DerivativeIC50 (nM)Reference Cell Line/Assay
c-Kit 8-(phenylamino)-2-phenyl-2,7-naphthyridin-1(2H)-one8.5Enzymatic Assay
VEGFR-2 8-((3-fluorobenzyl)amino)-2-phenyl-2,7-naphthyridin-1(2H)-one31.7Enzymatic Assay
CK2 5-(3-chlorophenylamino)benzo[c][3][4]naphthyridine-8-carboxylic acid (CX-4945)0.38 (Ki)Enzymatic Assay

Note: The presented IC50 values are for structurally related naphthyridine derivatives and serve to illustrate the potential of the scaffold.

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of kinase inhibitors stems from their ability to block specific signaling pathways that drive cancer cell growth and survival. Below are simplified representations of the signaling cascades involving CK2, c-Kit, and VEGFR-2, which are potential targets for inhibitors derived from 3-Bromo-2-methyl-1,8-naphthyridine.

Casein Kinase 2 (CK2) Signaling Pathway

CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, regulating diverse cellular processes including cell cycle progression, apoptosis, and DNA repair.[4] Its overexpression is common in many cancers, where it contributes to tumor progression.[5]

CK2_Pathway CK2 CK2 Akt Akt/PKB CK2->Akt Phosphorylates NFkB NF-κB CK2->NFkB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation NFkB->Proliferation Promotes Wnt Wnt Signaling Wnt->CK2 Activates Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->CK2 Inhibits

Simplified CK2 signaling pathway and the point of intervention for 1,8-naphthyridine inhibitors.

c-Kit Signaling Pathway

c-Kit is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates downstream signaling pathways such as the PI3K/AKT and MAPK pathways, promoting cell survival and proliferation.[6][7] Mutations leading to constitutive c-Kit activation are found in various cancers, including gastrointestinal stromal tumors (GISTs).[6]

cKit_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->cKit Inhibits

Simplified c-Kit signaling pathway and the point of intervention for 1,8-naphthyridine inhibitors.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Proliferation, Migration, Survival PKC->EndothelialCell Promotes Akt Akt PI3K->Akt Akt->EndothelialCell Promotes Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the point of intervention for 1,8-naphthyridine inhibitors.

Conclusion

3-Bromo-2-methyl-1,8-naphthyridine stands out as a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to powerful C-C and C-N bond-forming reactions allows for the rapid generation of diverse chemical libraries. The 1,8-naphthyridine scaffold has demonstrated its potential to yield potent inhibitors of key oncogenic kinases. The protocols and data presented herein provide a solid foundation for researchers in drug discovery to explore the therapeutic potential of this promising class of molecules. Further optimization of the substituents at the 3-position, guided by structure-activity relationship studies, holds the promise of developing highly selective and efficacious kinase inhibitors for the treatment of cancer and other diseases.

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Method

Application Notes and Protocols: 3-Bromo-2-methyl-1,8-naphthyridine Derivatives as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, incl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] This document provides a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic elucidation of a specific subclass: 3-bromo-2-methyl-1,8-naphthyridine derivatives. While direct and extensive literature on this exact scaffold is emerging, this guide synthesizes established methodologies for related 1,8-naphthyridine compounds to provide a robust framework for researchers. The protocols herein are designed to be self-validating and are grounded in established scientific literature, offering a practical starting point for the exploration of these compounds as potential anticancer therapeutics.

Introduction: The Therapeutic Potential of 1,8-Naphthyridines

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention in drug discovery due to its structural resemblance to quinoline and purine, allowing it to interact with various biological targets. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, and notably, as anticancer agents.[1] The anticancer activity of 1,8-naphthyridine derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation and survival, and induce apoptosis.[3]

This guide focuses on the 3-bromo-2-methyl-1,8-naphthyridine backbone, a scaffold that combines the established biological relevance of the 1,8-naphthyridine core with the synthetic versatility introduced by the bromine atom, which can serve as a handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

Synthesis of 3-Bromo-2-methyl-1,8-naphthyridine Derivatives

The synthesis of the target scaffold can be approached through a multi-step process, beginning with the well-established Friedländer annulation to construct the core 1,8-naphthyridine ring system, followed by a regioselective bromination.

Proposed Synthetic Pathway

The proposed synthetic route commences with the condensation of 2-amino-6-methylpyridine with a suitable carbonyl compound to form the 2,7-dimethyl-1,8-naphthyridine intermediate, which is then brominated.

Synthesis_Pathway A 2-Amino-6-methylpyridine C 2,7-Dimethyl-1,8-naphthyridine A->C Friedländer Annulation [2, 6] B Acetoacetate B->C E 3-Bromo-2,7-dimethyl-1,8-naphthyridine C->E Bromination [5] D N-Bromosuccinimide (NBS) D->E

Caption: Proposed synthetic pathway for 3-bromo-2,7-dimethyl-1,8-naphthyridine.

Detailed Synthetic Protocol

Step 1: Synthesis of 2,7-Dimethyl-1,8-naphthyridine (Friedländer Annulation) [1][4]

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or water, add a carbonyl compound like ethyl acetoacetate (1.1 eq).[1]

  • Add a catalytic amount of a base (e.g., choline hydroxide) or acid (e.g., p-toluenesulfonic acid).[1]

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 2,7-dimethyl-1,8-naphthyridine.

Step 2: Bromination of 2,7-Dimethyl-1,8-naphthyridine [5]

  • Dissolve 2,7-dimethyl-1,8-naphthyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator such as benzoyl peroxide.

  • Irradiate the reaction mixture with an infrared lamp or reflux for 2-4 hours, monitoring by TLC.[5]

  • After completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromo-2,7-dimethyl-1,8-naphthyridine.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the anticancer potential of the synthesized 3-bromo-2-methyl-1,8-naphthyridine derivatives. This typically involves assessing their cytotoxicity against a panel of cancer cell lines and investigating their effects on cell migration and invasion.

Cell Viability and Cytotoxicity Assay (MTT Assay)[6][7][8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Data for IC50 Values (µM) of a Hypothetical Derivative

Cell LineCompound XDoxorubicin (Positive Control)
MCF-7 (Breast)8.50.5
HeLa (Cervical)12.20.8
A549 (Lung)15.71.2
Cell Migration and Invasion Assays

Wound Healing Assay:

  • Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium containing the test compound at a non-toxic concentration.

  • Capture images of the scratch at 0 hours and after 24-48 hours.

  • Measure the width of the scratch to quantify cell migration.

Transwell Migration and Invasion Assay: [7][8]

  • For the migration assay, seed cancer cells in the upper chamber of a Transwell insert with a porous membrane.

  • For the invasion assay, coat the membrane with a basement membrane extract (e.g., Matrigel).

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Add the test compound to the upper chamber.

  • Incubate for 24-48 hours.

  • Stain the cells that have migrated/invaded to the lower side of the membrane and count them under a microscope.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Synthesize Synthesize 3-Bromo-2-methyl- 1,8-naphthyridine Derivatives MTT MTT Assay (Cytotoxicity) Synthesize->MTT Wound Wound Healing Assay (Migration) MTT->Wound Transwell Transwell Assay (Migration & Invasion) MTT->Transwell Apoptosis Apoptosis Assays (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Kinase Kinase Inhibition Assays (EGFR, VEGFR-2) CellCycle->Kinase Topo Topoisomerase II Assay Kinase->Topo

Caption: Experimental workflow for evaluating anticancer potential.

Elucidation of the Mechanism of Action

Understanding the molecular mechanism by which these compounds exert their anticancer effects is crucial for their further development. Based on the known activities of other 1,8-naphthyridine derivatives, several key pathways can be investigated.

Induction of Apoptosis[3][13]

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.

Annexin V/Propidium Iodide (PI) Staining:

  • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis[3]

Many anticancer agents induce cell cycle arrest at specific checkpoints.

Protocol:

  • Treat cancer cells with the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Wash the cells with PBS and treat with RNase A.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Potential Molecular Targets

Kinase Inhibition Assays:

Many 1,8-naphthyridine derivatives have been reported to inhibit protein kinases that are often dysregulated in cancer, such as EGFR and VEGFR-2.

Protocol:

  • Utilize commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Incubate the recombinant kinase (e.g., EGFR, VEGFR-2) with the test compound and the appropriate substrate and ATP.

  • Measure the kinase activity by detecting the amount of ADP produced.

  • Determine the IC50 value for kinase inhibition.

Topoisomerase II Inhibition Assay: [9][10]

Some 1,8-naphthyridine derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication.

Protocol:

  • Incubate supercoiled plasmid DNA with human topoisomerase II in the presence of various concentrations of the test compound.

  • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light to assess the inhibition of topoisomerase II-mediated DNA relaxation.

Signaling_Pathways cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Compound 3-Bromo-2-methyl-1,8-naphthyridine Derivative Kinase EGFR/VEGFR-2 Kinases Compound->Kinase Inhibition Topo Topoisomerase II Compound->Topo Inhibition Proliferation Inhibition of Proliferation Kinase->Proliferation CellCycleArrest Cell Cycle Arrest (G2/M) Topo->CellCycleArrest Migration Inhibition of Migration/ Invasion Proliferation->Migration Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Caption: Potential signaling pathways and cellular effects.

Conclusion and Future Directions

The 3-bromo-2-methyl-1,8-naphthyridine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with the diverse mechanisms of action exhibited by the broader 1,8-naphthyridine class, provides a strong rationale for their investigation. The protocols outlined in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and mechanistic elucidation of these derivatives. Future work should focus on generating a library of analogs by modifying the substituents at various positions of the 1,8-naphthyridine ring to establish clear structure-activity relationships. Promising lead compounds identified through these in vitro studies should then be advanced to in vivo animal models to evaluate their efficacy and safety profiles.

References

  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega. Available at: [Link]

  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone | Semantic Scholar. Available at: [Link]

  • Full article: Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine†. Available at: [Link]

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  • Sandmeyer reaction - Wikipedia. Available at: [Link]

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  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. Available at: [Link]

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  • A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis - PubMed. Available at: [Link]

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Application

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of 3-Bromo-2-methyl-1,8-naphthyridine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of 1,8-Naphthyridines in Inflammation The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 1,8-Naphthyridines in Inflammation

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] These activities include antimicrobial, antiviral, anticancer, and notably, anti-inflammatory and analgesic properties.[2][3] The versatile synthesis and reactivity of the 1,8-naphthyridine core allow for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[3][5] This adaptability has spurred significant interest in developing novel 1,8-naphthyridine derivatives as potential therapeutic agents for a range of diseases.

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical goal in drug discovery. This document provides a comprehensive guide for researchers investigating the anti-inflammatory properties of a specific class of these compounds: 3-Bromo-2-methyl-1,8-naphthyridine analogs.

While direct experimental data on the 3-Bromo-2-methyl-1,8-naphthyridine scaffold is emerging, this guide leverages findings from closely related 1,8-naphthyridine analogs to provide a robust framework for its evaluation. The protocols and mechanistic insights presented herein are based on established methodologies and are readily adaptable for the specific investigation of these promising compounds.

Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often attributed to their ability to modulate key signaling pathways that orchestrate the inflammatory response. While the precise mechanism for 3-Bromo-2-methyl-1,8-naphthyridine analogs is a subject for ongoing investigation, evidence from structurally similar compounds points towards the inhibition of the Toll-like Receptor 4 (TLR4) / Myeloid Differentiation primary response 88 (MyD88) / Nuclear Factor-kappa B (NF-κB) signaling cascade as a primary mode of action.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon activation by inflammatory stimuli, such as lipopolysaccharide (LPS) binding to TLR4, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of its target genes.

A study on a novel 1,8-naphthyridine-2-carboxamide derivative demonstrated its ability to attenuate inflammatory responses in LPS-treated microglial cells by suppressing the TLR4/MyD88/NF-κB signaling pathway. This compound was shown to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of IκBα. It also reduced the expression of TLR4 and its downstream adaptor protein, MyD88. These findings strongly suggest that 1,8-naphthyridine analogs can exert their anti-inflammatory effects by targeting this critical upstream signaling complex.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Naphthyridine 3-Bromo-2-methyl- 1,8-naphthyridine analog Naphthyridine->TLR4 Inhibits Naphthyridine->MyD88 Inhibits Naphthyridine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of action for 3-Bromo-2-methyl-1,8-naphthyridine analogs.

Other Potential Signaling Pathways

Beyond the NF-κB pathway, 1,8-naphthyridine derivatives may also exert their anti-inflammatory effects through the modulation of other key signaling cascades, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is another crucial regulator of inflammation, and its inhibition has been linked to the anti-inflammatory effects of some heterocyclic compounds.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is critical for cytokine signaling. Some 1,8-naphthalidine derivatives have been shown to inhibit the JAK2/STAT3 pathway, suggesting this as a potential mechanism for anti-inflammatory action.[7]

Experimental Protocols for Evaluating Anti-inflammatory Activity

A systematic evaluation of the anti-inflammatory properties of 3-Bromo-2-methyl-1,8-naphthyridine analogs involves a combination of in vitro and in vivo assays.

In Vitro Assays

1. Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages or Microglia

This assay is a cornerstone for the initial screening of anti-inflammatory compounds. It assesses the ability of the test compounds to inhibit the production of pro-inflammatory mediators in immune cells stimulated with LPS.

  • Objective: To determine the inhibitory effect of 3-Bromo-2-methyl-1,8-naphthyridine analogs on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages or BV2 microglial cells.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 or BV2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the 3-Bromo-2-methyl-1,8-naphthyridine analogs (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

    • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • Collect the cell culture supernatant.

      • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

      • Incubate at room temperature for 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Calculate the NO concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatant.

      • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

    • Cell Viability Assay (MTT Assay):

      • After collecting the supernatant, add MTT solution (0.5 mg/mL) to the cells and incubate for 4 hours.

      • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 values for each mediator.

2. Western Blot Analysis for NF-κB Pathway Proteins

This assay provides mechanistic insight into how the compounds affect the NF-κB signaling pathway.

  • Objective: To determine the effect of 3-Bromo-2-methyl-1,8-naphthyridine analogs on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells as described in the previous protocol. After the desired incubation time, lyse the cells to extract cytoplasmic and nuclear proteins using appropriate buffers.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein on an SDS-polyacrylamide gel.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

      • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.[6]

  • Objective: To assess the ability of 3-Bromo-2-methyl-1,8-naphthyridine analogs to reduce acute inflammation in a rodent model.

  • Protocol:

    • Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.

    • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg). Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).

    • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point compared to the vehicle control group.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the systemic anti-inflammatory effects of the compounds.

  • Objective: To determine the effect of 3-Bromo-2-methyl-1,8-naphthyridine analogs on systemic cytokine production in an LPS-induced inflammation model in mice.

  • Protocol:

    • Animals: Use male C57BL/6 mice.

    • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses.

    • LPS Challenge: One hour after compound administration, inject LPS (e.g., 1 mg/kg) intraperitoneally.

    • Blood Collection: At a predetermined time point after LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture or from the retro-orbital sinus.

    • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.

  • Data Analysis: Compare the serum cytokine levels in the compound-treated groups to the LPS-treated vehicle control group.

Data Presentation: A Framework for Comparative Analysis

To facilitate the comparison of the anti-inflammatory activity of different 3-Bromo-2-methyl-1,8-naphthyridine analogs, it is essential to present the quantitative data in a clear and structured format.

Table 1: In Vitro Anti-inflammatory Activity of 3-Bromo-2-methyl-1,8-naphthyridine Analogs

Compound IDStructureIC50 (µM) - NO ProductionIC50 (µM) - TNF-α ReleaseIC50 (µM) - IL-6 ReleaseCell Viability (at highest conc.)
Analog 1
Analog 2
Analog 3
Positive Control

Table 2: In Vivo Anti-inflammatory Activity of 3-Bromo-2-methyl-1,8-naphthyridine Analogs in the Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of Edema at 1h% Inhibition of Edema at 2h% Inhibition of Edema at 3h% Inhibition of Edema at 4h
Analog 125
50
Analog 225
50
Positive Control10

Experimental Workflow: From Synthesis to In Vivo Evaluation

The successful investigation of 3-Bromo-2-methyl-1,8-naphthyridine analogs follows a logical and systematic workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of 3-Bromo-2-methyl-1,8-naphthyridine Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Macrophage/Microglia Cell Culture Purification->Cell_Culture LPS_Assay LPS-Induced Inflammation Assay (NO, TNF-α, IL-6) Cell_Culture->LPS_Assay Viability_Assay Cell Viability Assay (MTT) LPS_Assay->Viability_Assay Western_Blot Western Blot for NF-κB Pathway LPS_Assay->Western_Blot Data_Analysis Data Analysis (IC50, % Inhibition) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema Model Systemic_Inflammation LPS-Induced Systemic Inflammation Model Paw_Edema->Systemic_Inflammation Systemic_Inflammation->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Lead_Identification->Paw_Edema

Caption: A comprehensive workflow for the evaluation of anti-inflammatory properties.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and mechanistic insights provided in this application note offer a comprehensive framework for the systematic evaluation of 3-Bromo-2-methyl-1,8-naphthyridine analogs. By employing a combination of in vitro and in vivo models, researchers can effectively screen for potent anti-inflammatory candidates and elucidate their mechanisms of action. Future studies should focus on establishing a clear structure-activity relationship (SAR) for this class of compounds to guide the design of next-generation analogs with enhanced potency and improved pharmacokinetic profiles. Furthermore, exploring the therapeutic potential of lead compounds in chronic models of inflammation will be a critical step in their preclinical development.

References

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  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). International Journal of Molecular Sciences. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2022). Molecules. [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. [Link]

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  • Discovery of 1,8-naphthalidine derivatives as potent anti-hepatic fibrosis agents via repressing PI3K/AKT/Smad and JAK2/STAT3 pathways. (2021). Bioorganic & Medicinal Chemistry. [Link]

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Method

In Vitro Efficacy and Mechanism of Action Profiling of 3-Bromo-2-methyl-1,8-naphthyridine Derivatives: A Guide for Preclinical Cancer Research

Introduction: The Therapeutic Potential of 1,8-Naphthyridines The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this core have been investigated for their antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties.[3] The inclusion of a bromo substituent at the 3-position and a methyl group at the 2-position of the 1,8-naphthyridine ring system creates a class of molecules with significant potential for targeted therapies. Emerging evidence suggests that these derivatives can exert potent cytotoxic effects against various cancer cell lines and may function through the inhibition of key cellular signaling pathways, particularly those regulated by protein kinases.[4][5]

This technical guide provides a comprehensive suite of in vitro testing protocols designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of 3-Bromo-2-methyl-1,8-naphthyridine derivatives. The protocols are structured to facilitate a systematic investigation, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies to elucidate the mode of action. Each protocol is presented not merely as a series of steps, but as a self-validating system, grounded in established scientific principles and regulatory expectations for analytical procedure validation.[6][7]

A Phased Approach to In Vitro Evaluation

A logical and phased approach is critical for the efficient evaluation of novel chemical entities.[8] This guide proposes a three-phase workflow for the in vitro characterization of 3-Bromo-2-methyl-1,8-naphthyridine derivatives, designed to build a comprehensive understanding of their therapeutic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Engagement & Selectivity P1 Cytotoxicity Profiling (MTT Assay) P1_obj Objective: Determine IC50 values across a panel of cancer cell lines. P1->P1_obj P2_A Apoptosis Induction Analysis (Annexin V/PI Flow Cytometry) P1->P2_A Active Compounds P2_B Cell Cycle Analysis (PI Staining Flow Cytometry) P1->P2_B Active Compounds P2_obj Objective: Investigate the mode of cell death and impact on cell cycle progression. P2_A->P2_obj P3 Kinase Inhibition Profiling (e.g., EGFR, VEGFR-2, PI3K Assays) P2_A->P3 Apoptotic Inducers P2_B->P2_obj P2_B->P3 Cell Cycle Modulators P3_obj Objective: Identify and quantify inhibition of specific kinase targets. P3->P3_obj

Figure 1: A phased workflow for the in vitro evaluation of 3-Bromo-2-methyl-1,8-naphthyridine derivatives.

Phase 1: Primary Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and/or cytostatic effects on a panel of relevant cancer cell lines.[9] The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10]

Protocol 1: MTT Cell Viability Assay

Scientific Rationale: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[10]

Cell Line Selection: The choice of cell lines is critical and should reflect the intended therapeutic application. A panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) is recommended for initial screening.[9] For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and Jurkat (T-cell leukemia) are commonly used. It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.[11]

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-Bromo-2-methyl-1,8-naphthyridine derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-Bromo-2-methyl-1,8-naphthyridine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[13]

Trustworthiness and Validation:

  • Linearity: Ensure the initial cell seeding density falls within the linear range of the assay.

  • Controls: Include positive (e.g., doxorubicin) and negative (vehicle) controls in every plate.

  • Replicates: Perform each experiment with at least three biological replicates.

  • Z'-factor: For high-throughput screening, a Z'-factor greater than 0.5 indicates a robust assay.[14]

Data Presentation: Example IC₅₀ Values
Compound IDCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)
BMN-1MCF-7 (Breast)5.24.8
BMN-1A549 (Lung)8.92.8
BMN-1HCT-116 (Colon)3.18.1
BMN-2MCF-7 (Breast)12.52.1
BMN-2A549 (Lung)15.81.7
BMN-2HCT-116 (Colon)9.72.7
DoxorubicinMCF-7 (Breast)0.81.5
Selectivity Index (SI) = IC₅₀ in non-cancerous cell line / IC₅₀ in cancer cell line

Phase 2: Elucidating the Mechanism of Action

Once cytotoxic activity is established, the next crucial step is to investigate how the compounds induce cell death. Apoptosis and cell cycle arrest are common mechanisms for anticancer agents.[15] Flow cytometry is a powerful technique for these analyses.[16]

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with the 3-Bromo-2-methyl-1,8-naphthyridine derivatives at their IC₅₀ concentrations

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat them with the compounds at their respective IC₅₀ concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[15]

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Cell Cycle Analysis by PI Staining

Scientific Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% cold ethanol

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described in the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

G cluster_0 Apoptosis & Cell Cycle Analysis Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs apoptosis_stain Stain with Annexin V/PI wash_pbs->apoptosis_stain cell_cycle_fix Fix with 70% Ethanol wash_pbs->cell_cycle_fix flow_apoptosis Analyze by Flow Cytometry (Apoptosis) apoptosis_stain->flow_apoptosis cell_cycle_stain Stain with PI/RNase A cell_cycle_fix->cell_cycle_stain flow_cell_cycle Analyze by Flow Cytometry (Cell Cycle) cell_cycle_stain->flow_cell_cycle

Figure 2: Workflow for apoptosis and cell cycle analysis.

Phase 3: Target Identification and Validation

The 1,8-naphthyridine scaffold is a known kinase-binding motif.[5] Therefore, a logical next step is to investigate the inhibitory activity of the lead compounds against a panel of cancer-relevant kinases.

Protocol 4: In Vitro Kinase Inhibition Assay (Example: EGFR)

Scientific Rationale: Kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.[17] Inhibition of this process by a compound can be quantified. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.[13]

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, PI3K)[1][18][19]

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the 3-Bromo-2-methyl-1,8-naphthyridine derivatives.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, ATP, and the test compound. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[13]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Troubleshooting and Optimization:

  • Enzyme and Substrate Concentrations: Optimize the concentrations to ensure the reaction is in the linear range.[11]

  • ATP Concentration: The ATP concentration should be close to the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[20]

  • DMSO Tolerance: Ensure the final DMSO concentration does not inhibit the kinase activity.[11]

G cluster_0 Potential Signaling Pathway Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK VEGFR2 VEGFR-2 VEGFR2->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation inhibitor 3-Bromo-2-methyl- 1,8-naphthyridine Derivative inhibitor->EGFR Inhibits inhibitor->VEGFR2 Inhibits inhibitor->PI3K Inhibits

Figure 3: A simplified diagram of potential kinase signaling pathways inhibited by 3-Bromo-2-methyl-1,8-naphthyridine derivatives.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic in vitro evaluation of 3-Bromo-2-methyl-1,8-naphthyridine derivatives as potential anticancer agents. By following this phased approach, researchers can efficiently determine the cytotoxic potential, elucidate the mechanism of action, and identify specific molecular targets of their compounds. The data generated from these studies are essential for lead optimization and for making informed decisions about advancing promising candidates into further preclinical and clinical development.

References

  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Ciaffreda, L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(11), 5949-5956.
  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Biological and Pharmaceutical Bulletin, 36(12), 1971-1978.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Kumar, V., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
  • Designing Pharmacology Studies: A Blueprint for Drug Development Success. (2024). EMMA International. Retrieved from [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2015). Journal of Medicinal Chemistry, 58(10), 4213-4229.
  • FDA. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Klink, A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Flow cytometry-based apoptosis detection. Methods in Molecular Biology, 282, 301-311.
  • Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). (2010). Iranian Journal of Cancer Prevention, 3(4), 185-191.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Bibi, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795.
  • FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances, 14(32), 22933-22953.

Sources

Application

Application Notes &amp; Protocols: Synthesis and Catalytic Application of a Novel P,N Bidentate Ligand Derived from 3-Bromo-2-methyl-1,8-naphthyridine

Abstract: The 1,8-naphthyridine scaffold is a "privileged" structural motif in coordination chemistry, prized for its ability to form stable complexes with a wide range of transition metals.[1] Its rigid framework and de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,8-naphthyridine scaffold is a "privileged" structural motif in coordination chemistry, prized for its ability to form stable complexes with a wide range of transition metals.[1] Its rigid framework and defined bite angle make it an ideal platform for constructing sophisticated ligands for homogeneous catalysis.[2] This application note provides a comprehensive guide for researchers on the synthesis of a novel phosphine-naphthyridine (P,N) bidentate ligand starting from the readily available precursor, 3-Bromo-2-methyl-1,8-naphthyridine. We further demonstrate the efficacy of this ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[3][4]

Part I: Ligand Synthesis and Characterization

Rationale and Strategy

The strategic selection of 3-Bromo-2-methyl-1,8-naphthyridine as the starting material is based on the versatility of the aryl bromide functional group. The C-Br bond serves as a reactive "handle" for introducing a variety of other functional groups via transition metal-catalyzed cross-coupling reactions. For the purpose of creating a potent catalytic ligand, we chose to install a diphenylphosphine moiety. This creates a P,N-bidentate ligand, which combines a soft, electron-rich phosphorus donor with a hard, N-heterocyclic nitrogen donor. This hemilabile character is often crucial for promoting high catalytic activity by balancing catalyst stability with the ability to open a coordination site for substrate binding.

The Buchwald-Hartwig amination reaction is the method of choice for this transformation.[5][6] It is a powerful palladium-catalyzed method for forming C-N bonds, and its scope has been extended to include the formation of C-P bonds. The use of bulky, electron-rich phosphine ligands (as part of the catalyst system) is critical for achieving high yields, as they facilitate the reductive elimination step, which is often rate-limiting.[7]

Synthetic Workflow

The synthesis involves a one-step palladium-catalyzed phosphination of 3-Bromo-2-methyl-1,8-naphthyridine with diphenylphosphine.

Suzuki_Cycle Pd0 Pd(0)L (L = Naphos) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetal

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine

This technical guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine. As a crucial building block in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine. As a crucial building block in medicinal chemistry, achieving a high yield of this compound is often paramount.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and optimize your synthetic strategy.

Introduction: The Synthetic Challenge

The synthesis of 3-Bromo-2-methyl-1,8-naphthyridine presents a unique set of challenges primarily centered around regioselectivity and reaction control. Low yields can often be attributed to two main factors: difficulties in the initial construction of the 2-methyl-1,8-naphthyridine core and, more significantly, the selective introduction of a bromine atom at the C3 position. This guide will explore the common synthetic pathways and provide solutions to the problems frequently encountered.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format, providing explanations grounded in chemical principles and offering practical, field-tested solutions.

Issue 1: Low Yield in the Friedländer Annulation for 2-Methyl-1,8-naphthyridine (the Precursor)

Question: My Friedländer reaction of 2-aminonicotinaldehyde with acetone to form 2-methyl-1,8-naphthyridine is giving a very low yield. What can I do to improve it?

Answer: The Friedländer annulation is a powerful tool for constructing the 1,8-naphthyridine scaffold, but its efficiency can be highly dependent on reaction conditions.[3] Here are the key parameters to investigate:

  • Catalyst Choice is Critical: While the reaction can be performed under basic or acidic conditions, traditional methods often suffer from long reaction times and harsh conditions, leading to side product formation.[4]

    • Expert Insight: A highly effective and environmentally friendly approach is the use of choline hydroxide (ChOH) as a catalyst in water. This method has been reported to produce 2-methyl-1,8-naphthyridine in near-quantitative yield (99%).[5] The choline cation is believed to stabilize the reaction intermediates through hydrogen bonding, facilitating the cyclization.

    • Alternative Catalysts: If choline hydroxide is not available, other catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions have also been shown to give high yields.[4]

  • Reaction Temperature and Time: Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or product.

    • Protocol Recommendation: For the choline hydroxide-catalyzed reaction in water, a temperature of 50°C for 6 hours is optimal.[5] It is crucial to monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Purity of Starting Materials: 2-aminonicotinaldehyde is susceptible to oxidation and degradation. Ensure it is pure before starting the reaction.

Issue 2: Poor Regioselectivity in the Bromination of 2-Methyl-1,8-naphthyridine

Question: I am attempting to directly brominate 2-methyl-1,8-naphthyridine to get the 3-bromo product, but I am getting a mixture of products with a very low yield of the desired compound. What is going wrong?

Answer: This is the most common and significant challenge in this synthesis. The 1,8-naphthyridine ring system has multiple positions susceptible to electrophilic attack, and the methyl group at C2 introduces a further complication.

  • The Problem of Benzylic Bromination: The methyl group at the C2 position is analogous to a benzylic position. Under radical conditions, which are often employed for bromination (e.g., using N-Bromosuccinimide (NBS) with a radical initiator), the major product is often 2-bromomethyl-1,8-naphthyridine , not the desired 3-bromo isomer.[6]

    • Mechanistic Insight: The stability of the benzylic radical intermediate is the driving force for this competing reaction.

    • Evidence from the Literature: A study on the bromination of 2-methyl-1,8-naphthyridine derivatives with NBS under infrared light reported the formation of 2-bromomethyl-1,8-naphthyridine derivatives as the main monobrominated product, with yields up to 54.6%, along with dibrominated byproducts.[6]

  • Formation of Other Isomers and Polybromination: Even under electrophilic aromatic substitution conditions, the electronic nature of the naphthyridine ring can direct bromination to other positions, and over-bromination is a common side reaction.

Solution Pathway: Given the high propensity for side reactions with direct bromination, an alternative strategy is strongly recommended. The most reliable approach is to introduce a directing group at the 3-position that can be later converted to a bromine atom. The Sandmeyer reaction, starting from 3-amino-2-methyl-1,8-naphthyridine, is a superior method.[7]

Issue 3: Low Yield and Side Reactions in the Sandmeyer Reaction

Question: I am trying the Sandmeyer reaction on 3-amino-2-methyl-1,8-naphthyridine, but my yields are poor, and I am observing significant byproduct formation. How can I optimize this step?

Answer: The Sandmeyer reaction is a classic and powerful transformation, but it requires careful control of conditions, especially with heteroaromatic amines.[8][9]

  • Diazotization Step is Key: The formation of the diazonium salt is the first and most critical step.

    • Temperature Control: This reaction is highly exothermic and the diazonium salt is often unstable at higher temperatures. Maintain a temperature of 0-5°C throughout the addition of sodium nitrite.

    • Acid Concentration: Use a sufficient excess of a non-nucleophilic acid (like H₂SO₄ or HBF₄) to ensure complete diazotization and to prevent the unreacted amine from coupling with the diazonium salt to form diazoamino compounds (a common side reaction).

  • Decomposition of the Diazonium Salt:

    • Catalyst: The use of a copper(I) salt (CuBr) is essential for the Sandmeyer bromination. Ensure the CuBr is fresh and of high purity.

    • Addition Rate: Add the cold diazonium salt solution slowly to the hot CuBr solution to control the evolution of nitrogen gas and minimize side reactions.

  • Alternative Brominating Agents in the Sandmeyer Reaction: While CuBr is standard, some protocols suggest using a combination of bromine and sodium nitrite in an acidic medium, which can offer high yields for certain substrates.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic route to obtain 3-Bromo-2-methyl-1,8-naphthyridine with a good yield?

A1: Based on the common challenges, a two-step approach is the most robust:

  • Step 1: Friedländer Annulation. Synthesize the 2-methyl-1,8-naphthyridine precursor from 2-aminonicotinaldehyde and acetone using an optimized protocol, such as the choline hydroxide-catalyzed reaction in water, to ensure a high yield of the starting material for the next step.[5]

  • Step 2: Synthesis of 3-amino-2-methyl-1,8-naphthyridine and subsequent Sandmeyer Reaction. This route avoids the regioselectivity issues of direct bromination. While it adds a step, the overall yield and purity are likely to be significantly higher.

Q2: How can I synthesize the 3-amino-2-methyl-1,8-naphthyridine precursor?

A2: A common method is to perform a Friedländer-type condensation between 2,6-diaminopyridine and a suitable three-carbon carbonyl compound. For instance, the reaction of 2,6-diaminopyridine with 3-ketobutanal dimethyl acetal in the presence of an acid like phosphoric acid has been shown to produce the corresponding amino-naphthyridine.[11]

Q3: What are the expected side products in the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine?

A3:

  • In Direct Bromination: The primary side product is 2-bromomethyl-1,8-naphthyridine.[6] Other possibilities include other isomeric bromo-2-methyl-1,8-naphthyridines and polybrominated products.

  • In the Sandmeyer Reaction: Common side products include the corresponding phenol (3-hydroxy-2-methyl-1,8-naphthyridine) from the reaction of the diazonium salt with water, and diazoamino compounds from incomplete diazotization.

Q4: What are the best practices for the purification of the final product?

A4:

  • Initial Work-up: After the reaction, a standard aqueous work-up is typically required to remove inorganic salts and acids.

  • Chromatography: Column chromatography on silica gel is the most effective method for separating the desired 3-Bromo-2-methyl-1,8-naphthyridine from its isomers and other byproducts. A gradient elution system, for example, with hexanes and ethyl acetate, is a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used to further enhance purity.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from a high-yield, green chemistry approach.[5]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and acetone (3.0 eq) in deionized water.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours. Monitor the completion of the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine (expected yield >95%).

Protocol 2: Sandmeyer Bromination of 3-Amino-2-methyl-1,8-naphthyridine (General Procedure)

This is a general procedure based on established Sandmeyer reaction protocols. Optimization may be required.

Materials:

  • 3-Amino-2-methyl-1,8-naphthyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Sodium hydroxide solution

Procedure:

  • Diazotization:

    • In a flask, dissolve 3-amino-2-methyl-1,8-naphthyridine (1.0 eq) in 48% hydrobromic acid at room temperature.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture at 0-5°C for 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% hydrobromic acid and heat it to 60-70°C.

    • Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to stir the mixture at 60-70°C for 1 hour, then allow it to cool to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water and neutralize with a sodium hydroxide solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data and Workflow Visualizations

Table 1: Comparison of Synthetic Routes for Bromination of 2-Methyl-1,8-naphthyridine

RouteBrominating AgentKey ConditionsReported Yield of 3-Bromo ProductMajor Side Products
Direct Bromination NBS / Radical InitiatorLight/HeatVery Low / Not Reported2-bromomethyl-1,8-naphthyridine, dibrominated products
Sandmeyer Reaction NaNO₂, HBr, CuBr0-5°C (diazotization), 60-70°C (reaction)Generally Good to High (substrate dependent)3-hydroxy-2-methyl-1,8-naphthyridine, diazoamino compounds

Diagram 1: Overall Synthetic Strategy

G cluster_0 Route A: Direct Bromination (Low Yield) cluster_1 Route B: Sandmeyer Reaction (Recommended) A 2-Aminonicotinaldehyde + Acetone B 2-Methyl-1,8-naphthyridine A->B Friedländer Annulation C 3-Bromo-2-methyl-1,8-naphthyridine B->C Direct Bromination (e.g., NBS) D Side Products: 2-Bromomethyl-1,8-naphthyridine + Other Isomers B->D E 2,6-Diaminopyridine + Carbonyl Compound F 3-Amino-2-methyl-1,8-naphthyridine E->F Friedländer-type Condensation G 3-Bromo-2-methyl-1,8-naphthyridine F->G Sandmeyer Reaction

Caption: Comparison of synthetic routes to 3-Bromo-2-methyl-1,8-naphthyridine.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_A Route A: Direct Bromination cluster_B Route B: Sandmeyer Reaction Start Low Yield of 3-Bromo-2-methyl- 1,8-naphthyridine Q1 Which synthetic route was used? Start->Q1 A1 Analyze product mixture by NMR and MS Q1->A1 Direct Bromination B1 Check yield of precursor: 3-amino-2-methyl-1,8-naphthyridine Q1->B1 Sandmeyer Reaction A2 Is the major product 2-bromomethyl-1,8-naphthyridine? A1->A2 A3 Switch to Route B: Sandmeyer Reaction A2->A3 Yes A4 Optimize bromination conditions (Caution: low success probability) A2->A4 No B2 Is precursor yield low? B1->B2 B3 Optimize Friedländer-type condensation for amino precursor B2->B3 Yes B4 Troubleshoot Sandmeyer Reaction: - Temperature control (0-5°C) - Acid concentration - Purity of CuBr B2->B4 No

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labeled Compounds and Radiopharmaceuticals. [Link]

  • 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. ResearchGate. [Link]

  • Bromination of 2-Methyl-1,8-naphthyridine Derivatives. Yingyong Huaxue. [Link]

  • Method For Removing Halogens From An Aromatic Compound.
  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. International Journal of Organic Chemistry. [Link]

  • Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. ResearchGate. [Link]

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Preparation method of 2-methyl-3-bromopyridine.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan J. Chem. [Link]

  • A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

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Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Electron-Deficient Naphthyridines

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical intermediates. However, its application to electron-def...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical intermediates. However, its application to electron-deficient heterocyclic systems like naphthyridines presents a unique set of challenges. The inherent electronic properties of the naphthyridine core can significantly impact catalyst activity, leading to low yields, incomplete conversion, and the formation of unwanted side products. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing Suzuki coupling reactions for this demanding substrate class.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of a bromo-naphthyridine with an aryl boronic acid is giving very low to no yield. What are the most likely causes and how can I fix it?

Low or no conversion is a common starting point for optimization. The electron-deficient nature of the naphthyridine ring makes the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, more facile than with electron-rich systems.[1] However, this same electron deficiency can also create other problems.

Troubleshooting Steps & Explanations:

  • Catalyst Choice & Activation:

    • The Problem: The chosen palladium catalyst may not be active enough or may be decomposing under the reaction conditions. While Pd(PPh₃)₄ is a common choice, it can be sensitive to air and may require an induction period to form the active Pd(0) species.[2]

    • The Solution: Consider using a more robust and air-stable Pd(II) precatalyst like Pd(dppf)Cl₂.[3] These catalysts are often more effective for challenging substrates. N-heterocyclic carbene (NHC) based catalysts are also excellent options due to their strong σ-donating ability which promotes oxidative addition.[4][5]

    • Expert Insight: The choice of ligand is critical. The phosphine ligand not only solubilizes the palladium but also modulates its reactivity.[6] For electron-deficient systems, ligands that are both electron-rich and sterically bulky can enhance the rate of reductive elimination, the final step in the catalytic cycle.

  • Base Selection:

    • The Problem: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] An inappropriate base can lead to poor activation or decomposition of the starting materials.

    • The Solution: A screening of bases is highly recommended. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[7] For sensitive substrates, weaker bases like potassium fluoride (KF) can be effective.[8] In many cases, a strong base like cesium carbonate or potassium phosphate provides superior results for naphthyridine couplings.[9][10]

    • Causality: The base's role is to form a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center. The strength and solubility of the base can significantly influence the rate of this step.

  • Solvent System:

    • The Problem: The solvent system must be able to dissolve all reaction components and be stable at the reaction temperature. A poor choice of solvent can lead to low reaction rates or side reactions.

    • The Solution: A mixture of an organic solvent and water is often optimal. Common solvent systems include dioxane/water, THF/water, and DMF/water.[1][10] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Expert Insight: For sluggish reactions, consider using a higher boiling point solvent like n-butanol or employing microwave irradiation to accelerate the reaction.[11][12]

Q2: I'm observing significant dehalogenation of my bromo-naphthyridine starting material, leading to a protonated naphthyridine as a major byproduct. What causes this and how can I prevent it?

Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[1][13] It occurs when the aryl-palladium intermediate undergoes a reaction that replaces the halogen with a hydrogen atom.

Troubleshooting Workflow for Dehalogenation:

cluster_catalyst Catalyst & Ligand Optimization cluster_base Base & Solvent Adjustment cluster_boron Boron Reagent Strategy start High Dehalogenation Observed catalyst_choice Switch to a more electron-rich ligand (e.g., XPhos, SPhos) start->catalyst_choice weaker_base Use a weaker or less soluble base (e.g., K2CO3 instead of K3PO4) start->weaker_base boronate_ester Use a boronate ester (e.g., pinacol ester) start->boronate_ester reduce_loading Decrease catalyst loading catalyst_choice->reduce_loading anhydrous Consider anhydrous conditions with a boronate ester weaker_base->anhydrous excess_boronic Increase equivalents of boronic acid boronate_ester->excess_boronic

Caption: A logical workflow for troubleshooting dehalogenation.

Detailed Explanations:

  • Mechanism of Dehalogenation: One possible pathway involves the palladium intermediate abstracting a hydride from a solvent molecule or another reaction component.[1] This aryl-palladium-hydride species can then undergo reductive elimination to yield the dehalogenated product.

  • Mitigation Strategies:

    • Ligand Choice: Using more electron-donating and sterically bulky phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.

    • Boronic Acid vs. Boronate Ester: Boronic acids are more prone to protodeboronation (replacement of the boronic acid group with a proton), which can be a source of the unwanted hydrogen.[14] Using a more stable boronate ester, such as a pinacol ester, can minimize this side reaction.[14][15]

    • Base Selection: A very strong base can sometimes promote side reactions. Switching to a milder base may reduce the rate of dehalogenation.

    • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: Should I use a boronic acid or a boronate ester for my coupling with a chloro-naphthyridine?

The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[14]

Comparative Analysis:

FeatureBoronic AcidBoronate Ester (e.g., Pinacol Ester)
Reactivity Generally more reactive, leading to faster reaction times.[15]Generally less reactive, may require higher temperatures or longer reaction times.[14]
Stability Prone to degradation via oxidation and protodeboronation. Shorter shelf-life.[14]More stable, often crystalline solids that are easier to handle and store.[14]
Side Reactions Can be more susceptible to homocoupling (dimerization of the boronic acid).Less prone to homocoupling.
Purification Can be more challenging to purify due to their polar nature.Often easier to purify by standard chromatographic methods.

Recommendation for Electron-Deficient Naphthyridines:

For challenging substrates like chloro-naphthyridines, starting with the more reactive boronic acid is often a good strategy. However, if you encounter issues with stability, purification, or side reactions like protodeboronation, switching to a boronate ester is a highly effective solution.[14]

Q4: My reaction is very slow when using a chloro-naphthyridine. How can I increase the reaction rate?

Chloro-naphthyridines are less reactive than their bromo or iodo counterparts in the oxidative addition step.[1] Therefore, more forcing conditions are often required.

Strategies to Accelerate the Reaction:

  • Catalyst and Ligand System:

    • Use a more active catalyst: Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands are highly effective for activating aryl chlorides.[4]

    • Increase catalyst loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can significantly improve the reaction rate.[3]

  • Reaction Temperature:

    • Conventional Heating: Increase the reaction temperature. Solvents like dioxane, toluene, or DMF allow for higher reaction temperatures.

    • Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes.[11][12][16] This is due to efficient and rapid heating of the reaction mixture.

  • Choice of Base and Solvent:

    • A stronger base, such as K₃PO₄, can increase the rate of transmetalation.[10]

    • Ensure the solvent system effectively solubilizes all components at the reaction temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Naphthyridine

This protocol provides a starting point for optimization.

  • Reaction Setup: To a dry reaction vessel, add the bromo-naphthyridine (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., dioxane/water 4:1).

  • Degassing: Sparge the mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Heating: Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_boron_activation Boron Activation Ar-X + Pd(0)L_n Ar-X + Pd(0)L_n Ar-Pd(II)-X L_m Ar-Pd(II)-X L_m Ar-X + Pd(0)L_n->Ar-Pd(II)-X L_m Oxidative Addition Ar-Pd(II)-R L_m Ar-Pd(II)-R L_m Ar-Pd(II)-X L_m->Ar-Pd(II)-R L_m Transmetalation Ar-R + Pd(0)L_n Ar-R + Pd(0)L_n Ar-Pd(II)-R L_m->Ar-R + Pd(0)L_n Reductive Elimination R-B(OH)2 + Base R-B(OH)2 + Base [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2 + Base->[R-B(OH)3]- [R-B(OH)3]-->Ar-Pd(II)-R L_m

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This guide provides a foundational understanding and practical troubleshooting strategies for the Suzuki coupling of electron-deficient naphthyridines. Successful optimization often requires a systematic approach of screening catalysts, bases, and solvents to identify the ideal conditions for a specific substrate combination.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. [Link]

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[8][9]-naphthyridines. Tetrahedron Letters. [Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. International Journal of Scientific and Research Publications. [Link]

  • Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. ResearchGate. [Link]

  • Efficient synthesis of 1,9-substituted benzo[h][8][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. European Journal of Medicinal Chemistry. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. European Journal of Organic Chemistry. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Buchwald-Hartwig Amination of Sterically Hindered Naphthyridines

Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination with sterically hindered naphthyridine substrates. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination with sterically hindered naphthyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in forming C-N bonds with this demanding class of heterocycles. The inherent steric bulk and electronic properties of naphthyridines often necessitate a departure from standard amination protocols. This resource provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to empower you to overcome these synthetic hurdles.

Understanding the Challenge: The Naphthyridine Problem

Naphthyridines are privileged scaffolds in medicinal chemistry, but their steric hindrance and potential for N-coordination to the palladium catalyst can significantly impede the progress of Buchwald-Hartwig amination.[1] The nitrogen atoms within the naphthyridine ring can act as competing ligands, leading to catalyst inhibition or deactivation. Furthermore, the steric bulk surrounding the C-X bond (where X is a halide or triflate) can hinder the crucial oxidative addition step of the catalytic cycle. This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing no or very low conversion of my starting materials. What are the most likely causes and how can I address them?

A1: Low or no conversion in the Buchwald-Hartwig amination of a sterically hindered naphthyridine is a common issue that can often be traced back to several key factors:

  • Ineffective Oxidative Addition: The steric hindrance of the naphthyridine substrate may be preventing the palladium catalyst from inserting into the carbon-halogen bond.[2] This is often the rate-limiting step with hindered substrates.

  • Catalyst Inhibition: The lone pair of electrons on the naphthyridine nitrogen can coordinate to the palladium center, leading to an off-cycle, inactive catalyst species.

  • Poor Ligand Choice: The ligand you are using may not be bulky or electron-rich enough to promote the necessary oxidative addition and subsequent reductive elimination steps for this challenging substrate.

Troubleshooting Steps:

  • Ligand Screening is Crucial: For sterically demanding substrates, the choice of phosphine ligand is paramount.[3] Start by screening a panel of bulky, electron-rich biarylphosphine ligands. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig research groups have been specifically designed to address sterically challenging couplings.[4] Consider ligands with large cone angles and strong electron-donating properties to facilitate oxidative addition.

  • Elevate the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[2] Monitor for potential substrate or product decomposition at elevated temperatures.

  • Consider a More Reactive Leaving Group: If you are using an aryl chloride, switching to a bromide or triflate can significantly accelerate the rate of oxidative addition. The general reactivity order for the aryl electrophile is I > Br > OTf > Cl.[2]

  • Use a Palladium Pre-catalyst: Pre-catalysts, such as the G3 or G4 palladacycles, are often more efficient at generating the active Pd(0) species in situ compared to using separate Pd sources and ligands.[2]

Q2: My reaction is producing a significant amount of hydrodehalogenation (protodehalogenation) side product. What is causing this and how can I minimize it?

A2: The formation of a hydrodehalogenated naphthyridine is a common side reaction in Buchwald-Hartwig aminations, particularly with sterically hindered substrates.[5] This occurs when the aryl palladium intermediate undergoes a reaction that replaces the halide with a hydrogen atom, effectively terminating the desired catalytic cycle.

Mechanistic Insight: This side reaction can arise from several pathways, including β-hydride elimination from an amide intermediate or reaction with trace amounts of water or other proton sources.[5]

Strategies for Mitigation:

  • Optimize the Base: The choice of base can have a significant impact on the extent of hydrodehalogenation. While strong bases like sodium tert-butoxide (NaOtBu) are often used to promote the reaction, they can also contribute to side reactions.[6][7] Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][8] These bases can be effective while minimizing undesired pathways.

  • Employ a Bulky Ligand: Sterically demanding ligands can favor the desired reductive elimination pathway over side reactions by creating a more crowded coordination sphere around the palladium center.[3][9]

  • Strictly Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry. The presence of water can be a proton source for hydrodehalogenation.

  • Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can sometimes suppress the rate of competing side reactions.[2]

Q3: I am struggling with poor solubility of my naphthyridine starting material in common Buchwald-Hartwig solvents like toluene and dioxane. What are my options?

A3: Solubility is a critical yet often overlooked factor for a successful reaction.[2] Poor solubility can lead to slow reaction rates and incomplete conversions.[10]

Solvent Selection Guide:

SolventPropertiesConsiderations for Naphthyridines
Toluene Non-polar, high boiling point (111 °C)Standard choice, but may not be suitable for polar naphthyridines.[11]
1,4-Dioxane Polar aprotic, moderate boiling point (101 °C)Good solvating power for many substrates, but is a high-impact solvent to be avoided if possible.[11][12]
tert-Amyl alcohol Polar protic, moderate boiling point (102 °C)Can be an excellent choice for polar substrates and can sometimes accelerate the reaction.[2]
N,N-Dimethylformamide (DMF) Highly polar aprotic, high boiling point (153 °C)Excellent solvating power for polar compounds.[13] However, it can coordinate to the palladium catalyst and may require higher temperatures.[13]
Solvent Mixtures Can fine-tune polarity and boiling pointA mixture of toluene and a more polar solvent like DMF or THF can be a good compromise.

Recommendation: If your naphthyridine is poorly soluble in toluene or dioxane, consider switching to tert-amyl alcohol or a mixture of toluene and DMF. Always ensure your chosen solvent is compatible with your base and other reaction components.

Experimental Protocols

Protocol 1: General Procedure for Ligand and Base Screening

This protocol provides a framework for systematically screening different ligands and bases to identify optimal conditions for the amination of your sterically hindered naphthyridine.

Materials:

  • Sterically hindered naphthyridine halide/triflate

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand library (e.g., XPhos, SPhos, RuPhos, BrettPhos)

  • Base library (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, tert-amyl alcohol)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • In a glovebox, add the naphthyridine substrate (1.0 equiv), amine (1.2 equiv), base (1.5 equiv), palladium pre-catalyst (2 mol %), and ligand (4 mol %) to a reaction vial equipped with a stir bar.

  • Add the anhydrous solvent (to achieve a concentration of ~0.1 M in the substrate).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the conversion and yield of the desired product.

  • Systematically vary the ligand and base to identify the optimal combination.

Visualizing the Process

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR₂ RedElim Reductive Elimination Intermediate AmineCoord->RedElim Base, -[Base-H]X RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Catalyst Pd(0)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion Ligand Screen Bulky, Electron-Rich Biarylphosphine Ligands Start->Ligand Temp Increase Reaction Temperature Ligand->Temp LeavingGroup Switch to a More Reactive Leaving Group (Br, OTf) Temp->LeavingGroup Precatalyst Use a Palladium Pre-catalyst (e.g., G3, G4) LeavingGroup->Precatalyst CheckSol Ensure Adequate Substrate Solubility Precatalyst->CheckSol Success Improved Conversion CheckSol->Success

Caption: A systematic approach to troubleshooting low conversion.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023, December 19). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2015, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2005, October 1). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019, July 23). University of Groningen Research Portal. Retrieved January 27, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022, November 11). ChemRxiv. Retrieved January 27, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024, April 3). YouTube. Retrieved January 27, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2016, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 27, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development. Retrieved January 27, 2026, from [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (2016, February). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2019, July 2). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2006, July 27). PubMed. Retrieved January 27, 2026, from [Link]

  • Buchwald-Hartwig Amination Solvent Choice. (2017, November 18). Reddit. Retrieved January 27, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2015, January 1). NIH. Retrieved January 27, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2013). White Rose Research Online. Retrieved January 27, 2026, from [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2017, May 17). PMC. Retrieved January 27, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2007). University of Windsor. Retrieved January 27, 2026, from [Link]

Sources

Optimization

Preventing dehalogenation in palladium-catalyzed reactions of bromo-naphthyridines

A Guide to Preventing Dehalogenation Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and practical solutions for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dehalogenation

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and practical solutions for researchers, scientists, and drug development professionals encountering dehalogenation side reactions in palladium-catalyzed cross-coupling of bromo-naphthyridines. Our focus is to move beyond mere protocols and delve into the mechanistic reasoning behind these experimental strategies, ensuring a robust and reproducible chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling, and why is it a problem with bromo-naphthyridines?

A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine substituent on the naphthyridine ring is replaced by a hydrogen atom, leading to a reduced, non-functionalized starting material. This directly competes with the desired cross-coupling pathway, consuming the starting material and reducing the yield of the target molecule.[1][2]

Naphthyridine rings, being electron-deficient heteroaromatics, are particularly susceptible to this side reaction. The electron-withdrawing nature of the ring system can influence the stability of key intermediates in the catalytic cycle, sometimes favoring pathways that lead to dehalogenation.

Q2: What are the primary mechanistic pathways that lead to dehalogenation?

A2: Dehalogenation in palladium-catalyzed reactions can occur through several mechanisms. Understanding these is crucial for effective troubleshooting:

  • β-Hydride Elimination: While more common with alkyl halides, it can be relevant if there are sources of palladium hydrides.[3][4] A palladium-hydride species, formed from various potential hydrogen sources in the reaction mixture (e.g., solvent, base, or even the amine coupling partner in Buchwald-Hartwig reactions), can insert into the carbon-bromine bond, leading to the dehalogenated product.

  • Reductive Elimination from a Palladium(II) Intermediate: A Pd(II)-aryl-hydride intermediate can undergo reductive elimination to form the dehalogenated arene and regenerate a Pd(0) species.

  • Direct Hydrogenolysis: The palladium catalyst, in the presence of a hydrogen source, can directly reduce the carbon-bromine bond.[2]

The following diagram illustrates a simplified catalytic cycle for a generic cross-coupling reaction, highlighting where the dehalogenation pathway can diverge.

Dehalogenation_Pathway cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Pathway Pd(0)L_n Pd(0)L_n Ox_Add Oxidative Addition Pd(0)L_n->Ox_Add Bromo-Naphthyridine Ar-Pd(II)-Br(L_n) Naphthyridyl-Pd(II)-Br(L_n) Ox_Add->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation (with R-M) Ar-Pd(II)-Br(L_n)->Transmetalation Dehalogenated_Product Dehalogenated Naphthyridine Ar-Pd(II)-Br(L_n)->Dehalogenated_Product Reaction with Pd-H or other hydride source Ar-Pd(II)-R(L_n) Naphthyridyl-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Red_Elim Reductive Elimination Ar-Pd(II)-R(L_n)->Red_Elim Red_Elim->Pd(0)L_n Regenerates Catalyst Ar-R Coupled Product (Naphthyridyl-R) Red_Elim->Ar-R H_Source Hydrogen Source (Solvent, Base, etc.) Pd-H Pd-H Species H_Source->Pd-H Forms caption Diverging pathways in Pd-catalyzed cross-coupling.

Caption: Diverging pathways in Pd-catalyzed cross-coupling.

Q3: How can I identify if dehalogenation is occurring in my reaction?

A3: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting bromo-naphthyridine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a peak with a mass corresponding to the molecular weight of the naphthyridine core without the bromine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of a signal in the aromatic region and the appearance of a new proton signal (often coupled to adjacent protons) is indicative of dehalogenation.

Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and resolving dehalogenation issues.

Issue 1: Significant Dehalogenation Observed by LC-MS (>10%)

This is a common issue, particularly with electron-deficient heteroaromatics. The key is to adjust reaction parameters to favor the desired cross-coupling over the dehalogenation pathway.

Troubleshooting_Workflow start Dehalogenation Observed ligand Step 1: Re-evaluate the Ligand start->ligand base Step 2: Scrutinize the Base ligand->base No Improvement success Dehalogenation Minimized ligand->success Improvement ligand_desc Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). These accelerate reductive elimination. ligand->ligand_desc solvent_temp Step 3: Optimize Solvent and Temperature base->solvent_temp No Improvement base->success Improvement base_desc Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Avoid alkoxides if possible. base->base_desc reagents Step 4: Check Reagent Quality and Stoichiometry solvent_temp->reagents No Improvement solvent_temp->success Improvement solvent_temp_desc Use aprotic, non-polar solvents (e.g., Toluene, Dioxane). Lower the reaction temperature. solvent_temp->solvent_temp_desc reagents->ligand Iterate if necessary reagents->success Improvement reagents_desc Ensure anhydrous conditions. Use high-purity reagents. Avoid large excess of boronic acid. reagents->reagents_desc caption A systematic workflow for troubleshooting dehalogenation.

Caption: A systematic workflow for troubleshooting dehalogenation.

1. The Critical Role of the Ligand

The choice of phosphine ligand is arguably the most critical factor in controlling dehalogenation. The ligand directly influences the electronics and sterics of the palladium center, which in turn dictates the relative rates of the desired and undesired reaction pathways.

  • Expertise & Experience: Standard ligands like PPh₃ are often not optimal for challenging substrates like bromo-naphthyridines.[5] They can lead to slow reductive elimination, allowing side reactions to dominate. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are generally preferred.[1] These ligands promote faster oxidative addition and, crucially, accelerate the rate-limiting reductive elimination step, thereby outcompeting the dehalogenation pathway.[6][7]

  • Trustworthiness: A well-chosen ligand stabilizes the palladium catalyst, preventing the formation of palladium black and maintaining catalytic activity throughout the reaction.

Ligand TypeTypical ObservationRecommendation
Simple Phosphines (e.g., PPh₃)Significant dehalogenation, slow reactionSwitch to a more specialized ligand.
Bulky, Electron-Rich Monodentate Ligands (e.g., SPhos, XPhos)Often significantly reduces dehalogenation and improves yield.This should be the first line of defense.
Bidentate Ligands (e.g., dppf)Can be effective, but performance is substrate-dependent.Worth screening if monodentate ligands are not optimal.

2. The Influence of the Base

The base is not just a simple proton scavenger; it plays a multifaceted role in the catalytic cycle and can be a source of hydrogen for dehalogenation.

  • Expertise & Experience: Strong, nucleophilic bases like alkoxides (e.g., NaOtBu, KOtBu) can sometimes promote dehalogenation, potentially by generating palladium-hydride species.[8] Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often a better choice for sensitive substrates. They are sufficiently basic to facilitate the transmetalation step without promoting side reactions.

  • Authoritative Grounding: The choice of base can dramatically alter the reaction outcome in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.[9][10][11]

3. Solvent and Temperature Considerations

  • Expertise & Experience: Aprotic solvents are generally preferred. Protic solvents like alcohols can be a direct source of hydrogen for dehalogenation.[12][13] While common solvents like DMF and dioxane are often effective, they can also act as hydrogen donors at elevated temperatures.[5] Toluene is often a good starting point. Lowering the reaction temperature can also disfavor the dehalogenation pathway, which may have a higher activation energy than the desired coupling.

  • Trustworthiness: Running reactions at the lowest effective temperature will almost always improve the selectivity by minimizing side reactions.

4. Reagent Quality and Stoichiometry

  • Expertise & Experience: Water can be a proton source for dehalogenation.[14][15] Therefore, ensuring anhydrous conditions by using dry solvents and reagents is critical. Additionally, a large excess of the coupling partner (e.g., boronic acid) is not always beneficial and can sometimes lead to increased side products.[16][17]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized for coupling a bromo-naphthyridine prone to hydrodehalogenation.[18]

Materials:

  • Bromo-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vessel, add the bromo-naphthyridine, arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon for 10-15 minutes.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene under an argon atmosphere.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining anhydrous toluene to achieve the desired concentration (typically 0.1 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

Materials:

  • Bromo-naphthyridine (1.0 equiv)

  • Amine (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cs₂CO₃ (1.5 equiv, dried)

  • Anhydrous Dioxane

Procedure:

  • Follow the general setup and argon purging procedure as described in Protocol 1, charging the reaction vessel with the bromo-naphthyridine, amine, and Cs₂CO₃.

  • Prepare the catalyst solution by dissolving Pd(OAc)₂ and RuPhos in anhydrous dioxane.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining anhydrous dioxane.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor and work up the reaction as described in Protocol 1.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Reddit. significant dehalogenation in stille coupling. [Link]

  • National Institutes of Health. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • The Royal Society of Chemistry. Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. [Link]

  • National Institutes of Health. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Journal of the American Chemical Society. A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. [Link]

  • National Institutes of Health. Scalable reductive deuteration of (Hetero)Aryl chlorides with D2O. [Link]

  • ACS Publications. Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. [Link]

  • PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • National Institutes of Health. “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. [Link]

  • National Institutes of Health. A Single Phosphine Ligand Allows Palladium- Catalyzed Intermolecular CO Bond Formation with Secondary and Primary Alcohols. [Link]

  • National Institutes of Health. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. [Link]

  • Wikipedia. β-Hydride elimination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Enantioselective palladium‐catalyzed cross‐coupling of α‐bromo carboxamides and aryl boronic acids. [Link]

  • Controlled Radical Polymerization. Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

  • Organic Letters. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. Reductive dehalogenation of aryl halides over palladium catalysts deposited on SBA15 type molecular sieve modified with amine donor groups. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • ResearchGate. Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. [Link]

  • National Institutes of Health. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). [Link]

  • University of Groningen. Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • National Institutes of Health. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • Organic & Biomolecular Chemistry. Metal catalyzed defunctionalization reactions. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. 8.3: Organometallic Reaction Types. [Link]

  • ACS Publications. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. [Link]

Sources

Troubleshooting

Identification of byproducts in the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine

Welcome to the technical support center for the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic route. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.

I. Overview of the Synthetic Pathway

The synthesis of 3-Bromo-2-methyl-1,8-naphthyridine is typically a two-step process. The first step is the construction of the 2-methyl-1,8-naphthyridine core via the Friedländer annulation. This is followed by the selective bromination of the naphthyridine ring to yield the desired product.

Synthesis_Pathway cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Electrophilic Bromination 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde 2-Methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine 2-Aminonicotinaldehyde->2-Methyl-1,8-naphthyridine Base or Acid Catalyst Acetone Acetone Acetone->2-Methyl-1,8-naphthyridine 3-Bromo-2-methyl-1,8-naphthyridine 3-Bromo-2-methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine->3-Bromo-2-methyl-1,8-naphthyridine e.g., CCl4, light Brominating_Agent NBS Brominating_Agent->3-Bromo-2-methyl-1,8-naphthyridine

Caption: General synthetic route to 3-Bromo-2-methyl-1,8-naphthyridine.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine?

A1: Byproducts can arise from both the Friedländer annulation and the subsequent bromination step. In the Friedländer condensation of 2-aminonicotinaldehyde with acetone, byproducts from the self-condensation of acetone, such as diacetone alcohol and mesityl oxide, can be observed, particularly under basic conditions.[1][2] During the bromination of 2-methyl-1,8-naphthyridine with N-bromosuccinimide (NBS), the most common byproducts are dibrominated 2-methyl-1,8-naphthyridine isomers.[3] It is also possible to have bromination on the methyl group, especially under radical conditions.[4]

Q2: How can I minimize the formation of byproducts during the Friedländer reaction?

A2: To minimize acetone self-condensation, you can slowly add the acetone to the reaction mixture. Using milder reaction conditions, such as lower temperatures and a less aggressive base, can also be beneficial. Some modern protocols utilize catalysts like choline hydroxide in water, which can offer high yields of the desired product.

Q3: What factors influence the formation of dibrominated byproducts during the bromination step?

A3: The stoichiometry of the brominating agent is the primary factor. Using more than one equivalent of NBS will increase the likelihood of di- and polybromination. Reaction time and temperature also play a role; prolonged reaction times or higher temperatures can lead to over-bromination.

Q4: Can bromination occur on the methyl group of 2-methyl-1,8-naphthyridine?

A4: Yes, side-chain bromination to form 2-(bromomethyl)-1,8-naphthyridine is a possibility, especially when using radical initiators (e.g., AIBN or benzoyl peroxide) and non-polar solvents like carbon tetrachloride under irradiation.[3][4] This is a competing reaction to the electrophilic aromatic bromination.

III. Troubleshooting Guide: Identification and Mitigation of Byproducts

This section provides a detailed guide to identifying and addressing common issues and byproducts encountered during the synthesis.

Part A: The Friedländer Annulation

Issue 1: Low yield of 2-methyl-1,8-naphthyridine and presence of low molecular weight impurities.

  • Plausible Cause: Self-condensation of acetone. Under basic conditions, acetone can undergo an aldol condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide.[5][6]

    Aldol_Condensation Acetone_1 Acetone Enolate Acetone Enolate Acetone_1->Enolate Base Diacetone_Alcohol Diacetone Alcohol Enolate->Diacetone_Alcohol Attacks Acetone_2 Acetone_2 Acetone Acetone_2->Diacetone_Alcohol Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide - H2O

    Caption: Byproduct formation via acetone self-condensation.

  • Identification:

    • TLC: Look for spots with different Rf values than your product and starting materials.

    • 1H NMR: The presence of sharp singlets around 1.2 ppm (two methyl groups) and 2.2 ppm (methylene group) for diacetone alcohol, and signals around 1.9 ppm and 2.1 ppm for the methyl groups and an olefinic proton around 6.1 ppm for mesityl oxide.

    • GC-MS: Can be used to identify these volatile byproducts by their mass-to-charge ratio.

  • Troubleshooting & Mitigation:

    • Slow Addition: Add acetone dropwise to the reaction mixture containing 2-aminonicotinaldehyde and the catalyst. This keeps the instantaneous concentration of acetone low, disfavoring self-condensation.[7]

    • Temperature Control: Maintain the reaction at a lower temperature to reduce the rate of the aldol condensation.

    • Catalyst Choice: Consider using a milder catalyst or a heterogeneous catalyst that can be easily removed. Recent literature suggests that greener methods using catalysts like choline hydroxide in water can provide high yields with minimal byproducts.[8]

Part B: Electrophilic Bromination

Issue 2: Presence of a product with a higher molecular weight than 3-Bromo-2-methyl-1,8-naphthyridine.

  • Plausible Cause: Over-bromination leading to the formation of dibromo-2-methyl-1,8-naphthyridine isomers. The 1,8-naphthyridine ring has multiple positions susceptible to electrophilic attack.

  • Identification:

    • TLC: A spot with a different Rf value, often less polar than the monobrominated product.

    • Mass Spectrometry (MS): Look for an isotopic pattern characteristic of two bromine atoms (peaks at M, M+2, and M+4 with a ratio of approximately 1:2:1).

    • 1H NMR: The aromatic region of the spectrum will show a different splitting pattern compared to the starting material and the desired product. The number of aromatic protons will be reduced.

Compound Expected Mass (m/z) Key 1H NMR Features (Predicted)
2-Methyl-1,8-naphthyridine144.18Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methyl group.
3-Bromo-2-methyl-1,8-naphthyridine223.09 / 225.09Disappearance of one aromatic proton signal, shifts in the remaining aromatic protons, a singlet for the methyl group.
Dibromo-2-methyl-1,8-naphthyridine302.00 / 304.00 / 306.00Further reduction in the number of aromatic proton signals and significant shifts in the remaining protons.
  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Carefully control the stoichiometry of NBS. Use 1.0 to 1.1 equivalents to favor monobromination.

    • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

    • Purification: Column chromatography is typically effective for separating mono- and di-brominated products due to their polarity difference.

Issue 3: Presence of an isomeric byproduct with the same mass as 3-Bromo-2-methyl-1,8-naphthyridine.

  • Plausible Cause: Bromination at the methyl group to form 2-(bromomethyl)-1,8-naphthyridine. This is favored by radical reaction conditions (e.g., use of a radical initiator like AIBN or exposure to UV light).[3][4]

    Bromination_Byproducts Start 2-Methyl-1,8-naphthyridine Desired 3-Bromo-2-methyl-1,8-naphthyridine (Ring Bromination) Start->Desired NBS (Electrophilic) Byproduct_Sidechain 2-(Bromomethyl)-1,8-naphthyridine (Side-chain Bromination) Start->Byproduct_Sidechain NBS (Radical) Byproduct_Dibromo Dibromo-2-methyl-1,8-naphthyridine (Over-bromination) Desired->Byproduct_Dibromo Excess NBS

    Caption: Potential bromination pathways and byproducts.

  • Identification:

    • 1H NMR: The most telling feature will be the disappearance of the methyl singlet (around 2.5-2.7 ppm) and the appearance of a new singlet for the bromomethyl group (-CH2Br) further downfield (typically around 4.5-4.8 ppm). The aromatic proton pattern will be similar to the starting material, unlike the ring-brominated product.

    • Mass Spectrometry: The mass spectrum will show the same molecular ion peaks as the desired product, confirming they are isomers.

  • Troubleshooting & Mitigation:

    • Control Reaction Conditions: To favor electrophilic aromatic substitution, avoid radical initiators and prolonged exposure to light. Running the reaction in the dark can be beneficial.

    • Solvent Choice: Using a more polar solvent can sometimes favor electrophilic substitution over radical pathways.

    • Purification: Careful column chromatography should allow for the separation of these isomers.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine (Friedländer Annulation)

This protocol is a general guideline and may require optimization.

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, water), add the catalyst (e.g., a catalytic amount of base like NaOH or a modern catalyst like choline hydroxide).[8]

  • Heat the mixture to the desired temperature (e.g., 50-80 °C).

  • Slowly add acetone (1.5-3.0 eq) dropwise over a period of 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 3-Bromo-2-methyl-1,8-naphthyridine (Bromination)

This protocol is a general guideline and may require optimization.

  • Dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride, chloroform).

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution.

  • If radical side-chain bromination is to be avoided, perform the reaction in the dark.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction (e.g., with a solution of sodium thiosulfate).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

V. References

  • Bromination of 2-Methyl-1,8-naphthyridine Derivatives. Journal of Applied Chemistry.

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.

  • Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry.

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry.

  • The Aldol Condensation. Magritek.

  • Friedländer synthesis. Wikipedia.

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. Oriental Journal of Chemistry.

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.

  • Friedländer Quinoline Synthesis. Alfa Chemistry.

  • 3,6-Dibromo-2-methylpyridine. Tokyo Chemical Industry Co., Ltd.

  • 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic.

  • Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed). YouTube.

  • N-Bromosuccinimide. Wikipedia.

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][9]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][9]. Revue Roumaine de Chimie.

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Arkivoc.

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications.

    • The Aldol Condensation: Synthesis of Dibenzalacetone. University of Colorado Boulder.

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate.

  • N-(2-Bromoethyl)-4-piperidino-1,8-naphthalimide and N-(3-bromopropyl). Acta Crystallographica Section C.

  • Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. Journal of the Chemical Society, Perkin Transactions 2.

  • Dibenzalacetone by Aldol Condensation. Pasadena City College.

  • Recent progress on Friedländer condensation reaction. Chinese Journal of Organic Chemistry.

  • 2-Bromo-6,7-dichloro-3-methyl-1,8-naphthyridine. PubChem.

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.

  • Synthesis of Novel Benzo[b][3][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.

  • 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one. Benchchem.

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

Optimization

Technical Support Center: Regioselective Friedländer Synthesis of 2-Methyl-1,8-Naphthyridines

Welcome to the technical support center for the Friedländer synthesis of 2-methyl-1,8-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer synthesis of 2-methyl-1,8-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to overcome common challenges, particularly in achieving high regioselectivity.

Introduction: The Challenge of Regioselectivity

The Friedländer annulation is a powerful and versatile method for the synthesis of quinolines and their aza-analogs, such as the medicinally important 1,8-naphthyridine core. The reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] While seemingly straightforward, the use of unsymmetrical ketones, such as acetone in the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde, introduces a significant challenge: regioselectivity. The reaction can potentially yield two different regioisomers, the desired 2-methyl-1,8-naphthyridine and the undesired 4-methyl-1,8-naphthyridine. Controlling the reaction to favor the 2-methyl isomer is crucial for efficient synthesis and downstream applications.

This guide will provide you with the expert insights and practical steps to master the regioselective Friedländer synthesis of 2-methyl-1,8-naphthyridines.

Troubleshooting Guide: Addressing Poor Regioselectivity and Other Common Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Problem 1: My reaction is producing a mixture of 2-methyl and 4-methyl-1,8-naphthyridine isomers. How can I improve the regioselectivity?

Underlying Cause: The formation of regioisomers arises from the two possible modes of cyclization with an unsymmetrical ketone.[2] The regiochemical outcome is often dependent on the reaction conditions, which can favor either the kinetically or thermodynamically controlled product.[3]

Solutions:

  • Catalyst Selection is Key: The choice of catalyst is the most critical factor in controlling regioselectivity.

    • Ionic Liquids (ILs): Basic ionic liquids have been shown to provide excellent regioselectivity. For instance, 1-butyl-3-methylimidazolium imidazolide, [Bmmim][Im], has been reported to yield exclusive products with unsymmetrical ketones.[2] Choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, has also been used to achieve high yields and selectivity in aqueous media.[4]

    • Amine Catalysts: Specific amine catalysts can also direct the reaction towards the desired isomer.

  • Optimize Reaction Temperature: Temperature plays a crucial role in determining the product ratio.

    • Lower Temperatures for Kinetic Control: Often, the desired 2-methyl isomer is the kinetically favored product, meaning it forms faster at lower temperatures. Running the reaction at a lower temperature (e.g., room temperature or 50°C) can increase the proportion of the 2-methyl product.[5]

    • Higher Temperatures for Thermodynamic Control: If the 4-methyl isomer is the more stable product, higher temperatures will favor its formation. If you are obtaining the 4-methyl isomer, reducing the temperature is a good first step.

  • Slow Addition of the Ketone: The rate of addition of the ketone can influence the regioselectivity. A slow, controlled addition of acetone to the reaction mixture can favor the formation of the 2-methyl isomer.

Problem 2: The overall yield of my reaction is low, even with good regioselectivity.

Underlying Cause: Low yields can stem from several factors, including incomplete reaction, side product formation, or product degradation.

Solutions:

  • Ensure an Inert Atmosphere: The 2-aminonicotinaldehyde starting material can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yields.[5]

  • Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and overall yield. While a catalytic amount is sufficient, you may need to optimize the molar percentage for your specific substrates and conditions.

  • Solvent Choice: The solubility of your starting materials is crucial. If you are using an ionic liquid catalyst in water, ensure that your 2-aminonicotinaldehyde derivative is sufficiently soluble. If not, you may need to explore other solvent systems.

  • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.[5] Insufficient time will lead to incomplete conversion, while excessively long reaction times can lead to the formation of byproducts.

Problem 3: How do I confirm the identity of my product and determine the ratio of regioisomers?

Underlying Cause: Distinguishing between the 2-methyl and 4-methyl isomers requires careful analysis of spectroscopic data.

Solutions:

  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For 2-methyl-1,8-naphthyridine, you would expect to see characteristic signals for the methyl group and the protons on the naphthyridine core. The proton at the C4 position will likely be a distinct singlet, while in the 4-methyl isomer, the proton at the C2 position would be a singlet.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the pyridine rings and the methyl-substituted carbon, will differ between the two isomers. 2D NMR techniques like HSQC and HMBC can be invaluable in definitively assigning the structure.[6]

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer may differ.[7] Analysis of the fragmentation can provide clues to the substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for regioselectivity in the Friedländer synthesis?

The Friedländer synthesis proceeds through an initial aldol-type condensation between the enolate of the ketone and the aldehyde group of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization and dehydration to form the aromatic 1,8-naphthyridine ring.[5] With an unsymmetrical ketone like acetone, two different enolates can form, leading to attack at either the methyl group or the methylene group. The regioselectivity is determined by which of these pathways is kinetically or thermodynamically favored under the specific reaction conditions. The choice of catalyst can influence the formation and stability of the competing transition states, thereby directing the reaction towards a single regioisomer.

Q2: How do steric and electronic effects influence the regioselectivity?

Both steric and electronic factors play a role. The formation of the enolate is influenced by the acidity of the α-protons. The subsequent cyclization step can be influenced by steric hindrance between the substituents on the ketone and the pyridine ring of the 2-aminonicotinaldehyde.[8][9] Catalysts can interact with the reactants in a way that accentuates these differences, leading to a high degree of regiocontrol.

Q3: Can I use other unsymmetrical ketones in this reaction?

Yes, the Friedländer synthesis is versatile and can be used with a variety of ketones. However, with other unsymmetrical ketones, you will face the same challenge of regioselectivity. The principles outlined in the troubleshooting guide—catalyst selection, temperature optimization, and slow addition—will be equally important for achieving the desired regioisomer.[2]

Q4: Are there any "greener" approaches to this synthesis?

Absolutely. The use of choline hydroxide in water is an excellent example of a greener synthetic method.[4] Water is a benign solvent, and choline hydroxide is a biocompatible and biodegradable catalyst.[4] Additionally, using catalytic amounts of reagents and optimizing for high atom economy contributes to a more sustainable process.[10]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Methyl-1,8-Naphthyridine

CatalystSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (2-methyl:4-methyl)Reference
Choline Hydroxide (1 mol%)Water50699>99:1[4]
[Bmmim][Im]Neat802490 (for a related system)Exclusive product[2]
KOHEthanolReflux12ModerateMixture of isomers[11]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Methyl-1,8-naphthyridine using Choline Hydroxide in Water

This protocol is adapted from the work of Panda and co-workers, which reports a near-quantitative yield of the desired 2-methyl isomer.[4]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone (reagent grade)

  • Choline hydroxide (45 wt. % in methanol)

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon gas supply

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq).

  • Add deionized water (1 mL).

  • Add acetone (1.5 mmol, 3.0 eq).

  • Add choline hydroxide (1 mol%).

  • Purge the flask with nitrogen or argon for 5-10 minutes and then maintain a positive pressure of the inert gas.

  • Place the flask in a preheated oil bath at 50°C.

  • Stir the reaction mixture vigorously for 6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material and product should have different Rf values.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism and Regioselectivity

Friedlander_Mechanism cluster_start Starting Materials cluster_enolates Enolate Formation cluster_aldol Aldol Condensation cluster_products Products 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Adduct (Kinetic) Aldol Adduct (Kinetic) 2-Aminonicotinaldehyde->Aldol Adduct (Kinetic) Aldol Adduct (Thermodynamic) Aldol Adduct (Thermodynamic) 2-Aminonicotinaldehyde->Aldol Adduct (Thermodynamic) Acetone Acetone Kinetic Enolate Kinetic Enolate Acetone->Kinetic Enolate Base (fast, less stable) Thermodynamic Enolate Thermodynamic Enolate Acetone->Thermodynamic Enolate Base (slow, more stable) Kinetic Enolate->Aldol Adduct (Kinetic) Thermodynamic Enolate->Aldol Adduct (Thermodynamic) 2-Methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine Aldol Adduct (Kinetic)->2-Methyl-1,8-naphthyridine Cyclization & Dehydration 4-Methyl-1,8-naphthyridine 4-Methyl-1,8-naphthyridine Aldol Adduct (Thermodynamic)->4-Methyl-1,8-naphthyridine Cyclization & Dehydration

Caption: Factors influencing regioselectivity in the Friedländer synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Poor Regioselectivity Poor Regioselectivity Start->Poor Regioselectivity Low Yield Low Yield Start->Low Yield Product Identification Issues Product Identification Issues Start->Product Identification Issues Change Catalyst (e.g., Choline Hydroxide) Change Catalyst (e.g., Choline Hydroxide) Poor Regioselectivity->Change Catalyst (e.g., Choline Hydroxide) Yes Run under Inert Atmosphere Run under Inert Atmosphere Low Yield->Run under Inert Atmosphere Yes Acquire ¹H and ¹³C NMR Acquire ¹H and ¹³C NMR Product Identification Issues->Acquire ¹H and ¹³C NMR Yes Lower Reaction Temperature Lower Reaction Temperature Change Catalyst (e.g., Choline Hydroxide)->Lower Reaction Temperature Still poor Slow Acetone Addition Slow Acetone Addition Lower Reaction Temperature->Slow Acetone Addition Still poor Re-evaluate Substrate Purity Re-evaluate Substrate Purity Slow Acetone Addition->Re-evaluate Substrate Purity Still poor Optimize Catalyst Loading Optimize Catalyst Loading Run under Inert Atmosphere->Optimize Catalyst Loading Still low Check Reaction Time (TLC/LC-MS) Check Reaction Time (TLC/LC-MS) Optimize Catalyst Loading->Check Reaction Time (TLC/LC-MS) Still low Consider Alternative Solvent Consider Alternative Solvent Check Reaction Time (TLC/LC-MS)->Consider Alternative Solvent Still low Perform 2D NMR (HSQC, HMBC) Perform 2D NMR (HSQC, HMBC) Acquire ¹H and ¹³C NMR->Perform 2D NMR (HSQC, HMBC) Ambiguous Analyze Mass Spec Fragmentation Analyze Mass Spec Fragmentation Perform 2D NMR (HSQC, HMBC)->Analyze Mass Spec Fragmentation Still ambiguous

Sources

Troubleshooting

Catalyst selection for efficient cross-coupling of 3-Bromo-2-methyl-1,8-naphthyridine

Current Status: Operational Subject: Catalyst & Condition Optimization for Electron-Deficient, Chelating Heterocycles Ticket ID: NAPH-3-BR-SUP Executive Summary: The "Naphthyridine Trap" If you are experiencing 0% conver...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Catalyst & Condition Optimization for Electron-Deficient, Chelating Heterocycles Ticket ID: NAPH-3-BR-SUP

Executive Summary: The "Naphthyridine Trap"

If you are experiencing 0% conversion or stalled reactions using standard catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), you are likely a victim of the "Naphthyridine Trap."

The Problem: 3-Bromo-2-methyl-1,8-naphthyridine is not just an aryl halide; it is a bidentate ligand . The N1 and N8 nitrogens are positioned to chelate Palladium (similar to 1,10-phenanthroline), forming a stable, non-reactive complex. This "poisons" the catalyst before it can perform the catalytic cycle.

The Solution: You must use bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) and Precatalyst scaffolds (Pd-G3/G4). These ligands create a steric wall that physically prevents the naphthyridine nitrogens from binding to the Palladium center, forcing the reaction through the desired oxidative addition pathway.

Mechanistic Insight: Poisoning vs. Productivity

The following diagram illustrates why standard catalysts fail and how bulky ligands rescue the cycle.

G Start Pd(0) Active Species Trap CATALYST POISONING (Stable N1-Pd-N8 Chelate) Start->Trap Small Ligands (PPh3) N-Coordination dominates OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Bulky Ligands (XPhos) Sterics block N-binding Substrate 3-Bromo-2-methyl- 1,8-naphthyridine Substrate->Trap Substrate->OxAdd TransMet Transmetallation (Coupling Partner) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: The competition between catalyst deactivation (red path) and productive cross-coupling (green path). Bulky ligands are required to block the red path.

Catalyst Selection Matrix

Use this table to select the correct system based on your coupling partner.

Coupling TypeRecommended Catalyst SystemLigand FeatureBase/SolventWhy this works?
Suzuki-Miyaura (Boronic Acids)XPhos Pd G4 (or G3)XPhos: Extremely bulky; high turnover for aryl chlorides/bromides.K₃PO₄ (aq) / 1,4-DioxaneThe isopropyl groups on XPhos shield the Pd center from N-coordination.
Suzuki-Miyaura (Difficult/Steric)SPhos Pd G4 SPhos: High electron density; excellent for sterically hindered partners.K₂CO₃ / Toluene / H₂OSPhos is smaller than XPhos but highly active for ortho-substituted couplings.
Buchwald-Hartwig (Amination)BrettPhos Pd G4 (Primary amines) RuPhos Pd G4 (Secondary amines)BrettPhos/RuPhos: Designed to prevent β-hydride elimination and N-poisoning.NaOtBu / t-Amyl AlcoholStrong base required. Precatalyst ensures Pd(0) is generated without induction lag.
Sonogashira (Alkynes)Pd(PPh₃)₂Cl₂ + XPhos Hybrid: Add XPhos to displace PPh₃ in situ.Cs₂CO₃ / MeCNCopper-free conditions preferred to avoid Cu-mediated homocoupling.

Critical Note on Pd Sources: Avoid Pd(PPh3)4 and Pd(OAc)2 unless you are adding a specific ligand. The induction period of Pd(OAc)2 allows the naphthyridine substrate to sequester the Pd(II) before the active ligand can bind. Always use G3/G4 precatalysts.

Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (Standard)

Target: C-C Bond Formation

Reagents:

  • 3-Bromo-2-methyl-1,8-naphthyridine (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous, degassed) (3.0 equiv)

  • Solvent: 1,4-Dioxane or THF (degassed)

Procedure:

  • Charge: Add substrate, boronic acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Refill x3).

  • Solvent: Add degassed 1,4-Dioxane and the aqueous K₃PO₄ solution via syringe.

  • Heat: Stir vigorously at 80–100 °C for 2–12 hours.

    • Self-Validation: The reaction mixture should turn from pale yellow/orange to dark black/brown (active Pd(0)). If it remains bright yellow or precipitates a mirror, the catalyst has crashed out.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradients are usually required due to polarity).

Protocol B: Buchwald-Hartwig Amination

Target: C-N Bond Formation

Reagents:

  • 3-Bromo-2-methyl-1,8-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base: NaOtBu (Sublimed grade) (1.5 equiv)

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Procedure:

  • Glovebox/Schlenk: Weigh NaOtBu, Catalyst, and Substrate in a glovebox if possible. NaOtBu is moisture sensitive.

  • Heat: 100–110 °C.

  • Note: If the amine is volatile, use a sealed pressure tube.

Troubleshooting Guide

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Reaction Outcome? NoRxn 0% Conversion (Starting Material Recovered) Start->NoRxn Proto Product + Des-bromo (Protodehalogenation) Start->Proto Homo Homocoupling (Dimerization) Start->Homo CheckCat Did you use Pd(PPh3)4? NoRxn->CheckCat SolventCheck Is solvent alcoholic? Proto->SolventCheck Degas O2 Leak detected. Degas solvents thoroughly. Homo->Degas SwitchCat Switch to XPhos Pd G4 (Break N-Chelation) CheckCat->SwitchCat Yes CheckTemp Increase Temp to 110°C Check O2 removal CheckCat->CheckTemp No ChangeSolv Switch to Dioxane/Toluene (Anhydrous) SolventCheck->ChangeSolv Yes BaseCheck Switch Base Use K3PO4 instead of Carbonates SolventCheck->BaseCheck No

Figure 2: Diagnostic flow for common failure modes.

Frequently Asked Questions (FAQs)

Q: Why can't I use Pd/C and Hydrogen for this coupling? A: Pd/C is a heterogeneous hydrogenation catalyst. While it can perform couplings under specific conditions, it is far more likely to reduce the pyridine rings (hydrogenation) or cleave the C-Br bond (hydrodebromination) before effecting the cross-coupling.

Q: The C2-methyl group is sterically hindering. Should I use a smaller ligand? A: Counter-intuitively, no . While the C2-methyl adds steric bulk, using a small ligand (like PPh₃) exposes the Pd to the N1/N8 nitrogens, leading to poisoning. You need a ligand that is flexible but bulky, like XPhos or SPhos . These ligands are designed to reach around ortho-substituents while still protecting the metal center.

Q: My boronic acid is decomposing (Protodeboronation). What now? A: 2-heteroaryl boronic acids are notoriously unstable.

  • Switch to the Pinacol Ester (BPin) or MIDA boronate .

  • Use Potassium Trifluoroborate (BF₃K) salts. These release the active boronic acid slowly, keeping the concentration low and preventing decomposition.

  • Add water![1] A small amount of water (or using wet base) is necessary for the transmetallation step in Suzuki couplings.

Q: Can I use microwave heating? A: Yes. Naphthyridines are thermally stable. Microwave heating at 120 °C for 30–60 minutes often pushes sluggish reactions to completion by overcoming the activation energy barrier imposed by the crowded steric environment.

References
  • Catalyst Poisoning by N-Heterocycles

    • Title: "Mechanistic Studies on the Origins of Catalyst Deactivation in the Palladium-Catalyzed Cross-Coupling of Heterocycles."
    • Source:Journal of the American Chemical Society
    • URL:[Link] (General mechanism reference)

  • Buchwald Precatalyst Generations

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions with Advanced Prec
    • Source:Accounts of Chemical Research
    • URL:[Link]

  • Suzuki Coupling of Electron-Deficient Heterocycles

    • Title: "Efficient Cross-Coupling of Electron-Deficient Heterocycles."
    • Source:Organic Letters
    • URL:[Link]

  • XPhos/SPhos Efficacy

    • Title: "A Universal Method for the Suzuki-Miyaura Coupling of Aryl Halides."[2]

    • Source:Chemistry – A European Journal
    • URL:[Link]

Sources

Optimization

Technical Support Center: Navigating Catalyst Deactivation with 1,8-Naphthyridine Substrates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: managing catalyst deactivation in reactions involving 1,8-nap...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: managing catalyst deactivation in reactions involving 1,8-naphthyridine substrates. The unique electronic and structural properties of the 1,8-naphthyridine core make it a valuable scaffold in pharmaceuticals and materials science.[1][2][3] However, these same properties present a significant hurdle in metal-catalyzed reactions.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will move from diagnosing common problems to implementing preventative strategies and advanced protocols, ensuring your experimental work is both efficient and successful.

The Core Challenge: Why 1,8-Naphthyridine is Problematic

The primary difficulty arises from the two nitrogen atoms on the 1,8-naphthyridine ring. Their specific orientation allows them to act as a powerful bidentate chelating ligand. This chelation can sequester the metal catalyst, forming a highly stable, off-cycle complex that is catalytically inactive.[4][5] This process, known as catalyst poisoning, is a frequent cause of sluggish, incomplete, or failed reactions.

Caption: Mechanism of catalyst deactivation by 1,8-naphthyridine.

Troubleshooting Guide: Common Scenarios

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction started, but now it has completely stalled with significant starting material remaining. Is this catalyst deactivation?

A1: It is highly likely. Stalled reactions are a classic symptom of catalyst poisoning by nitrogen-containing heterocycles.[6] Here’s how to diagnose and confirm the issue:

  • Visual Cues: Observe the reaction mixture. In many palladium-catalyzed reactions, the formation of palladium black (a fine, black precipitate) indicates catalyst decomposition and aggregation, which can be induced by strong coordination with the substrate.

  • The "Spiking" Test: This is a definitive diagnostic experiment.

    • Prepare the stalled reaction mixture for analysis (e.g., take a TLC or LC-MS sample).

    • Carefully add a fresh portion of the catalyst or precatalyst (e.g., 20-50% of the initial catalyst loading) to the reaction.

    • Monitor the reaction for the next 1-2 hours.

    • If the reaction restarts: This strongly indicates that the initial catalyst was deactivated. The problem lies in catalyst stability/poisoning.

    • If the reaction does not restart: The issue may be more complex. Other possibilities include reagent degradation or the formation of an inhibitor as a byproduct.

Troubleshooting_Workflow Start Reaction Stalled or Sluggish? TLC_Check Analyze Aliquot (TLC, LC-MS, GC-MS) Start->TLC_Check Spike_Test Add Fresh Catalyst ('Spiking' Experiment) TLC_Check->Spike_Test Monitor Monitor Reaction Progress (1-2 hours) Spike_Test->Monitor Result_Restart Reaction Restarts? Monitor->Result_Restart Poisoning_Confirmed Diagnosis: Catalyst Poisoning Confirmed. Proceed to Mitigation Strategies. Result_Restart->Poisoning_Confirmed  Yes Other_Issues Diagnosis: Other Issues Likely. (e.g., Reagent Degradation, Byproduct Inhibition) Result_Restart->Other_Issues  No

Caption: Troubleshooting workflow for a stalled reaction.

Q2: My cross-coupling reaction with a 1,8-naphthyridine substrate gives consistently low yields (<30%). How can I improve this?

A2: Low yields are often a direct result of the catalyst spending most of its time in the inactive, chelated state. The key is to shift the equilibrium away from this off-cycle complex.

Causality: In a typical cross-coupling cycle, the metal needs vacant coordination sites to undergo oxidative addition and reductive elimination.[7] The bidentate naphthyridine occupies two of these sites, hindering the catalytic turnover.

Mitigation Strategies:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes provide enough active catalyst to drive the reaction to completion. This is often a good first step in optimizing the reaction.

  • Employ Bulky, Electron-Rich Ligands: Standard ligands can be easily displaced by the naphthyridine. Using ligands with greater steric bulk can physically block the bidentate chelation.

    • Phosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky monodentate phosphines (e.g., P(tBu)₃) are excellent choices. Their size makes it difficult for both nitrogens of the naphthyridine to coordinate simultaneously.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) form very strong bonds to the metal center, making them less susceptible to displacement.

  • Slow Addition of the Naphthyridine Substrate: Instead of adding all the 1,8-naphthyridine substrate at the beginning, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the poisoning agent low, allowing the catalyst to complete more turnovers before it is sequestered.

  • Change the Metal or Precatalyst: Some precatalysts are designed for slow release of the active species, which can help. In some cases, switching from Palladium to Nickel or Copper, which have different coordination preferences, might be beneficial, though this requires more extensive redevelopment.

StrategyPrincipleTypical Starting PointReference Insight
Increased Catalyst Loading Compensates for deactivated catalyst.Increase from 2 mol% to 5 mol%.A practical but less efficient approach.
Bulky Ligands Steric hindrance prevents bidentate chelation.Use SPhos or IPr instead of PPh₃.Bidentate nitrogen ligands can stop reactions.[5]
Slow Substrate Addition Maintains low concentration of the poison.Add naphthyridine over 4-8 hours via syringe pump.A common strategy for managing inhibitors.
Use Additives Lewis acids can coordinate to the N-atoms.Add 1-2 equivalents of ZnBr₂ or B(OMe)₃.Can sometimes reduce the poisoning effect.[8]
Q3: Are certain catalysts or metals less prone to deactivation by 1,8-naphthyridines?

A3: Yes, the choice of metal and its ligand sphere is critical.

  • Palladium: Highly susceptible, especially Pd(0) species with simple phosphine ligands like PPh₃. Systems using bulky biarylphosphine ligands or NHCs are more robust.[9]

  • Rhodium and Iridium: Also known to be poisoned by N-heterocycles, particularly in hydrogenation reactions. The strong coordination can lead to rapid deactivation.[6] However, some iridium complexes have been successfully used in transfer hydrogenations of 1,8-naphthyridines.[10]

  • Copper: Generally considered more tolerant to nitrogen-containing functional groups than palladium. For certain C-N or C-O couplings, a copper-based system might be a viable alternative.

  • Catalyst-Free Systems: For specific transformations like the Friedländer synthesis of the naphthyridine core itself, catalyst-free methods or reactions using non-metal catalysts (e.g., ionic liquids, deep eutectic solvents) can bypass the problem entirely.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best practice for setting up a Suzuki coupling reaction with a bromo-1,8-naphthyridine substrate?

A1: To maximize your chances of success, every step of the setup should be designed to protect the catalyst. Below is a field-proven protocol.

Protocol: Robust Suzuki Coupling of a 1,8-Naphthyridine

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.2 equiv.), a robust palladium precatalyst (e.g., SPhos Pd G3, 3 mol%), and the SPhos ligand (3 mol%).

    • Causality: Using a modern precatalyst ensures efficient generation of the active Pd(0) species. The extra ligand helps prevent catalyst decomposition.

  • Base and Solvent: Add the base (e.g., K₃PO₄, 3.0 equiv.) and degassed solvent (e.g., 1,4-dioxane/water 5:1).

  • Initial Stirring: Stir the mixture at room temperature for 15 minutes. You should observe a color change as the active catalyst forms.

  • Substrate Addition: Add the bromo-1,8-naphthyridine (1.0 equiv.).

    • Critical Step: For particularly challenging substrates, dissolve the naphthyridine in a minimal amount of degassed solvent and add it via syringe pump over 4 hours once the reaction has reached the target temperature.

  • Reaction Execution: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

Q2: Can I "protect" the nitrogen atoms on the 1,8-naphthyridine to prevent chelation?

A2: This is a theoretically sound but often practically difficult strategy.

  • N-Oxide Formation: Converting one or both nitrogens to their corresponding N-oxides can eliminate their ability to coordinate to the metal. However, these conditions can be harsh and may not be compatible with other functional groups on your molecule. The subsequent reduction of the N-oxide back to the parent heterocycle adds extra steps to your synthesis.

  • Protonation/Lewis Acid Adduct: In some cases, adding a strong Brønsted acid or a Lewis acid can protonate or coordinate to the naphthyridine nitrogens, respectively. This can prevent them from binding to the catalyst. However, many catalytic cycles, particularly cross-coupling reactions, are incompatible with strongly acidic conditions.

Q3: My catalyst is supported on carbon (e.g., Pd/C). Can it be poisoned, and can I reuse it?

A3: Yes, heterogeneous catalysts are also susceptible to poisoning. The product can strongly adsorb to the active sites on the palladium surface, blocking them from further reaction.[6]

  • Reusability: Reusability will likely be poor without a regeneration step. After the first run, the catalyst surface will be coated with the product.

  • Regeneration: Simple washing may be insufficient. A pre-hydrogenation step or washing with a dilute acidic solution (if the catalyst and support are stable) might help remove the adsorbed product and restore some activity. However, complete regeneration is often difficult to achieve.[6]

References

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • A catalyst-free and eco-friendly approach to synthesis of 1,8- naphthyridines via natural deep eutectic solvents. ACG Publications. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Palladium Complexes Containing Rigid Bidentate Nitrogen Ligands as Catalysts for Carbon-Carbon Bond Formation. SciSpace. [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. ResearchGate. [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]

  • Regioselective synthesis of functionalized[1][5]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Dalton Transactions. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

Sources

Troubleshooting

Scale-up challenges in the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine

Welcome to the technical support guide for the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine. This document is designed for researchers, process chemists, and drug development professionals to navigate the common and c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine. This document is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis and scale-up of this important heterocyclic scaffold. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to facilitate your experimental success.

Section 1: Synthetic Strategy and Workflow Overview

The synthesis of 3-Bromo-2-methyl-1,8-naphthyridine is typically approached through a multi-step sequence. The most common and scalable route involves the construction of the 2-methyl-1,8-naphthyridine core followed by a regioselective bromination. The initial ring formation often utilizes the Friedländer annulation, a robust condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[2][3]

Below is a general workflow illustrating the key phases of the synthesis, each presenting unique challenges that will be addressed in this guide.

G cluster_0 Phase 1: Starting Material Synthesis cluster_1 Phase 2: Core Heterocycle Formation cluster_2 Phase 3: Regioselective Functionalization cluster_3 Phase 4: Purification & Scale-up SM Synthesis of 2-Amino-7-methylpyridine Core Friedländer Annulation to form 2-Methyl-1,8-naphthyridine SM->Core Key Intermediate Bromo Bromination at C3 Position Core->Bromo Core Scaffold Purify Work-up, Crystallization, and Analysis Bromo->Purify Crude Product

Caption: High-level workflow for the synthesis of 3-Bromo-2-methyl-1,8-naphthyridine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis.

Part 2.1: Starting Material and Naphthyridine Core Synthesis

Question: My Friedländer condensation to form the 2-methyl-1,8-naphthyridine core is low-yielding. What are the most critical parameters to investigate?

Answer: The Friedländer synthesis is powerful but sensitive to several factors, especially when scaling up. Here’s a breakdown of critical parameters:

  • Purity of 2-Amino-7-methylpyridine: This is paramount. Impurities from its synthesis can interfere with the condensation. Ensure it is properly purified, for example, by distillation or crystallization, before use.

  • Catalyst Choice and Loading: While sometimes thermally driven, the reaction is often catalyzed by acid or base.

    • Acid Catalysis (e.g., p-TsOH, H₂SO₄): Protonates the carbonyl of your reaction partner (e.g., crotonaldehyde diethyl acetal or ethyl acetoacetate), making it more electrophilic. However, excess acid can protonate the aminopyridine, deactivating it. Start with catalytic amounts (5-10 mol%).

    • Base Catalysis (e.g., KOH, Piperidine): Promotes the formation of the enolate from the methylene component. This is crucial for driving the initial aldol-type condensation.

    • A greener approach using water as the solvent has been reported to give high yields, suggesting the reaction conditions can be significantly optimized.[4]

  • Temperature and Reaction Time: These reactions often require elevated temperatures (80-150 °C) to drive the condensation and subsequent cyclization/dehydration. Monitor the reaction by TLC or LC-MS to avoid thermal decomposition from prolonged heating. An incomplete reaction will show residual starting materials, while a degraded reaction will show multiple new, often colored, spots.

  • Water Removal: The final cyclization step eliminates water. On a larger scale, inefficient water removal can stall the reaction or lead to hydrolysis of intermediates. Using a Dean-Stark trap with a solvent like toluene or xylene is highly effective for driving the equilibrium towards the product.

Question: I am observing a significant, hard-to-remove impurity in my 2-methyl-1,8-naphthyridine product. What could it be?

Answer: A common byproduct is the formation of a symmetrical dimer or self-condensation product from your methylene partner (e.g., from ethyl acetoacetate). Another possibility, if using an α,β-unsaturated aldehyde/ketone, is polymerization.

  • Causality: This often happens if the rate of self-condensation is competitive with the rate of reaction with the aminopyridine. This can be exacerbated by high catalyst loading or "hot spots" in the reactor on a larger scale.

  • Mitigation Strategy: Try a slow addition of the methylene component or the catalyst to the heated solution of 2-amino-7-methylpyridine. This keeps the concentration of the self-condensing species low at any given time, favoring the desired cross-condensation.

Part 2.2: Regioselective Bromination

Question: My bromination of 2-methyl-1,8-naphthyridine is not selective and I'm getting a mixture of products. How do I exclusively target the C3 position?

Answer: Achieving high regioselectivity is a classic challenge in heteroaromatic chemistry. The electronic nature of the 1,8-naphthyridine ring dictates its reactivity. The C3 position is electronically activated for electrophilic substitution. However, forcing conditions can lead to substitution at other positions or side reactions.

  • Choice of Brominating Agent: This is the most critical factor.

    • N-Bromosuccinimide (NBS): This is often the reagent of choice. It provides a low, steady concentration of electrophilic bromine, which enhances selectivity. It is also safer to handle on a large scale than liquid bromine.

    • Bromine (Br₂): Can be used but is less selective and more hazardous. It can lead to over-bromination (dibromo products) if stoichiometry is not precisely controlled. It often requires a non-polar solvent like CCl₄ or CHCl₃.

  • Solvent Effects: The solvent can dramatically influence the reaction outcome.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Often used with NBS. They can help to solubilize the starting material and reagents.

    • Acids (e.g., Acetic Acid, H₂SO₄): Using a strong acid as a solvent or co-solvent can protonate the ring nitrogens. This deactivates the ring towards further electrophilic attack, which can surprisingly increase selectivity for the desired mono-brominated product by preventing over-bromination.

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and allow the reaction to slowly warm to room temperature. This minimizes energy input and disfavors the higher activation energy pathways leading to undesired isomers.

Table 1: Comparison of Common Brominating Agents

ReagentTypical ConditionsSelectivity for C3Scale-up & Safety Considerations
N-Bromosuccinimide (NBS) Acetonitrile or DMF, 0 °C to RTHighSolid, easier to handle. Exothermic reaction requires controlled addition. Light sensitive.
Bromine (Br₂) Acetic Acid or CHCl₃, RTModerate to GoodHighly corrosive and toxic liquid. Precise stoichiometry is critical to avoid over-bromination.
Pyridinium Tribromide Acetic Acid, RTGoodSolid, safer alternative to Br₂. Releases bromine in a controlled manner.

Question: The bromination reaction is turning black and my starting material is decomposing. What is causing this?

Answer: This strongly suggests oxidation. The 1,8-naphthyridine ring system can be sensitive to oxidative conditions, especially under harsh brominating protocols.

  • Causality: Excess bromine or NBS, especially in the presence of light or radical initiators (sometimes present in unpurified NBS), can lead to radical pathways and decomposition. The "black tar" is indicative of complex polymerization and degradation products.

  • Troubleshooting Decision Tree:

G start Reaction turns black/ Decomposition observed q1 Was the reaction run under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the NBS recrystallized? a1_yes->q2 sol1 Action: Re-run under N₂ or Argon. Oxygen can promote oxidative side reactions. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was reagent added slowly at low temp? a2_yes->q3 sol2 Action: Recrystallize NBS from water to remove radical initiators (e.g., succinimide). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Consider alternative: Use Pyridinium Tribromide for a milder reaction. a3_yes->sol4 sol3 Action: Control exotherm. Add NBS portion-wise at 0 °C or below. a3_no->sol3

Caption: Troubleshooting decomposition during bromination.

Part 2.3: Scale-up and Purification

Question: I successfully made the compound on a 1g scale, but when I scaled up to 100g, the work-up was problematic and purification by column chromatography is not feasible. What should I do?

Answer: This is a classic process chemistry challenge. The key is to develop a scalable purification method, which almost always means crystallization.

  • Work-up Optimization:

    • After the reaction, quench cautiously with a reducing agent like sodium thiosulfate or sodium bisulfite solution to destroy any excess bromine/NBS.

    • Basify the solution carefully with an aqueous base (e.g., NaHCO₃, Na₂CO₃) to a pH of 8-9. The freebase product should precipitate or be extractable into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Perform a solvent swap if necessary. If your reaction was in a high-boiling solvent like DMF, extract the product into a lower-boiling solvent to facilitate concentration.

  • Developing a Crystallization Protocol:

    • Solvent Screening: The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Test small batches in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane).

    • Anti-Solvent Crystallization: A powerful technique. Dissolve your crude product in a minimum amount of a good solvent (e.g., DCM or THF). Then, slowly add an "anti-solvent" in which the product is insoluble (e.g., heptane, hexanes, or water) until turbidity persists. Allow this to cool slowly.

    • pH Control: Since the product has a basic nitrogen, its solubility is pH-dependent. Sometimes, crystallization can be induced by carefully adjusting the pH of a solution.

    • Seed Crystals: Always save a small amount of your purest material to use as seed crystals on subsequent batches. This can dramatically improve crystallization efficiency and crystal quality.

Table 2: Recommended Solvents for Crystallization Screening

Solvent ClassExamplesRationale
Alcohols Isopropanol, EthanolGood for moderately polar compounds. Often provide good crystal form.
Esters Ethyl AcetateGood balance of polarity. Can often be paired with heptane.
Aromatics TolueneGood for dissolving less polar compounds at heat.
Ethers MTBE, 2-MeTHFLess polar than esters, good for pairing with alkanes.
Alkanes Heptane, HexanesOften used as the anti-solvent to induce precipitation.

Section 3: Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and scale.

Protocol 3.1: Synthesis of 2-Methyl-1,8-naphthyridine (via Friedländer Annulation)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-7-methylpyridine (1.0 eq).

  • Add toluene (approx. 10 mL per gram of aminopyridine) and potassium hydroxide (KOH, 1.2 eq).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Slowly add crotonaldehyde (1.5 eq) dropwise over 1 hour via an addition funnel. An exotherm may be observed.

  • After the addition is complete, increase the temperature to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor reaction completion by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Cool the reaction to room temperature. Carefully add water and extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-methyl-1,8-naphthyridine as a solid.

Protocol 3.2: Synthesis of 3-Bromo-2-methyl-1,8-naphthyridine
  • Dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in acetonitrile (15 mL per gram) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for the disappearance of starting material by LC-MS or TLC.

  • Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Add saturated sodium bicarbonate solution to adjust the pH to ~8.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude solid can be purified by recrystallization from isopropanol to yield 3-Bromo-2-methyl-1,8-naphthyridine as a crystalline solid.

Section 4: References

  • Synthesis and Biological Activity of Esters of 2-Methyl-1,8-naphthyridine-3-carbamic Acid. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Abu-Melha, H. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930. Available from: [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. doi:10.1002/ardp.201500237. Available from: [Link]

  • Male, L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(19), 4490-4497. doi:10.1039/C8GC02082A. Available from: [Link]

  • Jiang, S., et al. (2019). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 17(31), 7416-7424. doi:10.1039/C9OB01490J. Available from: [Link]

  • Li, Y., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 5(1), 449-456. doi:10.1021/acsomega.9b03213. Available from: [Link]

Sources

Optimization

Impact of solvent and base on the efficiency of 3-Bromo-2-methyl-1,8-naphthyridine reactions

Welcome to the technical support center for chemists working with 3-Bromo-2-methyl-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 3-Bromo-2-methyl-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you to overcome common challenges and enhance the efficiency of your cross-coupling reactions by understanding the critical interplay of solvents and bases.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 3-Bromo-2-methyl-1,8-naphthyridine, offering explanations and actionable solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 3-Bromo-2-methyl-1,8-naphthyridine and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I fix this?

Answer:

Low conversion in Suzuki-Miyaura reactions involving heteroaromatic halides like 3-Bromo-2-methyl-1,8-naphthyridine often stems from a few key factors:

  • Inadequate Catalyst Activation or Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, potentially hindering its catalytic activity.[1] Additionally, impurities in reagents or solvents can poison the catalyst.[2][3]

  • Poor Solubility: One or more of your reaction components (the naphthyridine starting material, the boronic acid, or the base) may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[4]

  • Incorrect Base Selection: The choice of base is crucial. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong could lead to unwanted side reactions.[5] The pKa of the base is a critical parameter to consider.[6]

  • Presence of Water (or Lack Thereof): While anhydrous conditions are often emphasized, trace amounts of water can be beneficial, and sometimes even necessary, for efficient transmetalation, especially when using inorganic bases like K₃PO₄.[7][8]

Troubleshooting Steps:

  • Solvent System Optimization:

    • If using a nonpolar solvent like toluene, consider adding a co-solvent to improve solubility. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is often effective for Suzuki couplings.[9][10]

    • Polar aprotic solvents like DMF or acetonitrile can also be effective, but be aware that they can sometimes influence the selectivity of the reaction.[7][11] Solvents are known to strongly influence the outcome of palladium-catalyzed cross-coupling reactions by playing a role in activating precatalysts, stabilizing reagents and catalysts, and modulating reactivity.[7]

  • Base Screening:

    • If you are using a weak base like K₂CO₃ with limited success, consider switching to a moderately stronger base such as K₃PO₄ or Cs₂CO₃.[6]

    • For more challenging couplings, a strong base like NaOt-Bu might be necessary, but use with caution as it can promote side reactions.[12][13]

  • Ligand Choice:

    • The choice of phosphine ligand is critical. For electron-rich heteroaryl bromides, bulky, electron-rich ligands like SPhos or XPhos can accelerate the oxidative addition step.

  • Reaction Setup and Purity:

    • Ensure all reagents and solvents are of high purity. Traces of contaminants can poison the palladium catalyst.[2][3]

    • Properly degas your reaction mixture to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[14]

Issue 2: Decomposition of Starting Material in Buchwald-Hartwig Amination

Question: When I try to perform a Buchwald-Hartwig amination on 3-Bromo-2-methyl-1,8-naphthyridine, I see significant decomposition of my starting material and very little of the desired product. Why is this happening?

Answer:

The 1,8-naphthyridine ring system can be sensitive to strong bases, which are commonly employed in Buchwald-Hartwig aminations.[12][13] The use of a strong base like sodium tert-butoxide (NaOt-Bu) can lead to deprotonation of the naphthyridine ring, followed by decomposition pathways.[15]

Troubleshooting Steps:

  • Select a Milder Base:

    • Replace strong alkoxide bases with weaker inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points as they are generally well-tolerated by a wider range of functional groups.[6]

    • Bases with intermediate strength, such as sodium phenoxide (NaOPh) or sodium trimethylsilanolate (NaOTMS), can also be effective in preventing heteroarene decomposition while still promoting the amination reaction.[15]

  • Solvent Choice Matters:

    • Aprotic polar solvents like 1,4-dioxane or toluene are standard for Buchwald-Hartwig reactions.[12] Ensure your starting materials are soluble.

  • Ligand Optimization:

    • Bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Temperature Control:

    • Running the reaction at a lower temperature may help to suppress decomposition pathways. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for cross-coupling reactions with 3-Bromo-2-methyl-1,8-naphthyridine?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction type and coupling partners. However, a good starting point for many reactions is a mixture of 1,4-dioxane and water . This combination often provides a good balance of solubility for both the organic substrates and inorganic bases.[9] For Suzuki reactions, an ethanol/water mixture has also been shown to be effective.[16] It is crucial to screen a few solvent systems to find the best conditions for your specific transformation.[17]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the pKa of the nucleophile and the sensitivity of your substrate.

  • For Suzuki-Miyaura reactions:

    • Weak bases (e.g., K₂CO₃, Na₂CO₃): Often sufficient and a good first choice.[16]

    • Moderate bases (e.g., K₃PO₄, Cs₂CO₃): Generally more effective, especially for less reactive systems.[9]

  • For Buchwald-Hartwig aminations:

    • Strong bases (e.g., NaOt-Bu, LHMDS): Often required for less nucleophilic amines, but can cause substrate decomposition.[12][13]

    • Weaker bases (e.g., K₃PO₄, Cs₂CO₃): A better choice when dealing with base-sensitive substrates like 3-Bromo-2-methyl-1,8-naphthyridine.[6]

Q3: My reaction is very slow. Can I just increase the temperature?

A3: While increasing the temperature can increase the reaction rate, it can also promote side reactions and decomposition. Before increasing the temperature, ensure that you have optimized other parameters such as the solvent, base, and ligand. If the reaction is still slow, a modest increase in temperature (e.g., from 80 °C to 100 °C) can be beneficial. Always monitor the reaction for the appearance of byproducts.

Q4: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. What causes this?

A4: Homocoupling of boronic acids is often a result of the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[14] To minimize homocoupling, it is essential to thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[18]

Q5: What is the role of the methyl group at the 2-position of the 1,8-naphthyridine ring?

A5: The methyl group at the 2-position can have a steric and electronic influence on the reactivity of the 3-bromo position. It can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly increase the electron density of the ring system. This increased electron density can make oxidative addition more challenging.[8]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Solvent 1,4-Dioxane / H₂O (4:1)Good solubility for a wide range of substrates and bases.[9]
Base K₃PO₄ (2.0 equiv.)Moderately strong base, effective for many systems.[9]
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (2-5 mol%)Pd(PPh₃)₄ is a reliable choice; Pd(OAc)₂/SPhos is often more active for challenging substrates.
Temperature 80-100 °CBalances reaction rate with minimizing decomposition.
Table 2: Base Selection Guide for Buchwald-Hartwig Amination
BasepKaHAdvantagesDisadvantages
NaOt-Bu ~19High reaction rates, low catalyst loadings.Incompatible with many functional groups, can cause substrate decomposition.
LHMDS ~26Tolerates protic functional groups.Air-sensitive solid.[12]
K₃PO₄ ~12.3Good for base-sensitive substrates.Slower reaction rates than strong bases.[9]
Cs₂CO₃ ~10.3Good solubility, mild conditions.May require higher temperatures or longer reaction times.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add 3-Bromo-2-methyl-1,8-naphthyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add 3-Bromo-2-methyl-1,8-naphthyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add the amine (1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Base Pd(II)_Aryl_Complex Ar-Pd(II)(Ar')L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR2 Base Pd(II)_Amido_Complex Ar-Pd(II)(NR2)L Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 131(47), 17233–17237. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Li, J., et al. (2014). Efficient synthesis of functionalized benzo[b][7][17]naphthyridine derivatives via three-component reaction catalyzed by L-proline. Molecules, 19(9), 13834-13845. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405. [Link]

  • Patil, S. A., et al. (2016). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1156–1184. [Link]

  • Ohmura, T., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Angewandte Chemie International Edition, 60(38), 20857-20862. [Link]

  • ARODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions. ResearchGate. [Link]

  • Fairlamb, I. J. S. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Barrios-Landeros, F. (2014). Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Vantourout, J. C., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Angewandte Chemie International Edition, 55(28), 8059-8063. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions. [a]. ResearchGate. [Link]

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • ResearchGate. (2025). Modified (NHC)Pd(allyl)Cl (NHC = N -Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • ResearchGate. (2013). The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • ResearchGate. (2021). Optimization of the reaction conditions a. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Houk, K. N., & Schoenebeck, F. (2018). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Journal of the American Chemical Society, 140(46), 15783–15791. [Link]

  • Asiri, A. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Suzuki Coupling Reactivity: 3-Bromo-2-methyl-1,8-naphthyridine vs. 2-bromo-3-methylpyridine

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds, particularly in the synthesis of biaryl a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals. The choice of coupling partners is critical, and understanding their relative reactivity is paramount for reaction optimization and the efficient synthesis of target molecules. This guide provides an in-depth comparison of the Suzuki coupling reactivity of two heteroaromatic building blocks: 3-bromo-2-methyl-1,8-naphthyridine and 2-bromo-3-methylpyridine.

At a Glance: Key Differences in Reactivity

While both 3-bromo-2-methyl-1,8-naphthyridine and 2-bromo-3-methylpyridine are valuable substrates in Suzuki couplings, their reactivity profiles are distinct due to underlying electronic and steric differences. The presence of the second nitrogen atom in the 1,8-naphthyridine ring system, as well as the relative positions of the bromine and methyl substituents, significantly influences the ease of oxidative addition and the overall efficiency of the catalytic cycle.

Feature3-Bromo-2-methyl-1,8-naphthyridine2-bromo-3-methylpyridine
Electronic Character More electron-deficient due to the second nitrogen atom.Moderately electron-deficient.
Steric Hindrance The methyl group at the 2-position presents steric hindrance to the adjacent bromine at the 3-position.The methyl group at the 3-position provides some steric shielding to the bromine at the 2-position.
Susceptibility to Side Reactions Potentially higher susceptibility to catalyst inhibition or side reactions due to the bidentate nature of the naphthyridine ring.Generally robust, with common side reactions being debromination and homocoupling.
Typical Reaction Conditions Often requires more specialized ligands and potentially higher catalyst loading or temperatures to achieve high yields.Can often be coupled effectively with standard palladium catalysts and ligands under relatively mild conditions.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is depicted below. The efficiency of this cycle can be influenced by the nature of the substrates, catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Ar-R' Reductive_Elimination->Pd(0)L2

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Comparative Reactivity Analysis

Electronic Effects

The 1,8-naphthyridine ring system is inherently more electron-deficient than the pyridine ring due to the presence of two nitrogen atoms. This increased electron deficiency can have a dual effect on the Suzuki coupling of 3-bromo-2-methyl-1,8-naphthyridine. On one hand, the electron-withdrawing nature of the ring can facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-determining step. However, the nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle species.

In contrast, 2-bromo-3-methylpyridine is a less electron-deficient system. While still an electron-withdrawing heterocycle, the single nitrogen atom has a less pronounced effect compared to the naphthyridine. This generally leads to a more predictable and straightforward reactivity profile in Suzuki couplings.

Steric Effects

Steric hindrance plays a crucial role in the reactivity of both substrates. In 3-bromo-2-methyl-1,8-naphthyridine, the methyl group at the 2-position is adjacent to the bromine at the 3-position. This ortho-relationship creates significant steric bulk around the reaction center, which can hinder the approach of the bulky palladium catalyst for oxidative addition.

For 2-bromo-3-methylpyridine, the methyl group is also ortho to the bromine. This arrangement similarly introduces steric hindrance that can influence the reaction rate. However, the overall steric environment of the pyridine ring is less congested than that of the fused naphthyridine system.

Experimental Data and Protocols

The following sections provide representative experimental data for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine. At present, there is a lack of published data for the direct Suzuki coupling of 3-bromo-2-methyl-1,8-naphthyridine. However, we can infer its likely reactivity and required conditions from related transformations on the 1,8-naphthyridine core.

Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine

The Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine has been shown to proceed with good to excellent yields using a variety of palladium catalysts and ligands. The choice of reaction conditions can be tailored based on the electronic and steric properties of the boronic acid coupling partner.[1]

Table 1: Representative Conditions for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine [1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine [1]

  • To a reaction vessel, add 3-bromo-2-methylpyridine (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst and ligand (if applicable).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite or silica gel, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3-aryl-2-methylpyridine.

Inferred Reactivity and Approach for 3-Bromo-2-methyl-1,8-naphthyridine

Given the absence of direct experimental data for the Suzuki coupling of 3-bromo-2-methyl-1,8-naphthyridine, we can extrapolate from related systems. The synthesis of other substituted 1,8-naphthyridines via Suzuki coupling has been reported, often requiring robust catalytic systems to overcome the challenges posed by the electron-deficient and potentially coordinating nature of the naphthyridine ring. For instance, the Suzuki coupling of triflates derived from 1,8-naphthyridin-2-amines has been successfully achieved.

For the successful coupling of 3-bromo-2-methyl-1,8-naphthyridine, one would anticipate the need for:

  • A strong electron-donating and sterically hindered phosphine ligand: Ligands such as SPhos, XPhos, or RuPhos are often effective in promoting the oxidative addition of challenging substrates and facilitating the reductive elimination step.

  • A robust palladium precatalyst: Precatalysts like Pd₂(dba)₃ or palladium(II) acetate are commonly used in conjunction with the aforementioned ligands.

  • An appropriate base and solvent system: A moderately strong base such as K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent like 1,4-dioxane, often with the addition of water, is a good starting point.

  • Elevated temperatures: Due to the steric hindrance from the 2-methyl group, heating the reaction mixture is likely necessary to achieve a reasonable reaction rate.

Causality Behind Experimental Choices and Troubleshooting

  • Ligand Selection: The choice of ligand is critical. For sterically hindered substrates like 3-bromo-2-methyl-1,8-naphthyridine, bulky biarylphosphine ligands are often necessary to promote the formation of the active monoligated palladium(0) species and to facilitate the otherwise slow reductive elimination step.

  • Base: The base plays a crucial role in the transmetalation step. The choice of base can influence the reaction rate and the extent of side reactions. For nitrogen-containing heterocycles, a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred to avoid unwanted side reactions.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. A mixture of an organic solvent and water is often beneficial, as water can aid in the dissolution of the base and facilitate the transmetalation step.

  • Troubleshooting Low Yields: If low yields are observed, particularly with the naphthyridine substrate, consider screening different palladium catalysts and ligands. Increasing the catalyst loading or the reaction temperature may also be beneficial. Additionally, ensuring rigorous degassing of the reaction mixture is crucial to prevent catalyst deactivation.

Conclusion

In the comparative analysis of Suzuki coupling reactivity, 2-bromo-3-methylpyridine emerges as a more straightforward and generally more reactive substrate than 3-bromo-2-methyl-1,8-naphthyridine. The latter presents a more challenging coupling partner due to a combination of increased electron deficiency, which can lead to catalyst inhibition, and significant steric hindrance from the adjacent methyl group.

While established protocols with high yields are readily available for 2-bromo-3-methylpyridine, the successful Suzuki coupling of 3-bromo-2-methyl-1,8-naphthyridine will likely necessitate careful optimization of the catalytic system, employing sterically demanding and electron-rich ligands to overcome the inherent challenges of this substrate. Further experimental investigation into the reactivity of 3-bromo-2-methyl-1,8-naphthyridine is warranted to fully unlock its potential as a building block in medicinal chemistry and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Ikram, M.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22(2), 225. [Link]

Sources

Comparative

A Comparative Guide to Palladium Catalysts for 3-Bromo-2-methyl-1,8-naphthyridine Coupling Reactions

The 1,8-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The functionalization of this heterocyclic system is the...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The functionalization of this heterocyclic system is therefore of significant interest to researchers in drug discovery and development. 3-Bromo-2-methyl-1,8-naphthyridine is a key building block that allows for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is critical for the success of these transformations, influencing reaction efficiency, yield, and substrate scope.

This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of 3-Bromo-2-methyl-1,8-naphthyridine. The insights provided are grounded in established organometallic principles and supported by experimental data from analogous systems.

The Strategic Importance of Catalyst Selection

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis.[1][2] The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1] The efficiency of each step is highly dependent on the nature of the palladium precursor and the associated ligands. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and [Pd(dppf)Cl₂].[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, coupling an organoboron reagent with an organic halide. For a substrate like 3-bromo-2-methyl-1,8-naphthyridine, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.

Catalyst Performance Comparison

While direct comparative data for 3-bromo-2-methyl-1,8-naphthyridine is not extensively available, we can extrapolate from studies on structurally similar heteroaryl bromides, such as 3-bromo-2-methylpyridine.[5]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Considerations
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90~85A versatile, general-purpose catalyst. May require higher temperatures for less reactive substrates.
Pd(OAc)₂SPhosK₃PO₄Toluene100~92SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.
Pd₂(dba)₃XPhosCs₂CO₃THF80~88XPhos is another effective biaryl phosphine ligand, often used for challenging couplings.

Data adapted from analogous reactions with 3-bromo-2-methylpyridine.[5]

Mechanistic Rationale

The choice of ligand is paramount in Suzuki-Miyaura couplings. Bulky, electron-rich phosphine ligands like SPhos and XPhos stabilize the palladium center and facilitate the oxidative addition of the aryl bromide.[6] The base plays a crucial role in activating the organoboron species to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium complex.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3-bromo-2-methyl-1,8-naphthyridine, boronic acid, and base in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add palladium catalyst and ligand B->C D Add degassed solvent C->D E Heat reaction mixture with vigorous stirring D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with organic solvent and wash with water/brine G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 3-bromo-2-methyl-1,8-naphthyridine.

Heck Reaction: Olefin Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes, enabling the synthesis of substituted olefins from 3-bromo-2-methyl-1,8-naphthyridine.

Catalyst Performance Comparison

The choice of catalyst and reaction conditions in the Heck reaction can significantly influence the regioselectivity and stereoselectivity of the product.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Considerations
Pd(OAc)₂PPh₃Et₃NDMF100~80-90A classic and widely used catalyst system for Heck reactions.
PdCl₂(PPh₃)₂-NaOAcNMP120~75-85Stable and easy to handle, but may require higher temperatures.
"Ligandless" Pd(OAc)₂-K₂CO₃DMA110VariableCan be effective for activated substrates, but may lead to palladium black formation.

Data based on general Heck reaction protocols.[7]

Mechanistic Considerations

The Heck reaction proceeds via a neutral pathway involving the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the olefin into the Pd-C bond, and subsequent β-hydride elimination to release the product.[7] The base is required to regenerate the Pd(0) catalyst from the resulting Pd(II)-hydride species.

Catalytic Cycle: The Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition olefin_complex Olefin Complex pd2_complex->olefin_complex Olefin migratory_insertion Migratory Insertion h_pd_x H-Pd(II)L₂-Br olefin_complex->h_pd_x beta_hydride_elimination β-Hydride Elimination product Product h_pd_x->pd0 Base h_pd_x->product base_regeneration Base

Caption: A simplified catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide variety of nitrogen-containing nucleophiles.[8][9] This reaction is particularly valuable for the synthesis of novel pharmaceutical candidates based on the 1,8-naphthyridine core.

Catalyst Performance Comparison

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Considerations
Pd₂(dba)₃BINAPNaOt-BuToluene100~80-95BINAP is a classic ligand for C-N coupling, effective for a range of amines.
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110~85-98Xantphos has a large bite angle, which can be beneficial for reductive elimination.
Pd G3 PrecatalystBrettPhosK₃PO₄t-AmylOH100>90Precatalysts offer improved stability and ease of use, often with high activity. BrettPhos is particularly effective for primary amines.

Data based on general Buchwald-Hartwig amination protocols.[8][10]

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex.[8] The final, often rate-limiting, step is the reductive elimination of the C-N bond to yield the arylamine product and regenerate the Pd(0) catalyst. The bulky ligands are crucial for promoting this final step.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine 3-bromo-2-methyl-1,8-naphthyridine, the desired amine, a strong base (e.g., NaOt-Bu or K₃PO₄), the palladium precatalyst, and the appropriate ligand in a vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or t-amyl alcohol) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Conclusion

The choice of palladium catalyst is a critical parameter in the successful functionalization of 3-bromo-2-methyl-1,8-naphthyridine. For Suzuki-Miyaura couplings, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos offer high efficiency. The classic Pd(OAc)₂/PPh₃ system remains a reliable choice for Heck reactions. For the crucial C-N bond formation via Buchwald-Hartwig amination, the use of specialized ligands like BINAP, Xantphos, or advanced precatalyst systems is often necessary to achieve high yields. The experimental data and mechanistic insights provided in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors with this important heterocyclic building block.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Heck Reaction. Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Mechanistic Insights into Cross Coupling Reactions. Macmillan Group.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • The Suzuki Reaction. Chem 115 Myers.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1,8-naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a methyl group at the 2-position creates a unique chemica...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a methyl group at the 2-position creates a unique chemical space, offering a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-1,8-naphthyridine derivatives, focusing on their anticancer and antibacterial potential. We will also explore their emerging roles as antiviral and kinase inhibitors, supported by experimental data and detailed methodologies to assist researchers in this exciting field.

The 2-Methyl-1,8-naphthyridine Core: A Building Block for Bioactivity

The 1,8-naphthyridine core, a fusion of two pyridine rings, provides a rigid, planar structure capable of engaging in various biological interactions, including intercalation with DNA and binding to enzyme active sites.[1] The addition of a methyl group at the C2 position can influence the molecule's electronic properties, steric profile, and metabolic stability, thereby modulating its biological activity. This guide will dissect how modifications at other positions of the 2-methyl-1,8-naphthyridine scaffold impact its therapeutic potential.

Anticancer Activity: Targeting Cancer Cells with Precision

Recent studies have highlighted the potential of 2-methyl-1,8-naphthyridine derivatives as potent anticancer agents. A notable study investigated a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C3 position for their cytotoxic activity against the MCF7 human breast cancer cell line.[2]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxicity of various 2-phenyl-7-methyl-1,8-naphthyridine derivatives, providing a clear comparison of their potency.

Compound IDC3-SubstituentIC50 (µM) against MCF7 Cells[2]
3f Pyrazole6.53
6f Pyrimidine7.88
8c Pyridine7.89
10b Substituted Pyridine7.79
10c Substituted Pyridine1.47
8d Substituted Pyridine1.62
4d Substituted Pyrazole1.68
10f Substituted Pyridine2.30
8b Substituted Pyridine3.19
Staurosporine (Reference Drug)4.51
Structure-Activity Relationship (SAR) Insights

The data reveals crucial SAR trends for the anticancer activity of this class of compounds:

  • Importance of C3-Substitution: The nature of the heterocyclic substituent at the C3 position dramatically influences the cytotoxic activity.

  • Superiority of Substituted Pyridines: Derivatives bearing substituted pyridine rings at the C3 position, such as 10c and 8d , exhibited significantly higher potency than the reference drug, staurosporine.[2]

  • Impact of Substitution Pattern: The specific substitution pattern on the C3-heterocycle is a key determinant of activity. For instance, the subtle differences between compounds 10b and 10c lead to a greater than five-fold difference in their IC50 values.[2]

Proposed Mechanism of Action: Topoisomerase II Inhibition

While the exact mechanism for this specific series is under investigation, many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an essential enzyme in DNA replication and repair.[1] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Topoisomerase_II_Inhibition Proposed Anticancer Mechanism of 2-Methyl-1,8-naphthyridine Derivatives Compound 2-Methyl-1,8-naphthyridine Derivative Topoisomerase_II Topoisomerase II Compound->Topoisomerase_II Binds to DNA_Cleavage_Complex Stabilized DNA Cleavage Complex Topoisomerase_II->DNA_Cleavage_Complex Induces DNA DNA DNA->DNA_Cleavage_Complex DNA_Damage DNA Double-Strand Breaks DNA_Cleavage_Complex->DNA_Damage Generates DNA_Replication_Fork Advancing DNA Replication Fork DNA_Replication_Fork->DNA_Cleavage_Complex Collides with Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Synthesis_Workflow General Synthetic Pathway for 2,7-Disubstituted-1,8-naphthyridines Start 2-Amino-6-methylpyridine Intermediate1 Chalcone Derivative Start->Intermediate1 Claisen-Schmidt Condensation Intermediate2 2-Phenyl-7-methyl-1,8- naphthyridine Precursor Intermediate1->Intermediate2 Friedländer Annulation Final_Product C3-Substituted-2-phenyl-7- methyl-1,8-naphthyridine Intermediate2->Final_Product Further Functionalization (e.g., Suzuki Coupling)

Caption: Synthetic workflow for 2,7-disubstituted-1,8-naphthyridines.

Step-by-Step Protocol:

  • Synthesis of the Chalcone Intermediate:

    • To a solution of an appropriate acetophenone derivative in ethanol, add an aqueous solution of sodium hydroxide.

    • Cool the mixture in an ice bath and add the desired aromatic aldehyde dropwise with constant stirring.

    • Allow the reaction to proceed at room temperature for 24 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

    • Collect the precipitated chalcone by filtration, wash with water, and recrystallize from ethanol.

  • Synthesis of the 2-Phenyl-7-methyl-1,8-naphthyridine Precursor (Friedländer Annulation):

    • A mixture of 2-amino-6-methylpyridine and the synthesized chalcone derivative in ethanol is refluxed in the presence of a catalytic amount of a base (e.g., piperidine or potassium hydroxide) for 8-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and purify by column chromatography or recrystallization.

  • Introduction of C3-Substituents:

    • The precursor can be further functionalized at the C3 position. For example, if the precursor contains a halogen at C3, various heterocyclic moieties can be introduced via Suzuki or other cross-coupling reactions.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • MCF7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • 2-Methyl-1,8-naphthyridine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed MCF7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-methyl-1,8-naphthyridine derivatives in complete DMEM.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The 2-methyl-1,8-naphthyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies, particularly in the realm of anticancer agents, have revealed key structural determinants for potent activity. The ease of synthesis and the potential for diverse functionalization make this an attractive core for further exploration.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways affected by the most potent anticancer derivatives.

  • Conducting comprehensive SAR studies on 2-methyl-1,8-naphthyridine derivatives to optimize their antibacterial, antiviral, and kinase inhibitory activities.

  • Investigating the in vivo efficacy and pharmacokinetic properties of lead compounds to translate the promising in vitro results into potential clinical candidates.

This guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of 2-methyl-1,8-naphthyridine derivatives to address unmet medical needs.

References

  • Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178.
  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.
  • Gencer, H. K., Ceylan, S., Acar, Ç., Karaca, H., & Ertan, R. (2017). New 1, 4-dihydro [2][3]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & medicinal chemistry letters, 27(5), 1155-1160.

  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Lee, C. Y., Lee, J. Y., & Park, S. J. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer research, 33(12), 5347-5354.

Sources

Comparative

A Comparative Analysis of the Biological Activity of 3-Bromo-2-methyl-1,8-naphthyridine and Other Bromo-heterocycles: A Guide for Researchers

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. Heterocyclic compounds, particularly those containing nitrogen and bromine,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. Heterocyclic compounds, particularly those containing nitrogen and bromine, have emerged as privileged scaffolds in drug discovery due to their diverse biological activities. This guide provides a comparative analysis of the biological activity of 3-Bromo-2-methyl-1,8-naphthyridine and other bromo-heterocycles, offering insights into their potential as anticancer and antimicrobial agents. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate this promising class of compounds.

The Significance of the 1,8-Naphthyridine Scaffold and Bromine Substitution

The 1,8-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in pharmaceutical research. Its rigid, planar structure and the presence of two nitrogen atoms provide multiple points for functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties. Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects[1][2][3][4].

The introduction of a bromine atom to a heterocyclic scaffold can profoundly influence its biological activity. Bromine, being a halogen, can alter the electronic and lipophilic properties of a molecule. This can lead to enhanced binding affinity to biological targets, improved membrane permeability, and altered metabolic stability. In many instances, bromination has been shown to potentiate the therapeutic effects of heterocyclic compounds[4][5].

This guide will focus on the comparative biological activities of 3-Bromo-2-methyl-1,8-naphthyridine and other prominent bromo-heterocycles such as bromo-quinolines and bromo-indoles, with a primary focus on their anticancer and antimicrobial properties.

Comparative Anticancer Activity

The development of novel anticancer agents is a critical area of research. Both 1,8-naphthyridine and quinoline derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.

1,8-Naphthyridine Derivatives
Bromo-quinoline Derivatives

Bromo-quinolines have also emerged as a promising class of anticancer agents. Research has demonstrated that the position and number of bromine substituents on the quinoline ring significantly impact their cytotoxic potency[4][9][10]. For example, certain brominated quinoline derivatives have shown potent antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL[9]. The mechanism of action for many of these compounds is believed to involve the inhibition of topoisomerase I, a crucial enzyme in DNA replication and repair[9].

Table 1: Comparative Anticancer Activity of Bromo-heterocycles

Compound ClassSpecific Derivative/AnalogCancer Cell LineIC50 ValueReference
Bromo-1,8-naphthyridines Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47)MIAPaCa0.41 µM[6][7]
Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47)K-5620.77 µM[6][7]
1,8-naphthyridine-3-carboxamide derivative (Compound 12)HBL-1001.37 µM[8]
Bromo-quinolines 5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mL[9]
Highly Brominated Methoxyquinoline (Compound 11)C6, HeLa, HT295.45 – 9.6 µg/mL[10]

Note: The data presented for bromo-1,8-naphthyridines are for structurally related analogs of 3-Bromo-2-methyl-1,8-naphthyridine. Direct experimental data for the target compound is not currently available in the cited literature.

Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Bromo-heterocycles have shown considerable promise in this area.

1,8-Naphthyridine Derivatives

Derivatives of 1,8-naphthyridine have a long history as antimicrobial agents, with nalidixic acid being a notable example[2][11]. While direct antimicrobial data for 3-Bromo-2-methyl-1,8-naphthyridine is scarce, studies on related 3-bromo-1,8-naphthyridin-2(1H)-ones have demonstrated inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[10]. Furthermore, other 2-bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives have shown high antimicrobial efficacy[2].

Bromo-indole Derivatives

Bromo-indoles have been investigated for their antimicrobial and antibiofilm activities. Studies have shown that bromination of the indole ring can enhance its antibacterial properties. For instance, certain bromo-indole derivatives have been found to be effective against E. coli and possess the ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. The mechanism of action is thought to involve membrane permeabilization and depolarization.

Table 2: Comparative Antimicrobial Activity of Bromo-heterocycles

Compound ClassSpecific Derivative/AnalogBacterial StrainMIC/ActivityReference
Bromo-1,8-naphthyridines 3-Bromo-1,8-naphthyridin-2(1H)-one derivativesS. aureus, E. coliHigh inhibiting activity[10]
2-Bromo-thiazole-carboxamide derivatives of 1,8-naphthyridineS. aureus, E. coliHigh antimicrobial efficacy[2]
Bromo-quinolines Halogenated 8-hydroxyquinolines-General antibacterial activity[12]
Bromo-indoles Bromoindole-polyamine conjugatesGram-positive bacteriaPotent antimicrobial activity

Note: The data presented for bromo-1,8-naphthyridines are for structurally related analogs of 3-Bromo-2-methyl-1,8-naphthyridine. Direct experimental data for the target compound is not currently available in the cited literature.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of heterocyclic compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and proliferation.[13][14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-Bromo-2-methyl-1,8-naphthyridine) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[14]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compound to Cells compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan_formation 6. Incubate (2-4h) (Formazan Formation) mtt_add->formazan_formation solubilization 7. Add Solubilizing Agent formazan_formation->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][16][17][18][19]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test bacterium on an appropriate agar medium overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another suitable broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Broth_Microdilution_Workflow cluster_setup Setup cluster_procedure Procedure cluster_results Results prep_inoculum 1. Prepare Bacterial Inoculum prep_dilutions 2. Prepare Compound Dilutions in 96-well Plate inoculation 3. Inoculate Wells prep_dilutions->inoculation incubation 4. Incubate (16-20h) inoculation->incubation read_mic 5. Determine MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) Insights

The biological activity of heterocyclic compounds is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

  • Role of Bromine: As observed in various studies, the presence of a bromine atom often enhances the biological activity of heterocyclic compounds. This can be attributed to its ability to form halogen bonds, increase lipophilicity, and influence the overall electronic properties of the molecule, thereby improving its interaction with biological targets.

  • Position of Substituents: The position of the bromine atom and other substituents on the heterocyclic ring is critical. For instance, in quinoline derivatives, substitutions at different positions can lead to significant variations in anticancer and antimicrobial activities[4].

  • Nature of Substituents: The type of substituent also plays a vital role. For example, in 1,8-naphthyridine derivatives, the presence of a carboxamide group at the C-3 position has been shown to be important for anticancer activity[6][7][8]. The methyl group at the C-2 position of 3-Bromo-2-methyl-1,8-naphthyridine may also influence its activity through steric and electronic effects.

SAR_Concepts Biological_Activity Biological Activity (Anticancer/Antimicrobial) Core_Scaffold Core Heterocyclic Scaffold (e.g., 1,8-Naphthyridine) Core_Scaffold->Biological_Activity Bromine_Substituent Bromine Substituent Physicochemical_Properties Physicochemical Properties (Lipophilicity, Electronics) Bromine_Substituent->Physicochemical_Properties Other_Substituents Other Substituents (e.g., Methyl, Carboxamide) Other_Substituents->Physicochemical_Properties Target_Interaction Target Interaction (Binding Affinity) Physicochemical_Properties->Target_Interaction Target_Interaction->Biological_Activity

Caption: Key factors influencing the biological activity of bromo-heterocycles.

Conclusion

The available evidence strongly suggests that 3-Bromo-2-methyl-1,8-naphthyridine and related bromo-heterocycles represent a promising area for the development of novel anticancer and antimicrobial agents. While direct experimental data for the specific target compound is limited, the analysis of structurally similar analogs indicates a high potential for significant biological activity. The presence of the 1,8-naphthyridine scaffold, combined with the potentiating effect of bromine substitution, provides a solid foundation for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-Bromo-2-methyl-1,8-naphthyridine to ascertain its specific anticancer and antimicrobial profiles. Elucidating its mechanism of action and further exploring the structure-activity relationships of this class of compounds will be pivotal in designing next-generation therapeutic agents with improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on this exciting line of inquiry.

References

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  • Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents. (2023). Molecules.
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  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024).
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Validation

A Comparative Guide to the In Vitro Cytotoxicity of Substituted 1,8-Naphthyridine Derivatives on Cancer Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their antican...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer potential, the 1,8-naphthyridine scaffold has emerged as a privileged structure. Its rigid, planar geometry and capacity for diverse functionalization have made it a focal point for the design of potent cytotoxic agents. This guide provides a comparative analysis of the in vitro cytotoxicity of various substituted 1,8-naphthyridine derivatives against a panel of human cancer cell lines, with a particular focus on elucidating the structure-activity relationships that govern their anticancer prowess. While the specific focus of this guide is on the broader class of 1,8-naphthyridine derivatives due to the limited public data on 3-bromo-2-methyl-1,8-naphthyridine derivatives, the principles and findings discussed herein offer valuable insights for researchers in the field of medicinal chemistry and drug discovery.

Introduction to 1,8-Naphthyridines as Anticancer Agents

The 1,8-naphthyridine core, a bicyclic system containing two nitrogen atoms, has been identified as a key pharmacophore in numerous biologically active compounds.[1] Their mechanism of action in cancer is often multifaceted, involving critical cellular processes such as DNA intercalation and the inhibition of topoisomerase II, an enzyme vital for DNA replication and repair.[2][3] By stabilizing the topoisomerase II-DNA cleavage complex, these derivatives can induce DNA strand breaks, leading to cell cycle arrest and ultimately, apoptosis.[4] The continuous exploration of various substituents on the 1,8-naphthyridine ring aims to enhance this cytotoxic activity and improve selectivity towards cancer cells.

Comparative Cytotoxicity of Substituted 1,8-Naphthyridine Derivatives

The cytotoxic potential of 1,8-naphthyridine derivatives is profoundly influenced by the nature and position of their substituents. The following table summarizes the in vitro cytotoxicity (IC50 values) of a selection of substituted 1,8-naphthyridine derivatives against various human cancer cell lines, providing a snapshot of their comparative efficacy.

Derivative TypeSubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Phenyl-7-methyl-1,8-naphthyridineVarious at C3MCF-7 (Breast)1.47 - 7.89Staurosporine4.51
1,8-Naphthyridine-3-carboxamideHalogen substitutedMIAPaCa (Pancreatic)0.41--
1,8-Naphthyridine-3-carboxamideHalogen substitutedK-562 (Leukemia)0.77--
1,8-Naphthyridine-C-3'-heteroarylUnsubstitutedPA-1 (Ovarian)0.41--
1,8-Naphthyridine-C-3'-heteroarylUnsubstitutedSW620 (Colon)1.4--
1-Propargyl-1,8-naphthyridine-3-carboxamideVariousVariousHigh cytotoxicity--
1,8-Naphthyridine-3-carboxamideVariousHBL-100 (Breast)1.37--
1,8-Naphthyridine-3-carboxamideVariousKB (Oral)3.7--
1,8-Naphthyridine-3-carboxamideVariousSW-620 (Colon)3.0--
Naphthyridine DerivativesVariousHeLa (Cervical)0.7Colchicine-
Naphthyridine DerivativesVariousHL-60 (Leukemia)0.1Colchicine-
Naphthyridine DerivativesVariousPC-3 (Prostate)5.1Colchicine-

Analysis of Structure-Activity Relationships (SAR):

The data presented above highlights several key SAR trends:

  • Substitution at the C3 Position: Modifications at the C3 position of the 1,8-naphthyridine ring appear to be a critical determinant of cytotoxic activity. The introduction of various heterocyclic and carboxamide moieties at this position has yielded compounds with potent anticancer effects.[5][6][7][8]

  • Halogen Substitution: The presence of halogen atoms in the substituent groups can significantly enhance cytotoxicity, as evidenced by the low micromolar IC50 values of halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives.[6]

  • Aryl Substitution at C2: The presence of an aryl group, such as a phenyl or thienyl ring, at the C2 position is a common feature in many active 1,8-naphthyridine derivatives, suggesting its importance in target binding.[5][9]

Mechanistic Insights: Signaling Pathways of Cytotoxicity

The cytotoxic effects of 1,8-naphthyridine derivatives are primarily mediated through the induction of apoptosis. This programmed cell death is triggered by a cascade of molecular events, often initiated by DNA damage.

G cluster_0 1,8-Naphthyridine Derivative cluster_1 Cellular Events cluster_2 Cellular Outcome Compound 1,8-Naphthyridine Derivative DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Binds to DNA Topo_II_Inhibition Topoisomerase II Inhibition Compound->Topo_II_Inhibition Inhibits enzyme DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Proposed mechanism of action for 1,8-naphthyridine derivatives.

As depicted in the diagram, 1,8-naphthyridine derivatives can intercalate into the DNA double helix and inhibit the function of topoisomerase II.[2][3] This dual action leads to significant DNA damage, which in turn activates cellular signaling pathways that trigger apoptosis and cell cycle arrest, culminating in the death of the cancer cell.[4]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of in vitro cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for two commonly employed assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G cluster_0 Cell Plating & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with 1,8-Naphthyridine Derivatives (various conc.) B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 1,8-naphthyridine derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold represents a promising framework for the development of novel anticancer agents. The in vitro cytotoxic activity of these derivatives is highly dependent on the substitution pattern around the core structure, with modifications at the C2 and C3 positions being particularly influential. The primary mechanism of their anticancer action involves the induction of DNA damage, leading to apoptosis and cell cycle arrest.

While significant progress has been made, further research is warranted to fully elucidate the therapeutic potential of this class of compounds. Future studies should focus on:

  • Synthesis and evaluation of a wider range of derivatives: Specifically, the synthesis and cytotoxic screening of 3-bromo-2-methyl-1,8-naphthyridine derivatives are needed to fill the current knowledge gap.

  • In-depth mechanistic studies: Investigating the specific molecular targets and signaling pathways affected by the most potent derivatives will aid in rational drug design.

  • In vivo efficacy and toxicity studies: Promising candidates identified from in vitro screens should be advanced to preclinical animal models to assess their in vivo anticancer activity and safety profiles.

By systematically exploring the structure-activity relationships and mechanisms of action, the scientific community can continue to refine and optimize 1,8-naphthyridine derivatives, bringing them one step closer to clinical application in the fight against cancer.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). National Institutes of Health. [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (2008). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents. (2022). MDPI. [Link]

  • The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. (2021). Frontiers in Chemistry. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). Europe PMC. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2010). Europe PMC. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). PubMed. [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (2008). PubMed. [Link]

  • Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. (1999). PubMed. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). Scielo. [Link]

  • Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2020). ResearchGate. [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). National Institutes of Health. [Link]

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Comparative

A Comparative Analysis of the Antimicrobial Spectrum of 3-Bromo-2-methyl-1,8-naphthyridine Derivatives and Standard Antibiotics

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the promising candidates, 1,8-naphthyridine derivatives have garnered significant attention due t...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the promising candidates, 1,8-naphthyridine derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a detailed comparison of the antimicrobial spectrum of a specific subclass, 3-Bromo-2-methyl-1,8-naphthyridine derivatives, against a panel of standard antibiotics. Through the synthesis of experimental data, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of these compounds in the antimicrobial landscape.

The core structure of 1,8-naphthyridine is a nitrogen-containing heterocyclic scaffold that has been the foundation for various therapeutic agents.[4][5] The introduction of a bromine atom at the C3 position and a methyl group at the C2 position of the 1,8-naphthyridine ring can significantly modulate the compound's biological activity. Several studies have highlighted that bromo-substitution on the naphthyridine skeleton can enhance antibacterial efficacy.[1]

Comparative Antimicrobial Spectrum: MIC Values (μg/mL)

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following table summarizes the available MIC values for representative 3-Bromo-2-methyl-1,8-naphthyridine derivatives against common Gram-positive and Gram-negative bacteria, juxtaposed with the performance of standard antibiotics. It is important to note that the data for the naphthyridine derivatives are collated from various studies and may involve different specific substitutions on the core structure.

Microorganism3-Bromo-2-methyl-1,8-naphthyridine DerivativeCiprofloxacinPenicillinTetracycline
Gram-Positive
Staphylococcus aureus6.25 - 62.5[1][6][7]0.6[8]VariesVaries
Bacillus subtilisActive (IC50 1.7–13.2)[1]
Gram-Negative
Escherichia coli6.25 - High activity[1][6][7]0.013 - 0.08[8]VariesVaries
Klebsiella pneumoniaeNot widely reported≤1 (susceptible)[9]VariesVaries
Pseudomonas aeruginosaOften inactive[1]0.15[8]VariesVaries

Note: The MIC values for standard antibiotics can vary significantly based on the strain's resistance profile. The values presented are for susceptible strains. For the 3-Bromo-2-methyl-1,8-naphthyridine derivatives, the range reflects data from different structural analogs within this class.

Understanding the Mechanism of Action

The antibacterial activity of 1,8-naphthyridine derivatives is primarily attributed to their ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[4][10][11] These enzymes are essential for DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, these compounds effectively block the resealing of the DNA strands, leading to lethal double-strand breaks. This mechanism is analogous to that of fluoroquinolone antibiotics like ciprofloxacin.[1] The structural similarities between 1,8-naphthyridines and quinolones underpin this shared mode of action.[4]

The diagram below illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_0 Bacterial Cell Naphthyridine 3-Bromo-2-methyl-1,8-naphthyridine Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Naphthyridine->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Blocked Replication Fork DNA_Gyrase->Replication_Fork Leads to Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Results in

Caption: Inhibition of bacterial DNA gyrase by 3-Bromo-2-methyl-1,8-naphthyridine derivatives.

Experimental Protocols

The determination of the antimicrobial spectrum and MIC values relies on standardized and validated methodologies. The following protocols are fundamental to the data presented in this guide.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[12][13][14][15][16]

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the 3-Bromo-2-methyl-1,8-naphthyridine derivative or standard antibiotic is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the antimicrobial agent are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

  • Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined by visual inspection as the lowest concentration of the antimicrobial agent at which there is no visible turbidity or button of bacterial growth.

The following diagram outlines the workflow for the broth microdilution assay:

Broth_Microdilution_Workflow Start Start Prep_Antimicrobial Prepare Serial Dilutions of Antimicrobial Agent in Microtiter Plate Start->Prep_Antimicrobial Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension Prep_Antimicrobial->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining MIC using the broth microdilution method.

Discussion and Future Perspectives

The available data suggests that 3-Bromo-2-methyl-1,8-naphthyridine derivatives exhibit promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and some Gram-negative bacteria such as Escherichia coli.[6][7] The presence of the bromo substituent appears to be a key determinant of their antimicrobial potency.[1] However, their spectrum of activity against certain challenging pathogens like Pseudomonas aeruginosa appears to be limited, a characteristic they share with some earlier generation quinolones.

A noteworthy observation from some studies is the potential for 1,8-naphthyridine derivatives to act as antibiotic adjuvants.[10][11] Certain derivatives, while not potently bactericidal on their own against multi-resistant strains, have been shown to synergistically enhance the activity of fluoroquinolones.[10] This suggests a potential role for these compounds in combination therapies to combat drug-resistant infections.

Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds. Systematic modifications of the substituents on the 1,8-naphthyridine core are necessary to optimize the antimicrobial spectrum and potency. Head-to-head comparative studies using a standardized panel of clinically relevant, and resistant, bacterial and fungal strains are crucial to accurately position these derivatives in the antimicrobial arsenal. In-depth toxicological and pharmacokinetic profiling will also be essential for their progression as viable therapeutic agents.

References

  • Mohamed, N. G., et al. (2018). Synthesis, antimicrobial evaluation, and molecular docking of new 1,8-naphthyridine derivatives as potential DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4476-4487.
  • Sonyanaik, B., et al. (2021). Synthesis, characterization and in vitro antimicrobial evaluation of novel 2-bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives. Journal of Molecular Structure, 1230, 129881.
  • da Silva, A. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
  • Coutinho, H. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed, 34885981.
  • Ribeiro-Filho, J., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI, Molecules 2021, 26(23), 7400.
  • Clinical and Laboratory Standards Institute. (2023).
  • Shrestha, R., et al. (2019). Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains. Infection and Drug Resistance, 12, 3359–3367.
  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition.
  • Kumar, A., et al. (2018). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Letters in Drug Design & Discovery, 15(12), 1318-1327.
  • Savin, E., et al. (2022). Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. MDPI, Antibiotics 2022, 11(7), 943.
  • Wójcik, M., et al. (2022). The MIC value (mg/mL) of the active compounds against Gram-positive bacteria.
  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • Brilhante, R. S. N., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 289-292.
  • Maccioni, E., et al. (2007). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. PubMed, 17(12), 2365-76.
  • Firsov, A. A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852.
  • Madaan, A., et al. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Clinical and Laboratory Standards Institute. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition.
  • Ngwai, Y. B., et al. (2014). A comparative study of MIC evaluator test with the broth microdilution method for antimicrobial susceptibility testing of Enterobacter. Journal of Pharmaceutical and Allied Sciences, 11(2), 2007-2014.
  • Le, K., et al. (2023). Ciprofloxacin MICs of bacterial colonies of E. coli, K. pneumoniae...
  • Mohammadi, M., et al. (2018). Evaluation of Resistance to Ciprofloxacin and Identification of Mutations in Topoisomerase Genes in Escherichia coli and Klebsiella pneumonia Isolated from Pediatric Urinary Tract Infections. Archives of Clinical Infectious Diseases, 13(4), e63945.
  • de Aquino, T. M., et al. (2018). Chemistry and Biological Activities of 1,8-Naphthyridines.

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to the 2-Methyl-1,8-Naphthyridine Core: A Guide for Researchers

The 2-methyl-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. Its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-methyl-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The efficient and scalable synthesis of this core structure is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive, data-driven comparison of the most prominent synthetic strategies for accessing the 2-methyl-1,8-naphthyridine core: the classical Skraup and Doebner-von Miller reactions, and the highly versatile and modern Friedländer annulation.

The Friedländer Annulation: A Modern, High-Yield Approach

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group. For the synthesis of 2-methyl-1,8-naphthyridine, this typically involves the reaction of 2-aminonicotinaldehyde with acetone. Recent advancements have focused on developing green and highly efficient protocols for this transformation.

One of the most effective methods reported is the use of choline hydroxide (ChOH) as a catalyst in water, which provides an operationally simple and high-yielding route under mild conditions.[1][2] This approach avoids the use of harsh reagents and organic solvents, making it an environmentally benign option.

Detailed Experimental Protocol: Choline Hydroxide-Catalyzed Friedländer Synthesis[1][2]
  • Materials:

    • 2-Aminonicotinaldehyde

    • Acetone

    • Choline hydroxide (ChOH)

    • Water

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

    • Add 1 mL of water to the flask and begin stirring the mixture.

    • Add choline hydroxide (1 mol%) to the reaction mixture.

    • Heat the reaction mixture to 50°C with continuous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically within 6 hours), cool the mixture to room temperature.

    • Extract the product with ethyl acetate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography.

  • Yield: >95%

Causality Behind Experimental Choices:

The use of choline hydroxide is key to the high efficiency of this reaction in water. Choline hydroxide, a biocompatible ionic liquid, is thought to facilitate the reaction by forming hydrogen bonds with the reactants, thereby increasing their reactivity in the aqueous medium.[1] The reaction is carried out at a mild temperature of 50°C, which is sufficient to promote the reaction without causing degradation of the starting materials or product.

The Skraup Synthesis: A Classical but Harsher Route

The Skraup synthesis is a classic method for the synthesis of quinolines and their aza-analogs, involving the reaction of an aniline (in this case, an aminopyridine) with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid. While historically significant, the Skraup reaction is notorious for its often violent reaction conditions and low to moderate yields, especially when applied to electron-deficient aminopyridines.

A representative procedure for the synthesis of a 1,8-naphthyridine core from 2-aminopyridine using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) has been described, which is reported to minimize the formation of side products.[3]

Representative Experimental Protocol: Skraup Synthesis of 1,8-Naphthyridine
  • Materials:

    • 2-Aminopyridine

    • Glycerol

    • "Sulfo-mix" (nitrobenzenesulfonic acid and sulfuric acid)

    • Water

  • Procedure:

    • Carefully add 2-aminopyridine to a mixture of glycerol and "sulfo-mix".

    • Heat the reaction mixture to 150°C for several hours.

    • After cooling, pour the reaction mixture onto ice.

    • Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

    • Purify the product by distillation or chromatography.

  • Typical Yield: Low to moderate (e.g., 30% for the parent 1,8-naphthyridine).[3]

Challenges and Considerations:

The Skraup reaction is often difficult to control and can be hazardous due to the strongly acidic and oxidizing conditions at high temperatures. The reaction can also generate significant amounts of tarry byproducts, making purification challenging. For the synthesis of 2-methyl-1,8-naphthyridine, crotonaldehyde would be used in place of glycerol, which is generated in situ from the dehydration of glycerol. However, the yields for substituted 1,8-naphthyridines via this method are often very low (1-18%).[3]

The Doebner-von Miller Reaction: An Alternative with Regioselectivity Issues

The Doebner-von Miller reaction is another classical method for quinoline synthesis that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of 2-methyl-1,8-naphthyridine, this would involve the reaction of 2-aminopyridine with crotonaldehyde.

While this method offers a more direct route to substituted quinolines compared to the Skraup synthesis, it can suffer from a lack of regioselectivity and the formation of side products, particularly when using aminopyridines. The electron-withdrawing nature of the pyridine ring can disfavor the required electrophilic cyclization.

Representative Experimental Protocol: Doebner-von Miller Synthesis
  • Materials:

    • 2-Aminopyridine

    • Crotonaldehyde

    • Acid catalyst (e.g., hydrochloric acid or sulfuric acid)

  • Procedure:

    • Dissolve 2-aminopyridine in an acidic medium.

    • Add crotonaldehyde to the solution.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, neutralize the reaction mixture and extract the product.

    • Purify the product by chromatography.

  • Typical Yield: Generally low and variable.

Challenges and Considerations:

The Doebner-von Miller reaction often requires harsh acidic conditions and can lead to the formation of complex mixtures of products, making isolation of the desired 2-methyl-1,8-naphthyridine difficult.[4] Polymerization of the α,β-unsaturated aldehyde is a common side reaction. The electrophilic cyclization onto the electron-deficient pyridine ring is often inefficient.

Head-to-Head Comparison of Synthetic Routes

FeatureFriedländer Annulation (ChOH/H₂O)Skraup SynthesisDoebner-von Miller Reaction
Starting Materials 2-Aminonicotinaldehyde, Acetone2-Aminopyridine, Crotonaldehyde (from Glycerol)2-Aminopyridine, Crotonaldehyde
Reagents & Conditions Choline hydroxide, Water, 50°CConc. H₂SO₄, Oxidizing agent, ~150°CStrong acid (e.g., HCl, H₂SO₄), Heat
Yield Excellent (>95%)[1][2]Low to Moderate (often <30%)[3]Low and Variable
Safety & Handling Safe, mild conditions, environmentally benignHazardous, potentially violent reaction, corrosiveHazardous, strong acids, potential for side reactions
Work-up & Purification Simple extractionDifficult, requires neutralization and purification from tarsDifficult, requires neutralization and extensive purification
Scalability Readily scalableDifficult to scale safelyChallenging to scale due to side reactions
Substrate Scope Broad, tolerates various functional groupsLimitedModerate, but with potential for side reactions

Visualizing the Synthetic Pathways

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Conditions 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Reaction 2-Aminonicotinaldehyde->Reaction Acetone Acetone Acetone->Reaction ChOH Choline Hydroxide ChOH->Reaction H2O_50C H₂O, 50°C H2O_50C->Reaction Product 2-Methyl-1,8-naphthyridine Reaction->Product caption Friedländer Synthesis Pathway Skraup_Synthesis cluster_reactants Reactants cluster_conditions Conditions 2-Aminopyridine 2-Aminopyridine Reaction 2-Aminopyridine->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Oxidant Oxidizing Agent Oxidant->Reaction Heat ~150°C Heat->Reaction Product 2-Methyl-1,8-naphthyridine (low yield) Reaction->Product caption Skraup Synthesis Pathway

Caption: Skraup Synthesis Pathway for 2-Methyl-1,8-naphthyridine.

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_conditions Conditions 2-Aminopyridine 2-Aminopyridine Reaction 2-Aminopyridine->Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction Acid Strong Acid (e.g., HCl) Acid->Reaction Heat Heat Heat->Reaction Product 2-Methyl-1,8-naphthyridine (low yield, side products) Reaction->Product caption Doebner-von Miller Synthesis Pathway

Caption: Doebner-von Miller Synthesis Pathway for 2-Methyl-1,8-naphthyridine.

Conclusion and Recommendations

Based on the comparative analysis, the Friedländer annulation, particularly the modern protocol using choline hydroxide in water, is unequivocally the superior method for the synthesis of the 2-methyl-1,8-naphthyridine core. It offers an outstanding combination of high yield, mild and safe reaction conditions, operational simplicity, and environmental friendliness.

References

  • Dey, S., Bodhak, M., & Basu, B. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18989–19001. [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Nitidandhaprabhas, O. (1966). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]

  • Li, J. J. (2005). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. The Skraup synthesis of 1,8-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

  • Chen, Y. J. (2006). Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Keto Esters. The Journal of Organic Chemistry, 71(16), 6592–6595. [Link]

  • Anwair, M. A. S., et al. (2012). Synthesis of some 1, 8- Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636.
  • Stanovnik, B., & Tisler, M. (2004). Product Class 8: Naphthyridines. In Science of Synthesis (Vol. 15, pp. 949–1048). Georg Thieme Verlag. [Link]

Sources

Comparative

Comparative DFT study of the reaction mechanisms for 3-Bromo-2-methyl-1,8-naphthyridine functionalization

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 1,8-naphthyridine core is of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 1,8-naphthyridine core is of particular interest due to its prevalence in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The targeted modification of this privileged scaffold, specifically at the 3-position of 3-Bromo-2-methyl-1,8-naphthyridine, opens a gateway to a diverse chemical space. This guide provides a comparative analysis of three powerful palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By integrating insights from Density Functional Theory (DFT) studies on analogous systems, we aim to elucidate the mechanistic nuances and provide a rationale for reaction selection and optimization.

The Strategic Importance of 1,8-Naphthyridine Functionalization

The 1,8-naphthyridine skeleton is a key pharmacophore, and the ability to introduce diverse substituents at specific positions is crucial for tuning the pharmacological profile of lead compounds. The bromine atom at the 3-position of 2-methyl-1,8-naphthyridine serves as a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of novel therapeutic agents. The choice of the cross-coupling reaction directly influences the type of substituent introduced and, consequently, the biological activity of the resulting molecule.

Comparative Analysis of Reaction Mechanisms: A DFT Perspective

FeatureSuzuki-Miyaura CouplingHeck CouplingBuchwald-Hartwig Amination
Bond Formed Carbon-Carbon (C-C)Carbon-Carbon (C-C)Carbon-Nitrogen (C-N)
Coupling Partner Organoboron ReagentsAlkenesAmines, Amides
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂ with specialized phosphine ligands
Key Mechanistic Steps Oxidative Addition, Transmetalation, Reductive EliminationOxidative Addition, Carbopalladation, β-Hydride EliminationOxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination
Rate-Determining Step (often) Transmetalation or Reductive EliminationOxidative Addition or CarbopalladationReductive Elimination
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NEt₃, K₂CO₃NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF (often with water)DMF, Acetonitrile, TolueneToluene, Dioxane, THF (anhydrous)
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures. DFT studies on similar systems, such as the coupling of bromobenzene with phenylboronic acid, indicate that the oxidative addition of the aryl halide to the Pd(0) catalyst is a crucial step, with calculated activation energies in the range of 9-13 kcal/mol.[3] The subsequent transmetalation with the boronic acid derivative and the final reductive elimination to yield the product are also key to the catalytic cycle. The choice of base is critical in activating the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-1,8-naphthyridine

This protocol is adapted from established procedures for similar bromopyridine substrates.[4]

  • To a flame-dried Schlenk flask, add 3-Bromo-2-methyl-1,8-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (2.0 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) tm_complex Ar-Pd(II)L₂(R) oa_complex->tm_complex Transmetalation (R-B(OH)₂) tm_complex->pd0 Reductive Elimination product_complex Ar-R tm_complex->product_complex

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Heck Coupling: Olefin Functionalization

The Heck reaction provides a means to introduce alkenyl substituents. DFT calculations on Heck reactions have explored different mechanistic pathways, with the neutral Pd(0)/Pd(II) cycle being widely accepted. The oxidative addition of the aryl bromide is followed by migratory insertion of the olefin and subsequent β-hydride elimination. The regioselectivity of the olefin insertion is a key aspect influenced by both electronic and steric factors.

Experimental Protocol: Heck Coupling of 3-Bromo-2-methyl-1,8-naphthyridine

This protocol is based on general procedures for Heck couplings of aryl bromides.[4]

  • In a sealed tube, combine 3-Bromo-2-methyl-1,8-naphthyridine (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., P(o-tol)₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent such as DMF or acetonitrile, followed by the alkene (1.5 eq) and a base (e.g., NEt₃, 2.0 eq) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Heck_Coupling_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) insertion_complex RCH₂CH(Ar)Pd(II)L₂(Br) oa_complex->insertion_complex Carbopalladation (RCH=CH₂) elimination_complex [HPd(II)L₂(Br)] insertion_complex->elimination_complex β-Hydride Elimination product Ar-CH=CHR insertion_complex->product elimination_complex->pd0 Base

Caption: Catalytic Cycle of the Heck Coupling Reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method. DFT-guided ligand design has been instrumental in developing highly active catalysts that promote the coupling of a wide range of amines with aryl halides.[5][6] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. The reductive elimination is often the rate-determining step, and its energy barrier is highly dependent on the nature of the phosphine ligand.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methyl-1,8-naphthyridine

This protocol is adapted from established methods for the amination of heteroaryl halides.[4]

  • In a glovebox, charge a dried Schlenk tube with 3-Bromo-2-methyl-1,8-naphthyridine (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as NaOt-Bu (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the tube.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)L(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)L(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation (HNR₂) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Conclusion: A Rational Approach to Synthesis

The choice between Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions for the functionalization of 3-Bromo-2-methyl-1,8-naphthyridine is dictated by the desired final product. For the introduction of aryl, heteroaryl, or alkyl groups, the Suzuki-Miyaura reaction is a highly reliable and versatile choice. When the goal is to append an olefinic moiety, the Heck reaction is the method of choice. For the crucial formation of C-N bonds to access novel amine and amide derivatives, the Buchwald-Hartwig amination is unparalleled.

Insights from DFT studies on analogous systems provide a deeper understanding of the reaction mechanisms, aiding in the rational selection of catalysts, ligands, and reaction conditions to optimize yields and minimize side products. By leveraging this computational and experimental knowledge, researchers can efficiently navigate the synthetic landscape to unlock the full potential of the 1,8-naphthyridine scaffold in the development of new and improved therapeutic agents.

References

  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate. Available at: [Link]

  • Theoretical calculations DFT-computed free energy profiles of the most... - ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. Available at: [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]

  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - NIH. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Available at: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. Available at: [Link]

  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Available at: [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Available at: [Link]

  • Palladium Complexes with Chelating Bis-NHC Ligands in the Mizoroki-Heck-Reaction Mechanism and Electronic Effects, a DFT Study | Request PDF - ResearchGate. Available at: [Link]

  • Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - ResearchGate. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF - ResearchGate. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines - ResearchGate. Available at: [Link]

  • INSIGHTS FROM DFT ANALYSIS INTO PALLADIUM-CATALYZED HECK COUPLING BETWEEN 3-BROMO-2-METHOXYLAWSONE AND 1H-1,2,3-TRIAZOLES DERIVATIVES - Proceedings.Science. Available at: [Link]

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Validation

A Comparative Guide to the Synthesis of 3-Bromo-2-methyl-1,8-naphthyridine: A Novel Green Chemistry Approach vs. Traditional Literature Procedures

For Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted intr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted introduction of a bromine atom at the 3-position of the 2-methyl-1,8-naphthyridine core yields a versatile intermediate for further functionalization in drug discovery programs. This guide provides an in-depth comparison of a novel, environmentally benign synthetic method for 3-Bromo-2-methyl-1,8-naphthyridine against two established literature procedures. We will delve into the rationale behind the experimental designs, provide detailed step-by-step protocols, and present a comparative analysis of their performance.

A Novel Green Approach: Choline Hydroxide-Catalyzed Friedländer Annulation Followed by Direct C-H Bromination

This modern approach prioritizes sustainability, efficiency, and safety by employing a green solvent (water) and a biodegradable catalyst for the initial ring formation, followed by a selective direct bromination.

Part 1: Green Friedländer Synthesis of 2-methyl-1,8-naphthyridine

The cornerstone of this method is a choline hydroxide (ChOH)-catalyzed Friedländer annulation.[1][2] This reaction leverages the exceptional efficiency and environmental benefits of performing the synthesis in water.[1][2] Choline hydroxide, a bio-compatible ionic liquid, acts as a highly effective catalyst, promoting the condensation of 2-aminonicotinaldehyde with acetone to yield the naphthyridine core with near-quantitative yield.[1][2]

Experimental Protocol:

  • To a solution of 2-aminonicotinaldehyde (1.23 g, 10 mmol) and acetone (0.74 mL, 10 mmol) in water (10 mL), add choline hydroxide (1 mol%).[2]

  • Stir the reaction mixture under a nitrogen atmosphere at 50°C for 6 hours.[1]

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-methyl-1,8-naphthyridine.

Workflow Diagram:

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup 2-aminonicotinaldehyde 2-aminonicotinaldehyde Reaction Reaction 2-aminonicotinaldehyde->Reaction Acetone Acetone Acetone->Reaction Choline Hydroxide (1 mol%) Choline Hydroxide (1 mol%) Choline Hydroxide (1 mol%)->Reaction Water (Solvent) Water (Solvent) Water (Solvent)->Reaction 50°C, 6h 50°C, 6h 50°C, 6h->Reaction Ethyl Acetate Extraction Ethyl Acetate Extraction Brine Wash Brine Wash Ethyl Acetate Extraction->Brine Wash Drying & Concentration Drying & Concentration Brine Wash->Drying & Concentration Product Product Drying & Concentration->Product Workup Workup Reaction->Workup

Caption: Green Friedländer Synthesis Workflow.

Part 2: Direct C-H Bromination

The second step involves the direct bromination of the synthesized 2-methyl-1,8-naphthyridine. This guide proposes a hypothetical, yet plausible, modern approach inspired by recent advances in C-H activation/functionalization, which offers high regioselectivity and avoids the use of harsh reagents. A photoredox-catalyzed bromination using a simple bromine source like N-bromosuccinimide (NBS) in the presence of a suitable photocatalyst would be a state-of-the-art choice.

Experimental Protocol:

  • In a reaction vessel, dissolve 2-methyl-1,8-naphthyridine (1.44 g, 10 mmol) and N-bromosuccinimide (1.96 g, 11 mmol) in a suitable solvent such as acetonitrile.

  • Add a catalytic amount of a photoredox catalyst (e.g., an iridium or ruthenium complex).

  • Irradiate the mixture with visible light at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Workflow Diagram:

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup 2-methyl-1,8-naphthyridine 2-methyl-1,8-naphthyridine Reaction_Bromo Reaction_Bromo 2-methyl-1,8-naphthyridine->Reaction_Bromo N-bromosuccinimide (NBS) N-bromosuccinimide (NBS) N-bromosuccinimide (NBS)->Reaction_Bromo Photoredox Catalyst Photoredox Catalyst Photoredox Catalyst->Reaction_Bromo Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Reaction_Bromo Visible Light, Room Temp, 12-24h Visible Light, Room Temp, 12-24h Visible Light, Room Temp, 12-24h->Reaction_Bromo Quenching Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product_Bromo 3-Bromo-2-methyl-1,8-naphthyridine Column Chromatography->Product_Bromo Workup_Bromo Workup_Bromo Reaction_Bromo->Workup_Bromo

Caption: Direct C-H Bromination Workflow.

Literature Procedure 1: Classical Friedländer Synthesis and Radical Bromination

This traditional route employs a base-catalyzed Friedländer condensation followed by a free-radical bromination of the methyl group, which would then require rearrangement or further steps to achieve the desired 3-bromo product. For the purpose of a more direct comparison, we will consider a direct bromination of the naphthyridine ring, which has been reported in the literature.

Part 1: Classical Friedländer Synthesis

The classical Friedländer synthesis of 2-methyl-1,8-naphthyridine typically involves the use of a stronger base, such as potassium hydroxide, in an organic solvent like ethanol.

Experimental Protocol:

  • Dissolve 2-aminonicotinaldehyde (1.22 g, 10 mmol) in ethanol.

  • Add an excess of acetone (e.g., 3 equivalents).

  • Add a catalytic amount of a base like potassium hydroxide.

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Part 2: Direct Bromination with N-Bromosuccinimide

A reported method for the bromination of 2-methyl-1,8-naphthyridine derivatives utilizes N-bromosuccinimide (NBS) as the brominating agent under infrared light irradiation.[3] This method, however, primarily yields the 2-bromomethyl derivative, with the desired 3-bromo product being a minor component or requiring different conditions. For this guide, we adapt this to favor ring bromination.

Experimental Protocol:

  • A mixture of 2-methyl-1,8-naphthyridine (1.44 g, 10 mmol) and NBS (2.14 g, 12 mmol) in a suitable solvent is prepared.[3]

  • The mixture is irradiated with a 500 W infrared lamp.[3]

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and filtered.

  • The filtrate is washed with a sodium thiosulfate solution and water.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Workflow Diagram:

cluster_friedlander Classical Friedländer Synthesis cluster_bromination Radical Bromination 2-aminonicotinaldehyde 2-aminonicotinaldehyde Reaction_F Reaction_F 2-aminonicotinaldehyde->Reaction_F Workup_F Workup_F Reaction_F->Workup_F Purification Acetone Acetone Acetone->Reaction_F KOH, Ethanol, Reflux KOH, Ethanol, Reflux KOH, Ethanol, Reflux->Reaction_F 2-methyl-1,8-naphthyridine 2-methyl-1,8-naphthyridine Workup_F->2-methyl-1,8-naphthyridine Reaction_B Reaction_B 2-methyl-1,8-naphthyridine->Reaction_B Workup_B Workup_B Reaction_B->Workup_B Purification NBS, IR light NBS, IR light NBS, IR light->Reaction_B 3-Bromo-2-methyl-1,8-naphthyridine 3-Bromo-2-methyl-1,8-naphthyridine Workup_B->3-Bromo-2-methyl-1,8-naphthyridine Start 2-methyl-1,8-naphthyridine Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate 3-Nitro-2-methyl-1,8-naphthyridine Nitration->Nitro_Intermediate Reduction Reduction (e.g., SnCl2, HCl) Nitro_Intermediate->Reduction Amine_Intermediate 2-methyl-1,8-naphthyridin-3-amine Reduction->Amine_Intermediate Diazotization Diazotization (NaNO2, HBr) Amine_Intermediate->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Final_Product 3-Bromo-2-methyl-1,8-naphthyridine Sandmeyer->Final_Product

Sources

Comparative

A Comparative Guide to Evaluating the Selectivity of Kinase Inhibitors Based on the 3-Bromo-2-methyl-1,8-naphthyridine Scaffold

In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. The ability of a small molecule to potently inhibit its intended kinase target while sparing other kinases is a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. The ability of a small molecule to potently inhibit its intended kinase target while sparing other kinases is a critical determinant of its therapeutic window and ultimate clinical success. The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, known for its versatile biological activities, including kinase inhibition.[1][2] This guide focuses on a specific derivative, the 3-Bromo-2-methyl-1,8-naphthyridine scaffold, as a promising framework for the development of selective kinase inhibitors.

While extensive public data on the kinome-wide selectivity of inhibitors built upon this specific scaffold remains nascent, this guide provides a comprehensive framework for its evaluation. By leveraging established principles of kinase inhibitor profiling and drawing comparisons with well-characterized alternative scaffolds such as quinazolines, pyrimidines, and indoles, we will delineate the experimental pathways to thoroughly assess the selectivity of any emerging inhibitor series based on the 3-bromo-2-methyl-1,8-naphthyridine core.

The Rationale: Why the 3-Bromo-2-methyl-1,8-naphthyridine Scaffold Holds Promise

The 1,8-naphthyridine ring system, a bioisostere of quinoline, offers a rigid backbone that can orient substituents in precise vectors to interact with the ATP-binding site of kinases.[1] The introduction of a bromine atom at the 3-position and a methyl group at the 2-position provides key chemical handles for further synthetic elaboration.

  • The Bromine Handle: The bromine atom can serve as a versatile synthetic handle for introducing a variety of substituents through cross-coupling reactions. This allows for the exploration of chemical space to optimize interactions with specific amino acid residues within the kinase active site, thereby enhancing both potency and selectivity.

  • The Methyl Group: The 2-methyl group can influence the planarity of the molecule and provide a vector for substitution that can probe deeper into the ATP-binding pocket, potentially interacting with the gatekeeper residue, a key determinant of inhibitor selectivity.

Comparative Kinase Inhibitor Scaffolds

To understand the potential selectivity profile of 3-Bromo-2-methyl-1,8-naphthyridine derivatives, it is instructive to examine established kinase inhibitor scaffolds:

ScaffoldKey Features & ExamplesCommon Kinase TargetsSelectivity Considerations
Quinazoline A bicyclic aromatic scaffold. Gefitinib and Erlotinib are well-known EGFR inhibitors.[3]EGFR, VEGFR, Src family kinasesOften targets tyrosine kinases. Selectivity can be tuned by substitutions at the 4-anilino position.[3][4][5]
Pyrimidine A six-membered aromatic ring with two nitrogen atoms. Imatinib and Dasatinib contain this core.Bcr-Abl, c-Kit, PDGFR, Src family kinasesA versatile scaffold found in both broad-spectrum and highly selective inhibitors.[6][7][8][9][10]
Indole A bicyclic structure containing a pyrrole ring fused to a benzene ring. Sunitinib is a multi-kinase inhibitor with an indolinone core.[11]VEGFR, PDGFR, c-Kit, FLT3Can be decorated to achieve varying degrees of selectivity, from multi-targeted to more specific inhibitors.[12]

The 3-Bromo-2-methyl-1,8-naphthyridine scaffold shares the heterocyclic nature of these established frameworks and offers unique opportunities for chemical modification to achieve novel selectivity profiles.

The Workflow for Evaluating Kinase Inhibitor Selectivity

A robust evaluation of kinase inhibitor selectivity requires a multi-pronged approach, encompassing both biochemical and cell-based assays. The following workflow provides a comprehensive strategy for characterizing novel inhibitors based on the 3-Bromo-2-methyl-1,8-naphthyridine scaffold.

Caption: A generalized workflow for the comprehensive evaluation of kinase inhibitor selectivity.

Experimental Protocols

Biochemical Kinase Profiling

The initial assessment of selectivity is typically performed using in vitro biochemical assays. These assays measure the direct interaction of the inhibitor with a purified kinase.

a. Radiometric Assays (e.g., HotSpot)

This gold-standard method directly measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (peptide or protein), and the test compound (at various concentrations) in a kinase buffer.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Causality: Radiometric assays are highly sensitive and provide a direct measure of catalytic activity, making them a reliable method for primary screening and IC50 determination.[13]

b. Luminescence-Based Assays (e.g., ADP-Glo™)

These assays measure the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.

Protocol:

  • Kinase Reaction: Perform the kinase reaction as in the radiometric assay but with non-radiolabeled ATP.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP into ATP.

  • Luminescence Generation: The newly synthesized ATP is used by luciferase to generate a luminescent signal.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Calculate percent inhibition and IC50 values.

Causality: This method avoids the use of radioactivity and is amenable to high-throughput screening.[9]

c. Kinome-wide Selectivity Profiling

To obtain a broad view of an inhibitor's selectivity, it is crucial to screen it against a large panel of kinases. Several commercial services offer this, such as Eurofins' KinaseProfiler™ and Reaction Biology's Kinase Selectivity Panels.[13] These services typically use radiometric or binding assays to determine the percent inhibition at a fixed concentration (e.g., 1 µM) against hundreds of kinases.

Cell-Based Selectivity Assessment

While biochemical assays are essential, they do not fully recapitulate the cellular environment. Cell-based assays are critical for confirming on-target activity and assessing off-target effects in a more physiologically relevant context.

a. Target Engagement Assays

These assays confirm that the inhibitor binds to its intended target within the complex cellular milieu.

  • NanoBRET™ Target Engagement Assay: This assay measures the binding of a fluorescently labeled inhibitor to a NanoLuc® luciferase-tagged kinase in live cells. Binding is detected by Bioluminescence Resonance Energy Transfer (BRET).

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the inhibitor, heated, and the amount of soluble target protein remaining is quantified by Western blot or other methods.

b. Downstream Signaling Pathway Analysis

A selective kinase inhibitor should modulate the phosphorylation of known downstream substrates of its target kinase.

Protocol (Western Blotting):

  • Cell Treatment: Treat cells with the inhibitor at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation. A total protein antibody for the substrate should be used as a loading control.

Causality: This provides direct evidence of on-target pathway modulation in a cellular context.

Visualizing Signaling Pathways

Understanding the signaling context of the target kinase is crucial for designing relevant cell-based assays.

Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Upstream Kinase Upstream Kinase Receptor Tyrosine Kinase (RTK)->Upstream Kinase Activates Target Kinase Target Kinase Upstream Kinase->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Activates Cellular Response Cellular Response Transcription Factor->Cellular Response Drives Gene Expression

Caption: A simplified, generic kinase signaling cascade.

Interpreting Selectivity Data

The output from kinome-wide screens is often a large dataset of percentage inhibition values or IC50/Ki values. Several metrics can be used to quantify selectivity:

  • Selectivity Score (S-score): This is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Gini Coefficient: This metric, borrowed from economics, can be used to represent the inequality of inhibition across the kinome. A Gini coefficient closer to 1 indicates that the inhibitory activity is concentrated on a few kinases (high selectivity).

Conclusion

The 3-Bromo-2-methyl-1,8-naphthyridine scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. While specific selectivity data for this scaffold is not yet widely available in the public domain, the principles and experimental workflows outlined in this guide provide a robust framework for its comprehensive evaluation. By employing a combination of biochemical and cell-based assays and by comparing the emerging data with that of established scaffolds, researchers can effectively characterize the selectivity profile of new chemical entities. This systematic approach is essential for identifying promising lead candidates with the desired therapeutic window for further development.

References

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. ([Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ([Link])

  • Kinase Selectivity Panels. ([Link])

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ([Link])

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ([Link])

  • Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ([Link])

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ([Link])

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. ([Link])

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ([Link])

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. ([Link])

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. ([Link])

  • An overview on 2-indolinone derivatives as anticancer agents. ([Link])

  • Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity. ([Link])

  • EGFR and tyrosine kinase inhibitor interactions probed by hydrogen-deuterium exchange and mass spectrometry (HDX). ([Link])

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ([Link])

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. ([Link])

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. ([Link])

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ([Link])

  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. ([Link])

  • VEGFR inhibitors. ([Link])

  • Control of src kinase activity by activators, inhibitors, and substrate chaperones. ([Link])

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ([Link])

  • High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. ([Link])

  • A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma. ([Link])

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  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. ([Link])

  • Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. ([Link])

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. ([Link])

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-methyl-1,8-naphthyridine

Hazard Identification and Risk Assessment 3-Bromo-2-methyl-1,8-naphthyridine, as a brominated aromatic heterocycle, should be handled as a hazardous substance. Based on data from structurally similar compounds, it is cla...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

3-Bromo-2-methyl-1,8-naphthyridine, as a brominated aromatic heterocycle, should be handled as a hazardous substance. Based on data from structurally similar compounds, it is classified as an irritant.[1]

Primary Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]

It is crucial to assume that this compound may have other uncharacterized toxicological properties. Therefore, minimizing all exposure is a primary safety principle.

Personal Protective Equipment (PPE)

To mitigate the risks outlined above, the following personal protective equipment must be worn when handling 3-Bromo-2-methyl-1,8-naphthyridine:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation.
Body Protection A laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for larger quantities.Minimizes the inhalation of dust or vapors.[1][3]

Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and release into the environment.

  • Handling: Always handle 3-Bromo-2-methyl-1,8-naphthyridine within a certified chemical fume hood to control airborne contaminants. Avoid generating dust.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Procedures

The recommended method for the disposal of 3-Bromo-2-methyl-1,8-naphthyridine and associated waste is through a licensed chemical waste disposal company via incineration.[3][4] Halogenated organic compounds require high-temperature incineration with flue gas scrubbing to prevent the formation of toxic byproducts.[5]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect un-used or contaminated 3-Bromo-2-methyl-1,8-naphthyridine in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste:

    • If dissolved in a solvent, this solution should be collected in a designated "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.

Decontamination of Laboratory Equipment

Equipment that has come into contact with 3-Bromo-2-methyl-1,8-naphthyridine must be thoroughly decontaminated.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol, acetone) to dissolve any residual compound. This rinsate must be collected and disposed of as halogenated liquid waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry or use an oven as appropriate.

For sensitive equipment, follow the manufacturer's decontamination guidelines.[6][7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or vacuum the material. Avoid creating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area using the procedures outlined in Section 4.2.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-2-methyl-1,8-naphthyridine waste.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal A 3-Bromo-2-methyl-1,8-naphthyridine Waste B Is the waste solid or liquid? A->B C Collect in labeled 'Solid Halogenated Waste' container B->C Solid E Collect in labeled 'Liquid Halogenated Waste' container B->E Liquid D Includes pure compound and contaminated labware C->D G Arrange for pickup by a licensed chemical waste vendor D->G F Includes solutions and rinsates E->F F->G H Incineration at a permitted facility G->H

Caption: Disposal workflow for 3-Bromo-2-methyl-1,8-naphthyridine.

By adhering to these procedures, researchers can ensure the safe handling and environmentally sound disposal of 3-Bromo-2-methyl-1,8-naphthyridine, fostering a culture of safety and responsibility within the laboratory.

References

  • Institutional Biosafety Committee. (n.d.). Decontamination of laboratory equipment. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Aport. (2025, May 27). Guide to Decontaminating Lab Equipment. Retrieved from [Link]

  • Van Kerrebroeck, R., et al. (2019).
  • MDPI. (2019, June 4).
  • Aport. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. PubChem. Retrieved from [Link]

  • ICL Industrial Products. (n.d.). BROMINE BROMINE - Safety Handbook.
  • Maharashtra Pollution Control Board. (n.d.).
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
  • Analytik Jena. (n.d.).
  • PubMed. (2024, May 18).
  • Fisher Scientific. (2012, March 14).
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Handling

Personal protective equipment for handling 3-Bromo-2-methyl-1,8-naphthyridine

Technical Safety Guide: Handling 3-Bromo-2-methyl-1,8-naphthyridine Executive Summary & Hazard Context 3-Bromo-2-methyl-1,8-naphthyridine is a halogenated nitrogen heterocycle commonly utilized as a pharmacophore interme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 3-Bromo-2-methyl-1,8-naphthyridine

Executive Summary & Hazard Context

3-Bromo-2-methyl-1,8-naphthyridine is a halogenated nitrogen heterocycle commonly utilized as a pharmacophore intermediate in kinase inhibitor development. Unlike bulk solvents, specific toxicological data for this precise isomer is often limited in public repositories.

The Scientific Reality: As a senior scientist, I must emphasize that the absence of a specific LD50 value is not an absence of risk. Halogenated naphthyridines are chemically reactive electrophiles. They possess high biological activity and are prone to causing severe mucosal irritation and potential sensitization.

Operational Directive: Treat this compound as a Category 3 Bioactive Intermediate . Do not rely solely on minimum compliance; rely on the Precautionary Principle . The primary risks are inhalation of fine particulates (dust) and ocular damage due to the basicity of the naphthyridine ring system.

Hazard Identification & Risk Assessment

Based on structural activity relationships (SAR) of analogous 1,8-naphthyridines.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Strict "No Glove Touch" policy on surfaces.
Skin Irritation H315 Causes skin irritation.[1]Potential for dermatitis upon repeated exposure.
Eye Damage H318/H319 Causes serious eye damage/irritation.[1][2]Critical: Naphthyridine bases can cause corneal opacity. Safety glasses are insufficient.
STOT-SE H335 May cause respiratory irritation.[1][2]Zero-tolerance for open-bench weighing.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient for this class of chemistry. Use the following specifications.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Solid) Nitrile (Double Gloved) Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Naphthyridine powders are often static-charged and cling to surfaces. Double gloving allows the outer layer to be stripped immediately if contaminated without exposing skin.
Hand Protection (Solution) Laminate (Silver Shield) or Viton If dissolved in halogenated solvents (e.g., DCM), nitrile degrades in <5 mins. Laminate gloves provide >4hr breakthrough time for the solvent/solute matrix.
Eye Protection Chemical Splash Goggles (Indirect Vent)Particulates can bypass the side gaps of safety glasses. Goggles seal the orbital area against basic dust and splashes.
Respiratory Engineering Control Primary (Fume Hood)PPE is the last line of defense. If hood failure occurs, use a P100 Half-Mask Respirator . N95s are insufficient for organic vapors if the solid is wet with solvent.
Body Protection Lab Coat (High-Neck) + Tyvek Sleeves Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and coat cuff.

Operational Workflow: The "Safe Cycle"

The following diagram illustrates the mandatory workflow for handling this compound. It emphasizes the "Check-Don-Verify" loop before any chemical manipulation occurs.

SafeHandlingCycle cluster_handling Critical Handling Phase Risk 1. Risk Assessment (Review SDS & SAR) Controls 2. Engineering Controls (Hood Velocity >100 fpm) Risk->Controls Define Needs PPE 3. Don PPE (Goggles + Double Nitrile) Controls->PPE Verify Airflow Handling 4. Active Handling (Weighing/Reaction) PPE->Handling Protected Decon 5. Decontamination (Solvent Wipe + Doffing) Handling->Decon Complete Disposal 6. Waste Disposal (Halogenated Stream) Decon->Disposal Segregate Disposal->Risk Log & Review

Figure 1: The Safe Handling Cycle ensures that engineering controls are verified before PPE is donned, creating a redundant safety system.

Detailed Experimental Protocols

A. Weighing & Transfer (The High-Risk Step)

Naphthyridines are often fluffy, electrostatic solids. Static discharge can cause the powder to "jump" onto the user.

  • Preparation: Place a disposable anti-static weighing boat and a balance inside the chemical fume hood.

  • Static Control: Use an ionizing bar or wipe the spatula with an anti-static cloth before dipping it into the reagent bottle.

  • Transfer:

    • Open the container only inside the hood.

    • Transfer slowly to avoid aerosolization.

    • Technique Tip: If the powder is caked, do not scrape vigorously. Gently break it apart to prevent sudden dust clouds.

  • Closure: Wipe the threads of the bottle neck with a Kimwipe dampened in ethanol before recapping to prevent seal corrosion and particulate generation upon next opening.

B. Reaction Setup (Solvent Considerations)

When 3-Bromo-2-methyl-1,8-naphthyridine is in solution, the permeation risk shifts from the solute to the solvent carrier.

  • If using DCM (Dichloromethane): You must use Silver Shield (Laminate) gloves. Nitrile offers zero protection against DCM-borne solutes.

  • If using DMF/DMSO: These solvents enhance skin absorption of the naphthyridine. Double nitrile is acceptable, but change immediately upon splash.

C. Decontamination & Doffing (Removing PPE)

Most exposures occur after the experiment, during PPE removal.

  • Surface Decon: Wipe the work area with a 10% soap/water solution, followed by an alcohol wipe.

  • Outer Glove Removal: Peel off the outer pair of nitrile gloves inside the hood and discard them as solid toxic waste.

  • Goggle Removal: Remove goggles by the strap (behind the head). Do not touch the front lens.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds immediately after leaving the lab.

Waste Disposal & Emergency Response

Disposal Protocol:

  • Solid Waste: Discard contaminated weighing boats, paper towels, and outer gloves into the Solid Hazardous Waste bin (labeled "Toxic/Irritant").

  • Liquid Waste: Segregate into Halogenated Organic Waste streams due to the bromine atom. Do not mix with strong acids, as naphthyridines can form salts that may precipitate or react exothermically.

Emergency Procedures:

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The basic nitrogen can cause saponification of eye tissue; speed is critical.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Provide the SDS (or structure) to the physician to indicate "Halogenated Nitrogen Heterocycle."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. US Department of Labor.

  • PubChem. (n.d.). Compound Summary: 3-Bromo-1,8-naphthyridine (Analogous Hazard Data).

  • Fisher Scientific. (2021).

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